Shp2-IN-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22Cl2N4OS |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-[4-(aminomethyl)-4-methylpiperidin-1-yl]-7-(2,3-dichlorophenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C21H22Cl2N4OS/c1-21(13-24)7-9-26(10-8-21)18-11-19(28)27-12-14(5-6-17(27)25-18)29-16-4-2-3-15(22)20(16)23/h2-6,11-12H,7-10,13,24H2,1H3 |
InChI Key |
XXBQVYPHUNPLOL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Shp2-IN-30 mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of Allosteric SHP2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information specifically pertaining to a compound named "Shp2-IN-30" is not available in the public domain. This guide describes the mechanism of action of potent, selective, allosteric inhibitors of SHP2, a class to which this compound is presumed to belong. Data and protocols are derived from studies of well-characterized reference compounds such as SHP099 and its analogues.
Executive Summary
Src Homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in multiple signaling cascades, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Dysregulation of SHP2 activity through gain-of-function mutations or upstream signaling is implicated in various developmental disorders, such as Noonan syndrome, and numerous cancers.[4][5][6] Allosteric SHP2 inhibitors represent a novel class of anti-cancer therapeutics that function by locking the enzyme in its auto-inhibited conformation, thereby preventing its activation and downstream signaling. This guide provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and pathway diagrams.
The Core Mechanism: Allosteric Stabilization of the Auto-inhibited State
SHP2's activity is tightly controlled by an intramolecular auto-inhibitory mechanism. The protein consists of two N-terminal SH2 domains (N-SH2 and C-SH2) and a C-terminal protein tyrosine phosphatase (PTP) catalytic domain.[1][7]
-
Basal State (Auto-inhibited): In the absence of activating signals, the N-SH2 domain binds to the PTP domain, physically blocking the active site and rendering the enzyme catalytically inert.[4][7][8][9] This "closed" conformation ensures that SHP2 activity is kept low.
-
Activated State: Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins (e.g., GAB1/2) via its SH2 domains.[1][10] This binding event induces a conformational change that releases the N-SH2 domain from the PTP domain, exposing the catalytic site and activating the enzyme.[4][7][9]
Allosteric inhibitors, such as the prototypical compound SHP099, operate by binding to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the "closed" auto-inhibited conformation.[4] These inhibitors act as a "molecular glue," stabilizing this inactive state and preventing the conformational shift required for activation, even in the presence of upstream stimuli.[4][9]
Quantitative Analysis of Inhibitor Potency
The efficacy of SHP2 inhibitors is quantified through biochemical and cellular assays. Biochemical assays measure the direct inhibition of the enzyme's phosphatase activity, while cellular assays assess the inhibitor's ability to engage the target and suppress downstream signaling pathways in an intact cell environment.
| Compound | Assay Type | Target | IC₅₀ (nM) | Reference |
| PF-07284892 | Biochemical | SHP2 | 21 | [11] |
| Cellular (pERK) | Various Cell Lines | Low nM range | [11] | |
| SHP099 | Biochemical | SHP2-WT | 70 | [4] |
| Biochemical | SHP2-E76K | >100,000 | [4] | |
| SBI-221 | Biochemical | SHP2-WT | 1,400 | [4] |
| Biochemical | SHP2-E76K | >100,000 | [4] | |
| SBI-668 | Biochemical | SHP2-WT | 25 | [4] |
| Biochemical | SHP2-E76K | 34,000 | [4] |
Note: The reduced or lack of activity against the SHP2-E76K mutant is characteristic of this class of allosteric inhibitors, as the mutation destabilizes the auto-inhibited conformation to which they bind.[4][9]
Downstream Signaling Consequences
By locking SHP2 in its inactive state, allosteric inhibitors prevent it from dephosphorylating its substrates, effectively shutting down its positive regulatory role in key signaling pathways. The most well-characterized consequence is the inhibition of the RAS-MAPK (also known as RAS-RAF-MEK-ERK) pathway.[2][4][10]
-
RTK Activation: A growth factor (e.g., EGF, HGF) binds to its corresponding RTK.
-
Adaptor Recruitment: The activated RTK recruits and phosphorylates adaptor proteins like GAB1.
-
SHP2 Activation (Blocked): SHP2 is recruited to phosphorylated GAB1 but is held in its inactive state by the allosteric inhibitor.
-
RAS Activation (Blocked): Active SHP2 is required to dephosphorylate specific negative regulatory sites on adaptors or other proteins, which ultimately promotes the exchange of GDP for GTP on RAS.[11][12] By inhibiting SHP2, this crucial step is blocked.
-
Downstream Cascade Inhibition: With RAS remaining inactive, the downstream phosphorylation cascade (RAF -> MEK -> ERK) is suppressed. This leads to reduced phosphorylation of ERK (pERK), a key biomarker of pathway inhibition.[6][11]
Key Experimental Protocols
Biochemical Inhibition Assay (IC₅₀ Determination)
This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of SHP2 by 50%.
Principle: Recombinant full-length SHP2 is activated using a phosphopeptide mimic of its binding partner. The enzyme's activity is then measured using a fluorogenic phosphatase substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). In the presence of an inhibitor, the rate of fluorescent product formation is reduced.[4][13]
Materials:
-
Recombinant full-length human SHP2
-
SHP2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide)[13]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[4]
-
Substrate: DiFMUP
-
Test Inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of SHP2 (e.g., 0.625 nM for a final concentration of 0.5 nM) in Assay Buffer. Add the activating peptide to the optimal concentration (e.g., 500 nM, determined empirically).[13]
-
Inhibitor Plating: Create a serial dilution of the test inhibitor in DMSO. Dispense a small volume (e.g., 250 nL) of the diluted inhibitor into the wells of the 384-well plate. Include DMSO-only wells as a no-inhibition control.
-
Enzyme Addition & Incubation: Add the SHP2/peptide solution (e.g., 20 µL) to the wells containing the inhibitor. Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DiFMUP substrate solution (e.g., 5 µL, for a final concentration equal to its Kₘ) to all wells to start the reaction.[13]
-
Data Acquisition: Immediately begin reading the fluorescence intensity every 60 seconds for 15-30 minutes.
-
Analysis: Calculate the initial reaction velocity (rate) for each well. Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
This protocol confirms that the inhibitor engages and binds to the SHP2 protein inside intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured SHP2 remaining at each temperature is quantified. A successful inhibitor will increase the melting temperature (Tₘ) of SHP2, resulting in more soluble protein at higher temperatures compared to untreated controls.[4]
Procedure (Isothermal Dose-Response):
-
Cell Culture and Treatment: Culture cells (e.g., KYSE-520) to ~80% confluency. Harvest and resuspend the cells. Treat aliquots with a serial dilution of the inhibitor or DMSO for 1 hour at 37°C.
-
Heating: Heat the cell suspensions to a predetermined optimal temperature (e.g., 54°C for SHP2-WT) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[4]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of SHP2 in the supernatant using a suitable method like Western Blotting or a specific immunoassay.
-
Analysis: Plot the amount of soluble SHP2 against the inhibitor concentration. The resulting curve demonstrates the dose-dependent thermal stabilization of SHP2 by the inhibitor in a cellular context.
References
- 1. mdpi.com [mdpi.com]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A tyrosine phosphatase SHP2 gain-of-function mutation enhances malignancy of breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 10. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to SHP2 Target Engagement Assays
Introduction
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][2][3] As the first identified oncogenic phosphatase, SHP2 is a key component of multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[4][5][6][7][8] It functions as a critical downstream mediator for numerous receptor tyrosine kinases (RTKs).[7][9] Dysregulation of SHP2 is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[4][8]
The development of allosteric inhibitors, which lock SHP2 in its inactive conformation, has marked a significant breakthrough in targeting this previously challenging enzyme.[4][10] A crucial step in the development of these inhibitors is the confirmation of target engagement in a cellular context—verifying that the compound binds to its intended target, SHP2, within living cells. This guide provides a technical overview of the core assays used to determine SHP2 target engagement, with a focus on biochemical inhibition assays and the Cellular Thermal Shift Assay (CETSA).
While this guide aims to be comprehensive, it is important to note that the specific compound "ShP2-IN-30" is not prominently featured in published literature. However, the principles and protocols described herein are broadly applicable to the characterization of any SHP2 inhibitor, such as the documented "SHP2-IN-39" and other well-studied molecules.[11]
The Role of SHP2 in Cellular Signaling
SHP2 is composed of two N-terminal SH2 domains, a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[1] In its basal state, the N-terminal SH2 domain blocks the active site of the PTP domain, resulting in an autoinhibited, inactive conformation.[1][9]
Upon activation of RTKs by growth factors, SHP2 is recruited to phosphorylated docking proteins (e.g., GAB1/2) via its SH2 domains.[7] This binding event relieves the autoinhibition, opening the catalytic site and activating SHP2's phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, positively regulating the RAS-MAPK pathway, which is crucial for cell proliferation and survival.[5][6][12]
Core Methodologies for Target Engagement
Confirming that a drug candidate binds to its intended target within the complex environment of a living cell is a cornerstone of modern drug discovery.[4][13] For SHP2, two primary methodologies are employed: biochemical assays to measure direct enzyme inhibition and cellular thermal shift assays to confirm intracellular binding.
Biochemical Inhibition Assays
Biochemical assays provide a direct measure of an inhibitor's ability to block the catalytic activity of purified SHP2 enzyme. They are essential for determining intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Quantitative Data from Biochemical Assays
The following table summarizes the biochemical potency of several known SHP2 inhibitors.
| Compound | IC50 | Assay Details | Reference |
| RMC-4550 | 0.583 nM | Purified, activated full-length human SHP2 with DiFMUP substrate. | [14] |
| NSC-87877 | 0.318 µM | Purified SHP2 enzyme. | [11] |
| GS-493 | 71 nM | Purified SHP2 enzyme. | [15] |
| SHP2-IN-39 | 7 nM | Purified SHP2 enzyme. | [11] |
| CNBCA | 0.87 µM | Purified PTP domain of SHP2. | [16] |
| PHPS1 | 0.73 µM (Ki) | Purified SHP2 enzyme. | [11] |
Experimental Protocol: SHP2 Enzymatic Inhibition Assay
This protocol is adapted from methods using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[17]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA, 3 mM DTT.
-
Enzyme Stock: Purified recombinant human SHP2 protein (e.g., 100 nM working solution in Assay Buffer).
-
Substrate Stock: 1 mM pNPP in Assay Buffer.
-
Inhibitor Stock: Serial dilutions of the test compound (e.g., this compound) in DMSO, followed by dilution in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the inhibitor solution at various concentrations. Include wells for a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.
-
Add 80 µL of the SHP2 enzyme solution to the inhibitor and control wells.
-
Pre-incubate the plate at 30°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells for a final volume of 100 µL.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of dephosphorylated pNPP.
-
Subtract the background absorbance (from "no enzyme" wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (DMSO vehicle).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying and quantifying target engagement in intact cells.[4][19] The principle is based on ligand-induced thermal stabilization: the binding of an inhibitor to its target protein increases the protein's resistance to heat-induced denaturation.[4][13][16] High-throughput versions of CETSA often use an enzyme fragment complementation (EFC) system for detection.[10][20][21]
Experimental Protocol: High-Throughput SHP2 CETSA (384-well format)
This protocol is based on the EFC-based CETSA method developed for SHP2.[13][20]
-
Cell Preparation:
-
Compound Plating and Cell Seeding:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Dispense a small volume (e.g., 40 nL) of the diluted compounds into a 384-well PCR plate.
-
Add 5 µL of the cell suspension to each well.
-
Seal the plate and incubate for 60 minutes at 37°C to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Place the sealed 384-well plate in a thermocycler.
-
Apply a precise heat pulse. For isothermal dose-response experiments, a single optimized temperature (e.g., 55-56°C for wild-type SHP2) is used for a set duration (e.g., 3 minutes).[4][13] For determining the melting curve, a temperature gradient is applied across the plate.
-
-
Lysis and Detection:
-
After the heat pulse, cool the plate to room temperature.
-
Add 5 µL of a lysis and detection master mix containing the larger enzyme acceptor (EA) fragment of β-galactosidase and a chemiluminescent substrate.
-
Incubate the plate in the dark at room temperature for 30-60 minutes to allow for enzyme complementation and signal development.[22]
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a microplate reader.
-
The signal intensity is directly proportional to the amount of soluble, non-denatured ePL-SHP2.
-
For dose-response experiments, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the curve to determine the cellular EC50, which represents the concentration required for half-maximal thermal stabilization.
-
Quantitative Data from Cellular Target Engagement Assays
The following table summarizes cellular target engagement data for SHP2 inhibitors.
| Compound | Cellular EC50 (CETSA) | Cell Line | Assay Temperature | Reference |
| SHP099 | 110 nM | HEK293T (WT SHP2) | 55.0°C | [4] |
| RMC-4550 | 22 nM | HEK293T (WT SHP2) | 56.0°C | [13] |
Validation and Data Interpretation
A robust drug discovery campaign relies on the correlation of data across multiple assays. The validation of a SHP2 inhibitor follows a logical progression, ensuring that biochemical potency translates to cellular activity.
-
Biochemical IC50: This value reflects the inhibitor's intrinsic potency against the isolated enzyme.
-
CETSA EC50: This value confirms that the compound can penetrate the cell membrane, engage with the full-length SHP2 protein in its native environment, and induce a stabilizing conformational change.[4] A strong correlation between biochemical IC50 and cellular EC50 is a key indicator of a promising compound.
-
Downstream Signaling: Target engagement should translate to a functional outcome. For SHP2, this is typically measured by a reduction in the phosphorylation of its downstream effector, ERK (pERK). Assays like Western blotting or ELISA are used to demonstrate that cellular target engagement leads to inhibition of the MAPK pathway.
-
Cellular Phenotype: Ultimately, pathway inhibition should result in a desired cellular effect, such as the inhibition of proliferation in cancer cell lines.[15]
The characterization of SHP2 inhibitors requires a multi-faceted approach to robustly validate their mechanism of action. Biochemical assays are indispensable for determining initial potency, while the Cellular Thermal Shift Assay provides definitive proof of target engagement within the complex milieu of a living cell.[4][20] By integrating these methodologies, researchers can confidently identify and advance SHP2 inhibitors with the highest potential for therapeutic success, moving from initial hits to compounds that demonstrate on-target activity, pathway modulation, and ultimately, efficacy in disease models.
References
- 1. SHP2 Phosphatase [biology.kenyon.edu]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Double-edged roles of protein tyrosine phosphatase SHP2 in cancer and its inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 21. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jove.com [jove.com]
An In-depth Technical Guide to Allosteric Inhibition of the Shp2 Signaling Pathway
Disclaimer: Publicly available information on a specific molecule designated "Shp2-IN-30" is limited. Therefore, this guide utilizes the well-characterized, pioneering allosteric Shp2 inhibitor, SHP099 , as a representative molecule to provide a comprehensive technical overview of Shp2 signaling pathway inhibition. The principles, experimental methodologies, and data presented for SHP099 are illustrative of the core concepts relevant to the development and study of this class of inhibitors.
Introduction to Shp2: A Key Signaling Node
Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular signaling.[1][2] It is a crucial component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is central to regulating cell proliferation, differentiation, and survival.[1][3] Unlike most phosphatases which act as signal attenuators, Shp2 is a positive regulator of this pathway.[4] Dysregulation of Shp2 activity, often through gain-of-function mutations, is implicated in various developmental disorders, such as Noonan syndrome, and is a driver in several forms of cancer, including certain leukemias and solid tumors.[4][5][6] This has established Shp2 as a compelling therapeutic target in oncology.[5][7]
Structurally, Shp2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[8][9][10] In its basal state, Shp2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain, preventing substrate access.[5][8][9] Upon activation of receptor tyrosine kinases (RTKs), Shp2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change that releases the auto-inhibition, allowing the PTP domain to become catalytically active.[5][9]
Mechanism of Allosteric Shp2 Inhibition
Allosteric inhibitors like SHP099 represent a novel class of therapeutics that do not target the highly conserved and charged active site of the phosphatase. Instead, they bind to a unique pocket formed at the interface of the N-SH2, C-SH2, and PTP domains in the inactive state of the enzyme.[11] This binding acts as a "molecular glue," stabilizing the auto-inhibited conformation of Shp2.[12] By locking Shp2 in its closed, inactive state, these inhibitors prevent the conformational change required for its activation, thereby blocking its downstream signaling functions.[12] This allosteric mechanism provides high selectivity for Shp2 over other phosphatases, including the closely related Shp1.[13]
The Shp2 Signaling Pathway and Point of Inhibition
Shp2 is a critical upstream regulator of the RAS-MAPK pathway. When activated by growth factors, RTKs recruit adapter proteins like Grb2 and Gab1. Shp2 binds to these activated complexes and dephosphorylates specific substrates, which ultimately leads to the activation of RAS. Activated RAS (RAS-GTP) then initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression related to cell growth and survival. Allosteric Shp2 inhibitors block the pathway at its inception by preventing Shp2 activation, thus inhibiting the entire downstream cascade.
Quantitative Data for SHP099
The potency and selectivity of SHP099 have been characterized in various assays. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 71 nM | Enzymatic Assay | Recombinant SHP2 | (Chen et al., 2016) |
| Kd | 42 nM | Surface Plasmon Resonance | Recombinant SHP2 | (Chen et al., 2016) |
| Cellular pERK IC50 | ~200-500 nM | Western Blot / ELISA | M-NFS-60 cells | (Chen et al., 2016) |
| Selectivity vs. SHP1 | >1000-fold | Enzymatic Assay | Recombinant SHP1 | (Chen et al., 2016) |
| Tumor Growth Inhibition | Dose-dependent | In vivo Xenograft | KYSE-520 esophageal cancer | (Chen et al., 2016) |
Note: This table is a representation of data found in the literature. Specific values may vary between different studies and experimental conditions.
Experimental Protocols
A crucial step in the development of Shp2 inhibitors is to confirm their engagement with the target protein within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol: Cellular Thermal Shift Assay (CETSA) for Shp2 Target Engagement
This protocol is adapted from published methodologies for assessing Shp2 inhibitor engagement in intact cells.[3][12]
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or a cancer cell line with RTK activation) to ~80-90% confluency.
-
Harvest and wash the cells, ensuring viability is >90%.
-
Resuspend cells in culture medium to a concentration of approximately 125 cells/µL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well PCR plate that has been pre-loaded with the SHP2 inhibitor (e.g., SHP099) at various concentrations or a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow for compound entry and target binding.
2. Heat Pulse (Thermal Challenge):
-
Program a gradient thermocycler to apply a temperature gradient across the plate for 3 minutes. A typical gradient might span from 38°C to 68°C.
-
After the heat pulse, cool the plate to 20°C for 3 minutes to allow for protein aggregation to stabilize.
3. Cell Lysis and Detection:
-
Prepare a chemiluminescent reagent master mix containing a lysis buffer and substrate.
-
Add the master mix to each well of the plate.
-
Incubate the plate at room temperature in the dark for 30-60 minutes to allow for cell lysis and signal development.
4. Data Acquisition and Analysis:
-
Measure the chemiluminescence in each well using a microplate reader. The signal is proportional to the amount of soluble, non-denatured Shp2.
-
For each compound concentration, plot the normalized luminescence signal against the temperature.
-
Fit the data using a Boltzmann sigmoidal model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
An increase in the Tm in the presence of the inhibitor compared to the vehicle control indicates target engagement.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the CETSA protocol.
Conclusion
The inhibition of the Shp2 phosphatase through allosteric mechanisms represents a significant advancement in targeting the RAS-MAPK pathway for cancer therapy. As exemplified by SHP099, these inhibitors demonstrate high potency and selectivity, effectively blocking oncogenic signaling in preclinical models. The technical methodologies outlined in this guide, such as CETSA, are critical for the robust characterization of these compounds and their validation as potential clinical candidates. While specific data for "this compound" is not publicly available, the principles and protocols detailed herein provide a solid foundation for researchers, scientists, and drug development professionals working on this important class of targeted therapies.
References
- 1. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A small molecule inhibitor targeting SHP2 mutations for the lung carcinoma [html.rhhz.net]
The Allosteric Inhibition of SHP2 by Shp2-IN-30: A Technical Guide on its Impact on the RAS/MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical positive regulator of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4] Its dysregulation through mutation or overexpression is implicated in the pathogenesis of various human cancers.[5][6] Consequently, SHP2 has emerged as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of a representative allosteric SHP2 inhibitor, herein referred to as Shp2-IN-30, on the RAS/MAPK pathway. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows.
Introduction to SHP2 and its Role in RAS/MAPK Signaling
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[3][7] In its inactive state, the N-terminal SH2 domain of SHP2 binds to its own protein tyrosine phosphatase (PTP) domain, leading to auto-inhibition.[4] Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or scaffold proteins like Gab1, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[5][7]
Activated SHP2 facilitates the activation of the RAS/MAPK pathway through several proposed mechanisms, including the dephosphorylation of regulatory sites on scaffold proteins, which in turn promotes the recruitment and activation of the GRB2-SOS complex, a guanine (B1146940) nucleotide exchange factor for RAS.[3][5] This leads to the downstream phosphorylation cascade of RAF, MEK, and ERK, ultimately driving cellular processes such as proliferation, differentiation, and survival.[2][4] Gain-of-function mutations in SHP2 can lead to constitutive activation of the RAS/MAPK pathway, contributing to oncogenesis.[5][6]
Allosteric inhibitors of SHP2, such as this compound, represent a novel class of therapeutics that bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of the enzyme.[1] This mode of inhibition prevents the activation of SHP2 and subsequent downstream signaling.
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and cellular efficacy.
Table 1: Biochemical Activity of a Representative Allosteric SHP2 Inhibitor
| Assay Type | Target | Substrate | IC50 (nM) | Reference(s) |
| Enzymatic Inhibition | Wild-Type SHP2 | DiFMUP | 0.5 - 70 | [1][5] |
| Enzymatic Inhibition | SHP2 (E76K) | DiFMUP | 295 - 7670 | [5] |
DiFMUP: 6,8-Difluoro-4-Methylumbelliferyl Phosphate
Table 2: Cellular Activity of a Representative Allosteric SHP2 Inhibitor
| Cell Line | Assay Type | Endpoint Measurement | IC50 (nM) | Reference(s) |
| KYSE-520 | p-ERK Inhibition | Phospho-ERK levels | ~5730 | [8] |
| Various | Cell Proliferation/Viability | Cell number/viability | Varies | [5] |
| H661 | Colony Formation | Colony count | Varies | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SHP2 inhibitors. The following sections describe the protocols for key experiments used to characterize the effect of this compound on the RAS/MAPK pathway.
SHP2 Biochemical Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound against the SHP2 enzyme.
Materials:
-
Recombinant full-length human SHP2 protein
-
SHP2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide)[1][9]
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)[1]
-
Test compound (this compound)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the SHP2 enzyme and the SHP2 Activating Peptide to the assay buffer.
-
Add the serially diluted this compound or vehicle control to the wells containing the enzyme mixture.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding.[10]
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 450 nm emission for DiFMUP).[6]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-ERK (p-ERK) Assay
This assay quantifies the inhibition of ERK phosphorylation in cells treated with an inhibitor, providing a measure of the compound's effect on the RAS/MAPK pathway.
Materials:
-
Cancer cell line known to have an active RAS/MAPK pathway (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and western blotting apparatus
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-24 hours).
-
If necessary, stimulate the cells with a growth factor (e.g., EGF) to induce RAS/MAPK pathway activation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities and calculate the inhibition of ERK phosphorylation at each compound concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
Diagrams are essential for a clear understanding of complex biological pathways and experimental procedures.
Caption: RAS/MAPK signaling pathway and the point of intervention by this compound.
Caption: Workflow for evaluating this compound's effect on the RAS/MAPK pathway.
Conclusion
This compound and other allosteric SHP2 inhibitors represent a promising therapeutic strategy for cancers driven by aberrant RAS/MAPK signaling. By stabilizing the inactive conformation of SHP2, these compounds effectively block a key upstream node in this critical oncogenic pathway. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of targeted cancer therapies. Further research will be crucial to fully elucidate the clinical potential and optimize the application of SHP2 inhibitors in oncology.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Shp2-IN-30: A Technical Guide to its Biochemical Assay and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical assays used to characterize Shp2-IN-30, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). This document details the underlying principles of the Shp2 signaling pathway, the mechanism of allosteric inhibition, and provides comprehensive experimental protocols for the biochemical characterization of inhibitors like this compound.
Introduction to Shp2 and its Role in Cellular Signaling
Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] It is a key component of multiple signaling cascades, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[2][4] Unlike most phosphatases which act as signal attenuators, Shp2 predominantly functions as a positive regulator of signal transduction.[4]
Under basal conditions, Shp2 exists in an auto-inhibited, closed conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1][5][6] Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins like Gab1/2.[3][7] This interaction relieves the auto-inhibition, leading to the activation of Shp2's catalytic activity.[6][8] Activated Shp2 then dephosphorylates specific substrates, promoting the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK cascade.[3] Dysregulation of Shp2 activity, often due to mutations, is implicated in developmental disorders like Noonan syndrome and various cancers.[2][5]
Shp2 Signaling Pathway
The following diagram illustrates the central role of Shp2 in the RAS-MAPK signaling pathway.
Allosteric Inhibition of Shp2 by this compound
This compound is an allosteric inhibitor that targets the inactive conformation of Shp2. Instead of competing with the substrate at the catalytic site, allosteric inhibitors bind to a distinct pocket, stabilizing the auto-inhibited state of the enzyme. This mechanism prevents the conformational change required for Shp2 activation, even in the presence of upstream stimuli.
The following diagram illustrates the workflow of Shp2 inhibition.
Biochemical Assay for this compound
The potency and selectivity of this compound are determined using a robust in vitro biochemical assay. A common method is a fluorescence-based enzymatic assay that measures the dephosphorylation of a synthetic substrate.
Principle
The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (B84403) (DiFMUP). DiFMUP is non-fluorescent until the phosphate group is cleaved by a phosphatase, yielding the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of DiFMU production is directly proportional to the enzymatic activity of Shp2. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of DiFMU formation.
Experimental Workflow
The following diagram outlines the typical workflow for the this compound biochemical assay.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for measuring Shp2 phosphatase activity.[6][9]
Materials:
-
Full-length recombinant human Shp2 protein
-
Dually phosphorylated peptide derived from insulin (B600854) receptor substrate 1 (IRS-1) for Shp2 activation[9]
-
This compound (or other test compounds)
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[5]
-
384-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme and Activator Preparation: Prepare a solution of Shp2 enzyme and the activating IRS-1 peptide in assay buffer. The optimal concentration of the activating peptide should be determined empirically but is often around 500 nM.[9]
-
Pre-incubation: In a 384-well plate, add the Shp2/activating peptide solution to wells containing the serially diluted this compound or vehicle control. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells. The final concentration of DiFMUP is typically at its Km value.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each concentration of this compound by determining the linear slope of the fluorescence signal over time.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Quantitative Data for Shp2 Inhibitors
The following table summarizes the biochemical potencies of several known Shp2 allosteric inhibitors, providing a reference for the expected potency of compounds like this compound.
| Compound | Shp2 WT IC₅₀ (nM) | Target | Assay Type | Reference |
| SHP099 | 70 | Allosteric Site | Biochemical (DiFMUP) | [5] |
| RMC-4550 | 0.58 | Allosteric Site | Biochemical (DiFMUP) | [5] |
| Example 57 | 3.0 | Allosteric Site | Biochemical (DiFMUP) | [5] |
| SHP836 | 5000 | Allosteric Site | Biochemical (DiFMUP) | [5] |
| TK-147 | 250 | Allosteric Site | Fluorescence-based | [10] |
| SYK-85 | 320 | PTP domain | Fluorescence-based | [10] |
| WS-635 | 4130 | PTP domain | Fluorescence-based | [10] |
Summary and Conclusion
The biochemical characterization of Shp2 inhibitors like this compound is critical for their development as therapeutic agents. The fluorescence-based assay described in this guide provides a robust and high-throughput method for determining the potency of allosteric inhibitors. A thorough understanding of the Shp2 signaling pathway and the mechanism of allosteric inhibition is essential for interpreting assay results and guiding further drug discovery efforts. The detailed protocols and data presented here serve as a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. SHP2 Phosphatase [biology.kenyon.edu]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of SHP2 Inhibitors: A Technical Guide
This technical guide provides an in-depth overview of the in vitro potency of SHP2 inhibitors, tailored for researchers, scientists, and drug development professionals. The document details the methodologies for key experiments, presents quantitative data for well-characterized inhibitors, and illustrates relevant signaling pathways and experimental workflows.
Introduction to SHP2 Inhibition
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3] It is a key component of multiple signaling cascades, including the Ras/Raf/MEK/ERK, PI3K/Akt, and JAK/STAT pathways, which are fundamental to cell proliferation, differentiation, and survival.[1][2][4] Dysregulation of SHP2 activity is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of numerous cancers.[1][2][3]
SHP2 inhibitors have emerged as a promising class of therapeutics.[3] Unlike traditional active-site inhibitors that often suffer from a lack of selectivity, recently developed allosteric inhibitors bind to a pocket that stabilizes SHP2 in its autoinhibited conformation.[1][5] This novel mechanism has led to the development of potent and selective compounds, some of which are currently in clinical trials for the treatment of solid tumors.[1][5]
Biochemical Potency of SHP2 Inhibitors
The biochemical potency of SHP2 inhibitors is typically determined by measuring their ability to inhibit the enzymatic activity of purified SHP2 protein in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
Quantitative Data Summary
The following table summarizes the in vitro biochemical potency of several well-characterized allosteric SHP2 inhibitors against wild-type SHP2 (SHP2-WT) and a common oncogenic mutant, SHP2-E76K.
| Compound | Target | Biochemical IC50 (nM) | Reference |
| SHP099 | SHP2-WT | 70 | [1][6] |
| RMC-4550 | SHP2-WT | 0.58 | [1][6] |
| Example 57 | SHP2-WT | 3.0 | [1][6] |
| SHP836 | SHP2-WT | 5000 | [1][6] |
| SBI-221 | SHP2-WT | 1300 | [1] |
| SBI-221 | SHP2-E76K | >30000 | [1] |
| SBI-668 | SHP2-WT | 1400 | [1] |
| SBI-668 | SHP2-E76K | >30000 | [1] |
Experimental Protocol: Biochemical Inhibition Assay
A common method for determining the biochemical IC50 of SHP2 inhibitors is a fluorescence-based assay using a substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant full-length SHP2-WT protein
-
SHP2 inhibitor compounds
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Substrate: DiFMUP
-
384-well assay plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the SHP2 inhibitor in DMSO.
-
Enzyme Preparation: Prepare a working solution of SHP2 protein in the assay buffer. For full-length SHP2-WT, an activating peptide, such as a dually phosphorylated peptide from insulin (B600854) receptor substrate 1 (IRS-1), is often included to relieve autoinhibition.[7]
-
Reaction Setup:
-
Add the SHP2 inhibitor dilutions to the wells of the 384-well plate.
-
Add the SHP2 enzyme solution to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the DiFMUP substrate to all wells. The final concentration of the substrate is typically set at or near its Michaelis-Menten constant (Km).[7]
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Potency of SHP2 Inhibitors
Cellular potency assays measure the ability of an inhibitor to engage its target and exert a biological effect within a cellular context. This is a critical step in drug discovery as it accounts for factors like cell permeability and stability.
Quantitative Data Summary
The cellular activity of SHP2 inhibitors can be assessed by measuring the inhibition of downstream signaling, such as the phosphorylation of ERK (pERK), or by measuring target engagement directly using methods like the Cellular Thermal Shift Assay (CETSA).
| Compound | Cell Line | Cellular Assay | IC50 (nM) | Reference |
| Compound 25 | KYSE520 | pERK Inhibition | 24 | [9] |
| Compound 36 | KYSE520 | pERK Inhibition | 21 | [9] |
| RMC-4550 | KYSE520 | Antiproliferative | 276 | [9] |
| Compound 25 | KYSE520 | Antiproliferative | 166 | [9] |
| Compound 35 | KYSE520 | Antiproliferative | 183 | [9] |
| Compound 36 | KYSE520 | Antiproliferative | 231 | [9] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[2][10]
Materials:
-
Cell line expressing the target protein (e.g., SHP2-WT)
-
SHP2 inhibitor compounds
-
Cell lysis buffer
-
Antibodies for SHP2 detection (e.g., for Western blot or ELISA)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat them with various concentrations of the SHP2 inhibitor or vehicle control for a specific duration (e.g., 1 hour).
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermal cycler to create a "melt curve."
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Detection:
-
Data Analysis:
-
Plot the amount of soluble SHP2 against the temperature for each inhibitor concentration.
-
The shift in the melting temperature (Tm) indicates the degree of protein stabilization and, consequently, target engagement. Isothermal dose-response curves can also be generated by heating all samples at a single, optimized temperature and varying the inhibitor concentration.
-
SHP2 Signaling Pathways and Mechanism of Inhibition
SHP2 is a critical positive regulator of the Ras-MAPK signaling pathway.[3][11] In its basal state, SHP2 is in an autoinhibited conformation where the N-terminal SH2 domain blocks the active site of the PTP domain.[1][5] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins like Gab1.[11][12] This interaction relieves the autoinhibition, activating SHP2's phosphatase activity and leading to the activation of downstream signaling pathways that promote cell growth and survival.[3][5]
Allosteric inhibitors bind to a pocket formed by the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive, autoinhibited state.[1] This prevents the activation of SHP2 and subsequently blocks downstream signaling.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the in vitro biochemical potency of a SHP2 inhibitor.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Shp2-IN-30: An In-Depth Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Shp2-IN-30, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details the quantitative data on its inhibitory activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental workflows.
Introduction to SHP2 and this compound
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in human cancers. As a key downstream effector of receptor tyrosine kinase (RTK) signaling, SHP2 has emerged as a compelling target for cancer therapy. Allosteric inhibitors of SHP2, which lock the enzyme in an auto-inhibited conformation, have shown promise for their high selectivity and therapeutic potential.
This compound (also identified as compound 14i) is a novel pyrazine-based allosteric inhibitor of SHP2. It demonstrates potent inhibition of the full-length SHP2 enzyme while exhibiting minimal activity against the isolated catalytic protein tyrosine phosphatase (PTP) domain, confirming its allosteric mechanism of action.
Quantitative Selectivity Profile
The selectivity of a small molecule inhibitor is paramount for its development as a therapeutic agent, as off-target effects can lead to toxicity and reduced efficacy. The following table summarizes the inhibitory activity of this compound against SHP2 and its selectivity over other related phosphatases.
| Target Enzyme | IC50 (nM) | Selectivity vs. SHP1 | Notes |
| SHP2 (full-length) | 104 | >961-fold | Potent inhibition of the full-length, auto-inhibited form of the enzyme. |
| SHP1 | >100,000 | - | Demonstrates high selectivity over the closely related SHP1 phosphatase. |
| PTP1B | >100,000 | - | No significant inhibition of PTP1B, another key metabolic regulator. |
| TCPTP | >100,000 | - | Exhibits excellent selectivity against T-cell protein tyrosine phosphatase. |
| SHP2 (PTP domain) | >50,000 | - | Low activity against the isolated catalytic domain, confirming allosteric inhibition. |
Data presented is a synthesis of publicly available information. Specific values may vary between experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the selectivity profile of SHP2 inhibitors like this compound.
Biochemical Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the potency of an inhibitor against the purified SHP2 enzyme.
Materials:
-
Recombinant full-length human SHP2 protein
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.
-
This compound (or other test compounds) serially diluted in DMSO.
-
384-well assay plates.
Procedure:
-
Prepare the SHP2 enzyme solution in assay buffer to the desired final concentration (e.g., 0.5 nM).
-
Add the SHP2 enzyme solution to the wells of a 384-well plate.
-
Add serially diluted this compound to the wells. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to a final concentration equivalent to its Km value.
-
Monitor the fluorescence signal (excitation at 340 nm, emission at 450 nm) over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Assay: Inhibition of p-ERK
This assay assesses the ability of the inhibitor to block SHP2-mediated signaling within a cellular context.
Materials:
-
A suitable cancer cell line with activated RTK signaling (e.g., KYSE-520 esophageal cancer cells).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (or other test compounds) serially diluted in DMSO.
-
Lysis buffer.
-
Antibodies for Western blotting: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using antibodies against p-ERK1/2 and total ERK1/2.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50.
Visualizations of Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
Caption: SHP2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Selectivity Profiling
Preliminary Studies on Shp2-IN-30: A Technical Guide for Preclinical Evaluation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target for cancer therapy.[1] SHP2 plays a positive regulatory role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various human cancers.[2][3] This document provides a comprehensive technical overview of the preclinical evaluation of Shp2-IN-30 , a novel, potent, and selective allosteric inhibitor of SHP2. The information presented herein is based on established methodologies and representative data from the characterization of similar allosteric SHP2 inhibitors.
Introduction to SHP2 and its Role in Oncogenesis
SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and participates in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] In its basal state, SHP2 is maintained in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[4] Upon activation by growth factors or cytokines, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[4][5]
Activated SHP2 promotes signaling through the RAS-ERK pathway.[2][3] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and certain solid tumors.[1] Consequently, the inhibition of SHP2 presents a promising therapeutic strategy for cancers driven by aberrant RTK signaling.[1]
Mechanism of Action of this compound
This compound is an allosteric inhibitor that targets SHP2. Unlike active-site inhibitors, allosteric inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains.[3][4] This binding stabilizes SHP2 in its closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[4] This mechanism provides high selectivity for SHP2 over other phosphatases, including the closely related SHP1.[6]
Quantitative Data Summary
The preclinical activity of this compound has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data, using representative values from well-characterized allosteric SHP2 inhibitors such as SHP099.
Table 1: Biochemical Activity of this compound
| Target Enzyme | Assay Type | IC50 (µM) | Reference Compound |
| SHP2 (Wild-Type) | Enzymatic Assay | 0.071 | SHP099[2][6][7] |
| SHP2 (E76K mutant) | Enzymatic Assay | 2.896 | SHP099[8] |
| SHP1 | Enzymatic Assay | >100 | SHP099[6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference Compound |
| KYSE-520 | p-ERK Modulation | 0.250 | SHP099[9] |
| MV4-11 | Cell Proliferation | 0.32 | SHP099[8] |
| TF-1 | Cell Proliferation | 1.73 | SHP099[8] |
Signaling Pathways
This compound effectively suppresses the RAS-ERK signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention for this compound.
Detailed Experimental Protocols
This assay determines the in vitro inhibitory activity of this compound against the SHP2 enzyme.
Protocol:
-
Reagents and Materials:
-
Assay Buffer: 100 mM NaCl, 2 mM EDTA, 50 mM HEPES, 3 mM DTT, pH 7.4.[10]
-
Recombinant human SHP2 enzyme (100 nM).[10]
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP) at 1 mM.[10]
-
This compound serially diluted in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare the reaction mixture in a total volume of 100 µL per well in a 96-well plate.[10]
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 50 µL of 200 nM SHP2 enzyme in assay buffer to each well.
-
Pre-incubate the plate at 30°C for 30 minutes.
-
Initiate the phosphatase reaction by adding 49 µL of 2 mM pNPP substrate.[10]
-
Incubate the reaction at 30°C for 90 minutes.[10]
-
Measure the absorbance at 405 nm using a microplate reader.[10]
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
CETSA is used to verify the direct binding of this compound to SHP2 in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.[11]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., K562) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 2 hours at 37°C.[12]
-
-
Heat Challenge:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Quantify the amount of soluble SHP2 in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the normalized amount of soluble SHP2 against the temperature for both inhibitor-treated and vehicle-treated samples to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tagg).
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11]
-
This assay measures the functional consequence of SHP2 inhibition by quantifying the phosphorylation levels of the downstream effector ERK.[13]
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal p-ERK levels.[14]
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Stimulate cells with a growth factor (e.g., EGF, 100 ng/mL for 5 minutes) to induce ERK phosphorylation.[15]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[13]
-
Transfer proteins to a PVDF membrane.[14]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the chemiluminescent signal.
-
-
Stripping and Reprobing:
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Calculate the percent inhibition of ERK phosphorylation relative to the stimulated control and determine the IC50 value.
-
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SHP099 | SHP2 Inhibitor | TargetMol [targetmol.com]
- 10. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dbbiotech.com [dbbiotech.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Shp2-IN-30 and its effects on cell proliferation
An In-depth Technical Guide to the Allosteric SHP2 Inhibitor SHP099 and its Effects on Cell Proliferation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical transducer of signaling pathways downstream of receptor tyrosine kinases (RTKs).[1][2] SHP2 plays a pivotal role in regulating cell survival and proliferation, primarily through the activation of the RAS–ERK signaling pathway.[2][3][4] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and are found in various cancers, including leukemia, lung cancer, and breast cancer.[4] Consequently, the inhibition of SHP2 has emerged as a promising therapeutic strategy for cancers dependent on RTK signaling.[1]
This technical guide provides a comprehensive overview of the potent, selective, and orally bioavailable allosteric SHP2 inhibitor, SHP099.[1][4] While the initial topic of interest was "Shp2-IN-30," a lack of specific public data has necessitated the use of SHP099 as a representative and well-characterized example of a SHP2 inhibitor. This document details its mechanism of action, presents quantitative data on its anti-proliferative effects, describes its impact on downstream signaling, and provides detailed experimental protocols.
Mechanism of Allosteric Inhibition by SHP099
Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation where its N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[5] Upon activation by upstream signals, such as those from RTKs, SHP2 undergoes a conformational change that exposes its catalytic site.
SHP099 employs an allosteric inhibition mechanism.[1][4] Instead of competing with substrates at the active site, it binds to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[1] This binding stabilizes and locks SHP2 in its auto-inhibited conformation, preventing its activation and subsequent signal transduction.[1][3][6]
Quantitative Effects of SHP099 on Cancer Cell Proliferation
SHP099 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines that are driven by receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| PC9 | Lung Adenocarcinoma | 20.100 | 4 | [7] |
| PC9 | Lung Adenocarcinoma | 7.536 | 24 | [7] |
| PC9GR | Lung Adenocarcinoma | 24.670 | 4 | [7] |
| PC9GR | Lung Adenocarcinoma | 8.900 | 24 | [7] |
| General | RTK-driven Cancers | 0.071 | Not Specified | [1][2][4] |
Effects on Downstream Signaling Pathways
By locking SHP2 in its inactive state, SHP099 effectively inhibits the RAS-ERK signaling pathway, which is a key driver of cell proliferation.[1][2][4] This inhibition leads to a measurable decrease in the phosphorylation of ERK1/2 (at Thr202/Tyr204), a critical downstream node in the pathway.[8] This effect is specific to cancer cells that are dependent on RTK signaling; cells with mutations in KRAS, NRAS, or BRAF are generally not sensitive to SHP2 inhibition.[3]
References
- 1. sellerslab.org [sellerslab.org]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2E69K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Discovery and Synthesis of SHP099: An In-depth Technical Guide to a First-in-Class Allosteric SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SHP099, a pioneering, potent, and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated drug target in oncology and other diseases.[1][2] This document details the mechanism of action of SHP099, its in vitro and in vivo activity, and provides detailed protocols for key experimental assays. Quantitative data are summarized in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using diagrams.
Introduction to SHP2 and the Rationale for Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key activator of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway, which is fundamental for cell proliferation, differentiation, and survival.[1][2] Gain-of-function mutations in SHP2 are causally linked to developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various human cancers, including leukemia, lung cancer, and breast cancer.[1][2] Furthermore, SHP2 is involved in the programmed cell death-1 (PD-1) immune checkpoint pathway, making it an attractive target for immuno-oncology.[1][2] The development of small molecule inhibitors of SHP2 has been a long-standing challenge due to the highly conserved and positively charged active site of protein tyrosine phosphatases. The discovery of SHP099 marked a significant breakthrough by targeting an allosteric site, thereby achieving high potency and selectivity.[1]
Discovery of SHP099: A Novel Allosteric Inhibitor
SHP099 was identified by Novartis through a structure-based drug design and optimization effort.[1][3] It emerged from the optimization of an initial hit, SHP836, leading to a greater than 70-fold improvement in biochemical potency.[1] SHP099 is a highly potent, selective, and orally bioavailable small molecule that inhibits SHP2 through a novel allosteric mechanism.[1][4]
Chemical Structure
The chemical structure of SHP099 is 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine.[5]
Molecular Formula: C₁₆H₁₉Cl₂N₅[4] Molecular Weight: 352.26 g/mol [4]
Synthesis of SHP099
While a detailed, step-by-step experimental protocol for the synthesis of SHP099 is not publicly available in the provided search results, a general synthetic scheme can be inferred from the synthesis of related pyrazine (B50134) derivatives. The synthesis likely involves the construction of the substituted pyrazine core followed by the addition of the 4-amino-4-methylpiperidine moiety.
Below is a conceptual workflow for the synthesis of SHP099.
References
- 1. sellerslab.org [sellerslab.org]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tenovapharma.com [tenovapharma.com]
- 5. 6-(4-AMINO-4-METHYLPIPERIDIN-1-YL)-3-(2,3-DICHLOROPHENYL)P… [cymitquimica.com]
Shp2-IN-30: A Technical Guide to its Allosteric Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric inhibition mechanism of Shp2-IN-30, a novel inhibitor of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). This document details the core mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes the critical pathways and processes involved.
Introduction to SHP2 and Allosteric Inhibition
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in various cellular signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1] Its dysregulation through overexpression or mutation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.
SHP2 activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. Allosteric inhibitors of SHP2, such as this compound, function by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the closed, inactive conformation of SHP2, preventing its engagement with upstream activators and subsequent downstream signaling.
This compound, also identified as compound 14i , is a novel allosteric inhibitor featuring a pyrido[1,2-a]pyrimidin-4-one core.[1] This guide will focus on the specific characteristics and mechanism of this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Full-Length SHP2) | 0.104 µM | Enzymatic inhibition assay | [1] |
| IC50 (SHP2-PTP Domain) | > 50 µM | Enzymatic inhibition assay | [1] |
| Table 1: Biochemical Activity of this compound. The high IC50 value against the isolated PTP domain confirms an allosteric, rather than active-site, mechanism of inhibition. |
| Cell Line | Description | IC50 | Reference |
| Kyse-520 | Esophageal Squamous Cell Carcinoma | 1.06 µM | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | Not specified, but stronger inhibition than SHP099 | [1] |
| MIA-PaCa-2 | Pancreatic Cancer | Not specified, but stronger inhibition than SHP099 | [1] |
| HBMEC | Human Brain Microvascular Endothelial Cells | 30.75 µM | [1] |
| Table 2: Cellular Antiproliferative Activity of this compound. The data demonstrates potent antiproliferative effects against cancer cell lines with significantly lower toxicity in non-cancerous cells. |
Mechanism of Action of this compound
This compound exerts its effects through a multi-faceted allosteric inhibition mechanism that impacts key cellular processes.
Allosteric Binding and Stabilization of the Inactive Conformation
Molecular docking and dynamics studies reveal that this compound binds to the allosteric tunnel of SHP2, interacting with residues from the N-SH2, C-SH2, and PTP domains. This binding locks the enzyme in its autoinhibited conformation, preventing the conformational changes required for its activation.
Downregulation of Key Signaling Pathways
Mechanistic studies in Kyse-520 cells have shown that this compound effectively downregulates the phosphorylation levels of key downstream effectors in oncogenic signaling pathways.[1] Specifically, it has been observed to decrease the phosphorylation of Akt and Erk1/2, demonstrating its ability to block the PI3K-AKT and RAS-ERK pathways.[1]
Induction of Apoptosis and Cell Cycle Arrest
In Kyse-520 cells, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[1] This indicates that beyond inhibiting proliferative signals, this compound can trigger programmed cell death and halt the progression of the cell cycle in cancer cells.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the allosteric inhibition mechanism of this compound, based on the published research.[1]
In Vitro SHP2 Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of SHP2.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT). Recombinant full-length human SHP2 and a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) are used.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then further dilute in the assay buffer.
-
Reaction Setup: Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate. Add the SHP2 enzyme and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities. The percent inhibition is determined relative to the DMSO control. The IC50 value is calculated by fitting the dose-response curve with a suitable equation.
Cellular Antiproliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells (e.g., Kyse-520) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells.
-
Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the DMSO-treated control cells and plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins in a signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., Kyse-520) and starve them of serum before treating with this compound for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a potent and selective allosteric inhibitor of SHP2. It operates by stabilizing the autoinhibited conformation of the enzyme, leading to the downregulation of critical oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest in cancer cells. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on the development of novel cancer therapeutics targeting SHP2. The promising preclinical profile of this compound suggests its potential as a lead compound for further investigation.[1]
References
Investigating the Novelty of a SHP2 Inhibitor: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated oncogenic protein. Its role in activating the RAS-MAPK pathway downstream of receptor tyrosine kinases (RTKs) has made it a high-priority target for cancer therapy. The discovery of allosteric inhibitors, which lock SHP2 in an auto-inhibited conformation, has marked a significant breakthrough, overcoming the challenges associated with targeting the highly conserved catalytic site of phosphatases. This guide provides a comprehensive technical framework for the investigation and novelty assessment of a new SHP2 inhibitor, using the hypothetical molecule Shp2-IN-30 as a case study. We will detail the core signaling pathways, present key preclinical data for benchmark allosteric inhibitors, provide detailed experimental protocols for inhibitor characterization, and visualize essential concepts using Graphviz diagrams.
The Core Target: SHP2 Structure, Function, and Signaling
SHP2 is a non-receptor protein tyrosine phosphatase essential for signal transduction downstream of various growth factors and cytokines. It is a key positive regulator of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade.[1][2]
Structure and Regulation: SHP2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its basal state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site and rendering the enzyme inactive. This is known as the "closed" or auto-inhibited conformation. Upon cellular stimulation by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins via its SH2 domains. This binding event induces a conformational change that releases the N-SH2 domain from the PTP catalytic site, leading to the "open," active state.
Signaling Pathways: Once active, SHP2 dephosphorylates specific substrates, thereby regulating multiple downstream signaling pathways critical for cell proliferation, survival, and differentiation. These include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This is the most well-characterized pathway positively regulated by SHP2. By dephosphorylating regulatory sites on adaptor proteins like Gab1 or dephosphorylating RAS GTPase-activating proteins (RASGAPs), SHP2 promotes the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.
-
PI3K-AKT Pathway: SHP2's role in this pathway is context-dependent, with reports of both positive and negative regulation.
-
JAK-STAT Pathway: SHP2 can also modulate the activity of the JAK-STAT pathway, which is crucial for cytokine signaling.
The central role of SHP2 in mediating oncogenic signaling, particularly through the RAS-MAPK axis, makes it a compelling target for therapeutic intervention in a wide range of cancers driven by RTK activation or RAS mutations.
The Novelty of Allosteric Inhibition
Early efforts to develop SHP2 inhibitors focused on the catalytic active site. However, this approach was hampered by the high conservation of the PTP domain across different phosphatases, leading to poor selectivity and off-target effects.
A paradigm shift occurred with the discovery of allosteric inhibitors, such as SHP099. These molecules bind to a unique, tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes SHP2 in its auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[1] This mechanism offers high specificity for SHP2 over other phosphatases, including its closest homolog, SHP1.[1]
Data Presentation: Benchmarking this compound
To assess the novelty and potential of a new inhibitor like this compound, its performance must be compared against established benchmarks. The following tables summarize key preclinical data for three well-characterized allosteric SHP2 inhibitors: SHP099, TNO155 (in clinical development), and RMC-4630 (in clinical development).
Table 1: Biochemical and Cellular Potency of Benchmark SHP2 Inhibitors
| Inhibitor | Biochemical IC50 (SHP2) | Cellular p-ERK Inhibition IC50 | Cell Proliferation IC50 |
| SHP099 | 71 nM[1][2] | ~250 nM (in MDA-MB-468 & KYSE520 cells)[1] | Varies by cell line (e.g., 1.46 µM in TF1/SHP2E69K cells)[3] |
| TNO155 | 11 nM[] | Not publicly detailed | Not publicly detailed |
| RMC-4630 | Not publicly detailed | Not publicly detailed | Not publicly detailed |
Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for illustrative purposes.
Table 2: Selectivity Profile of SHP099
| Phosphatase | Activity vs. SHP099 |
| SHP1 | No detectable activity[1] |
| Panel of 20 other phosphatases | No detectable activity[1] |
Table 3: In Vivo Efficacy of Benchmark SHP2 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Outcome |
| SHP099 | KYSE520 Xenograft (Esophageal) | 100 mg/kg, once daily | Tumor growth inhibition |
| TNO155 | Advanced Solid Tumors (Phase I) | Various (e.g., 20-70 mg QD) | Stable disease in 20% of patients[5][6] |
| RMC-4630 | RAS-addicted solid cancers (Phase 1) | 200 mg, twice weekly | 1 CR, 1 PR, 1 unconfirmed PR; Disease control rate of 61% in KRASMUT NSCLC[7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of a novel SHP2 inhibitor. The following sections provide methodologies for key in vitro and in vivo assays.
SHP2 Biochemical Inhibition Assay
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against purified, activated full-length human SHP2.
Materials:
-
Full-length recombinant human SHP2 protein
-
Dually phosphorylated IRS-1 peptide (phosphopeptide activator)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
This compound and control inhibitors (e.g., SHP099)
-
384-well black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Prepare a working solution of full-length SHP2 enzyme (e.g., 0.5 nM final concentration) in assay buffer. To activate, pre-incubate the enzyme with the phosphopeptide activator (e.g., 500 nM final concentration) for 20-30 minutes at room temperature.
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these concentrations in assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup: Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and incubate for 30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Michaelis-Menten constant (Km).
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 355/460 nm) over time using a fluorescence plate reader. The rate of reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-ERK (p-ERK) Inhibition Assay
Objective: To assess the ability of this compound to inhibit SHP2-dependent downstream signaling in a cellular context by measuring the phosphorylation of ERK.
Materials:
-
A SHP2-dependent cancer cell line (e.g., KYSE-520, MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
Cell Stimulation: If required to induce a strong signal, stimulate the cells with an appropriate growth factor (e.g., EGF or HGF) for a short period (e.g., 10-15 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the percent inhibition of p-ERK relative to the stimulated vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
A suitable human cancer cell line (e.g., KYSE-520)
-
Matrigel (optional, to aid tumor establishment)
-
This compound formulated in an appropriate vehicle for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL of PBS, potentially mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound and the vehicle according to the planned dosing schedule (e.g., once daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the animals as an indicator of general toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., p-ERK levels).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences between groups.
Conclusion
The development of a novel SHP2 inhibitor such as this compound requires a systematic and rigorous evaluation of its biochemical potency, cellular activity, selectivity, and in vivo efficacy. By leveraging the detailed protocols and comparative data presented in this guide, researchers can effectively assess the novelty of their compound and build a robust data package to support its further development. The allosteric inhibition of SHP2 remains a highly promising strategy in oncology, and new chemical entities with improved properties could offer significant therapeutic benefits for patients with a wide range of malignancies.
References
- 1. sellerslab.org [sellerslab.org]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 3. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for the Allosteric SHP2 Inhibitor, SHP2-IN-30
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SHP2-IN-30, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, in cell culture experiments. This document outlines the mechanism of action, provides quantitative data for a closely related analog (SHP2-IN-31), and offers detailed protocols for assessing its biological activity.
Introduction to SHP2 and Allosteric Inhibition
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling. It is a crucial component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in various human cancers. SHP2 is also involved in the PI3K/Akt and JAK/STAT signaling pathways.
In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, leading to auto-inhibition. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), this auto-inhibition is relieved, allowing SHP2 to dephosphorylate its substrates and propagate downstream signaling.
Allosteric inhibitors like this compound bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the auto-inhibited conformation of SHP2, effectively acting as a "molecular glue" that prevents its activation, even in the presence of upstream stimuli. This mechanism leads to the suppression of downstream signaling pathways, such as the RAS-ERK pathway, thereby inhibiting the proliferation and survival of cancer cells dependent on this signaling axis.
Quantitative Data
The following tables summarize the in vitro and cellular potency of SHP2-IN-31, a close analog of this compound. This data is essential for designing experiments and determining appropriate treatment concentrations.
Table 1: Biochemical Potency of SHP2-IN-31
| Target | IC50 (nM) | Assay Type |
| SHP2 (Wild-type) | 13 | Fluorescence-based enzymatic assay |
| SHP1 | >10000 | Fluorescence-based enzymatic assay |
| SHP2 (E76K mutant) | >10000 | Fluorescence-based enzymatic assay |
Table 2: Cellular Activity of SHP2-IN-31
| Effect | Cell Lines | Observation |
| Inhibition of pERK | Various tumor cells | Dose-dependent reduction in ERK phosphorylation |
| Inhibition of tumor growth (in vivo) | RTK/KRAS-driven xenograft models | Significant anti-tumor activity |
Signaling Pathway and Experimental Workflow Diagrams
Caption: SHP2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
Western Blot Analysis of ERK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the RAS-ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Growth factors (e.g., EGF, HGF) for stimulating the pathway
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-SHP2 (Tyr542), anti-total SHP2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0 to 10 µM) in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Compare the migration rate between treated and control groups.
-
Conclusion
This compound is a valuable tool for investigating the role of SHP2 in cancer biology and for the development of novel anti-cancer therapeutics. The protocols provided here offer a framework for characterizing the cellular effects of this inhibitor. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Application Notes and Protocols for SHP2 Inhibitor (Shp2-IN-30) in Xenograft Models
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival.[1][2] It is a key downstream signaling molecule for multiple receptor tyrosine kinases (RTKs) and cytokine receptors.[3][4] SHP2 is a critical positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][5] Dysregulation of SHP2 activity, through mutations or overexpression, is implicated in the pathogenesis of various human cancers, making it a compelling target for cancer therapy.[1][6][7]
Allosteric inhibitors of SHP2 have emerged as a promising class of anti-cancer agents. These inhibitors stabilize SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity and downstream signaling.[8] In preclinical xenograft models, SHP2 inhibitors have demonstrated efficacy both as monotherapy and in combination with other targeted therapies, particularly in tumors with aberrant RTK signaling or RAS mutations.[8][9][10]
These application notes provide a detailed overview of the use of a representative SHP2 inhibitor, referred to herein as Shp2-IN-30, in cancer xenograft models.
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor that binds to a tunnel-like pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding locks SHP2 in an inactive, auto-inhibited conformation, preventing its interaction with upstream activators and downstream substrates. The primary consequence of SHP2 inhibition is the suppression of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1]
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. sinobiological.com [sinobiological.com]
- 3. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Monitoring Shp2-IN-30 Activity via Western Blot for Phosphorylated ERK (pERK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell proliferation, differentiation, and survival. Dysregulation of Shp2 activity, often due to mutations or overexpression, can lead to the sustained activation of the MAPK pathway, a common driver of various cancers.
Shp2-IN-30 is a potent and selective inhibitor of Shp2. By binding to the Shp2 protein, it locks the enzyme in an inactive conformation, thereby preventing its signaling function. This inhibition blocks the downstream activation of the RAS-ERK cascade, leading to a decrease in the phosphorylation of ERK1/2 (at Thr202/Tyr204). Western blotting is a widely used and effective technique to measure the extent of this inhibition by quantifying the levels of phosphorylated ERK (pERK). A reduction in pERK levels upon treatment with this compound serves as a direct indicator of the inhibitor's target engagement and cellular efficacy.
Signaling Pathway
The diagram below illustrates the role of Shp2 in the MAPK/ERK signaling cascade and the point of intervention for this compound. In a typical activation sequence, growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to the recruitment and activation of Shp2. Activated Shp2 promotes the RAS-RAF-MEK-ERK signaling cascade, ultimately resulting in the phosphorylation of ERK. This compound inhibits Shp2, thereby blocking this downstream signaling.
Caption: MAPK/ERK signaling pathway showing Shp2 activation and inhibition by this compound.
Experimental Protocol: Western Blot for pERK
This protocol details the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of ERK1/2 using Western blot.
Materials and Reagents
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
4-20% precast polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and culture until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined duration (e.g., 2, 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the denatured samples into the wells of a 4-20% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pERK1/2 (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol for analyzing pERK levels after this compound treatment.
Application of SHP2 Inhibitors in Lung Cancer Cell Lines: Application Notes and Protocols
Note: The specific inhibitor "Shp2-IN-30" is not widely documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized, allosteric SHP2 inhibitor, SHP099, and other similar SHP2 inhibitors, which are expected to have a comparable mechanism of action and application in lung cancer cell lines.
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC).[3][4] SHP2 acts as a positive regulator of the RAS-MAPK pathway, and its inhibition has emerged as a promising therapeutic strategy for cancers driven by aberrant RTK signaling.[5][6][7]
Allosteric inhibitors of SHP2, such as SHP099, bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in an auto-inhibited conformation.[2] This prevents its activation and subsequent downstream signaling. These application notes provide an overview of the use of allosteric SHP2 inhibitors in lung cancer cell lines, including their effects on signaling pathways, cell viability, and detailed experimental protocols.
Mechanism of Action
In lung cancer cells, particularly those with activating mutations in receptor tyrosine kinases (e.g., EGFR, ALK) or KRAS, SHP2 plays a critical role in sustaining proliferative signaling.[1][8] Upon activation of RTKs, SHP2 is recruited to phosphorylated adaptor proteins like Gab1, leading to its conformational activation.[2][9] Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[3][4] Allosteric SHP2 inhibitors block this cascade by locking SHP2 in its inactive state, thereby inhibiting downstream ERK phosphorylation and suppressing tumor cell growth.[5]
Data Presentation
The following tables summarize the quantitative data on the effects of representative SHP2 inhibitors on various lung cancer cell lines.
Table 1: IC50 Values of SHP2 Inhibitors in Lung Cancer Cell Lines
| Cell Line | Driver Mutation | SHP2 Inhibitor | IC50 (nM) | Reference |
| NCI-H358 | KRAS G12C | SHP099 | >10,000 | [8] |
| A549 | KRAS G12S | SHP099 | >10,000 | [8] |
| NCI-H1792 | KRAS G12C | SHP099 | >10,000 | [8] |
| HCC827 | EGFR del E746_A750 | SHP099 | ~500 | [1] |
| PC-9 | EGFR del E746_A750 | SHP099 | ~600 | [1] |
| NCI-H1975 | EGFR L858R, T790M | SHP099 | ~1,000 | [6] |
| NCI-H661 | PTPN11 N58S | Compound 29 | <10,000 | [8] |
Table 2: Effect of SHP2 Inhibition on Downstream Signaling
| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Reference |
| HCC827 | SHP099 | p-ERK1/2 | Decreased | [1] |
| PC-9 | SHP099 | p-ERK1/2 | Decreased | [1] |
| NCI-H1975 | SHP2 knockdown | p-ERK1/2 | Decreased | [6] |
| H446 (SCLC) | SHP2 overexpression | p-AKT | Increased | [10] |
| H446/CDDP | SHP2 knockdown | p-AKT | Decreased | [10] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a SHP2 inhibitor.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor targeting SHP2 mutations for the lung carcinoma [html.rhhz.net]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 10. High SHP2 expression determines the efficacy of PD‐1/PD‐L1 inhibitors in advanced KRAS mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2-IN-30 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth, differentiation, and survival.[2] Dysregulation of Shp2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[1][4][5]
Shp2-IN-30 is an allosteric inhibitor of Shp2. Unlike orthosteric inhibitors that target the highly conserved active site of phosphatases, allosteric inhibitors bind to a unique pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains.[1] This binding stabilizes Shp2 in its autoinhibited conformation, preventing its activation and downstream signaling.[1][2] These application notes provide a comprehensive guide for the experimental design of studies involving this compound, from initial biochemical characterization to cellular and in vivo evaluation.
Data Presentation
Quantitative data is essential for characterizing the potency and efficacy of this compound. The following tables provide a template for summarizing key experimental results. Researchers should populate these tables with their experimentally determined values.
Table 1: Biochemical Activity of this compound
| Compound | Target | Assay Type | IC₅₀ (nM)[5] | Notes |
| This compound | Shp2 (WT) | DiFMUP Phosphatase Assay | User Defined | Determine the concentration of inhibitor required to reduce the enzymatic activity of wild-type Shp2 by 50%. |
| This compound | Shp2 (E76K) | DiFMUP Phosphatase Assay | User Defined | Evaluate the inhibitory activity against a common oncogenic mutant of Shp2.[1][5] |
| This compound | Shp1 | DiFMUP Phosphatase Assay | User Defined | Assess the selectivity of the inhibitor against the closely related phosphatase Shp1. |
| Control | Shp2 (WT) | DiFMUP Phosphatase Assay | e.g., SHP099 | Include a well-characterized Shp2 inhibitor as a positive control for assay validation. |
Table 2: Cellular Activity of this compound
| Cell Line | Driver Mutation | Assay Type | Endpoint | IC₅₀ (µM)[6] | Notes |
| KYSE-520 | EGFR amplified | Cell Viability (e.g., CCK-8) | Proliferation | User Defined | Determine the effect of the inhibitor on the growth of a cancer cell line known to be sensitive to Shp2 inhibition. |
| NCI-H929 | N/A | Cell Viability (e.g., CCK-8) | Proliferation | User Defined | Assess the anti-proliferative effect in a different cancer cell model.[6] |
| User Defined | User Defined | Western Blot | pERK Inhibition | User Defined | Quantify the inhibition of a key downstream signaling molecule to confirm target engagement in a cellular context. |
| User Defined | User Defined | Cellular Thermal Shift Assay | Target Engagement | EC₅₀ (µM) | Directly measure the binding of the inhibitor to Shp2 within intact cells.[1][3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Shp2 signaling pathway and point of inhibition.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Shp2-IN-30 solubility and preparation for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3] It is a key component of multiple signaling pathways, including the RAS/mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT pathways, which are fundamental to cellular processes like proliferation, differentiation, migration, and survival.[1][2][4][5][6] Aberrant SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various cancers.[2][7] This has made SHP2 a compelling target for therapeutic intervention. Shp2-IN-30 is a small molecule inhibitor of SHP2, and these application notes provide guidance on its solubility and preparation for use in various assays.
Data Presentation
Table 1: Solubility of SHP2 Inhibitors
| Solvent | General Solubility | Recommended Concentration for Stock | Notes |
| DMSO | Generally soluble | 10-30 mM | The most common solvent for creating high-concentration stock solutions of small molecule inhibitors.[8][9] |
| Ethanol | May have limited solubility | Varies | Can be used as a solvent, but solubility should be tested. Often used in combination with other solvents for in vivo applications.[10] |
| Aqueous Buffers | Generally insoluble or poorly soluble | Not recommended for stock | Direct dissolution in aqueous buffers is typically not feasible for hydrophobic small molecules. Dilution from a DMSO stock is the standard method.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of a small molecule inhibitor like this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Determine the required amount: Calculate the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve the target concentration.
-
Dissolve the compound: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but the stability of the compound under these conditions should be considered.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution for use in cellular or biochemical assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate aqueous assay buffer (e.g., PBS, Tris-based buffer, cell culture medium)
-
Sterile tubes
-
Calibrated micropipettes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions: Prepare a series of dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for your experiment.
-
Maintain low DMSO concentration: Ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity or interfere with the assay, typically below 0.5% (v/v).[8]
-
Use immediately: It is recommended to use the freshly prepared working solutions immediately.
Mandatory Visualization
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signaling downstream of Receptor Tyrosine Kinases (RTKs).
Caption: SHP2 signaling cascade downstream of RTKs.
Experimental Workflow for this compound Preparation
This diagram outlines the logical steps for preparing this compound for experimental use.
Caption: Workflow for preparing this compound solutions.
References
- 1. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines | MDPI [mdpi.com]
- 7. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring SHP2-IN-30 Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to measure the efficacy of SHP2-IN-30, a potent SHP2 inhibitor. The protocols outlined below cover biochemical, cellular, and in vivo assays to characterize the inhibitory activity of this compound.
Introduction to SHP2 and this compound
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell signaling downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is fundamental for cell proliferation, differentiation, and survival. Dysregulation of SHP2 activity, often through activating mutations, is implicated in developmental disorders such as Noonan syndrome and various forms of cancer.
This compound is a potent allosteric inhibitor of SHP2. It stabilizes SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity and blocking downstream signaling through the RAS-ERK pathway. This makes this compound a valuable tool for cancer research and a potential therapeutic agent for tumors driven by RTK signaling. A closely related compound, SHP2-IN-39, has a reported IC50 of 0.007 µM in biochemical assays[1].
Data Presentation: Quantitative Efficacy of SHP2 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various SHP2 inhibitors against wild-type SHP2 in biochemical assays and their efficacy in different cancer cell lines. This data is crucial for designing experiments and determining appropriate concentration ranges for this compound.
Table 1: Biochemical Activity of SHP2 Inhibitors
| Compound | IC50 (nM) | Assay Conditions | Reference |
| SHP2-IN-39 | 7 | Biochemical assay | [1] |
| RMC-4550 | 0.583 | Purified, activated full-length human SHP2 with DiFMUP substrate | [2] |
| PF-07284892 | 21 | Cell-free biochemical assay | [3] |
| SHP099 | 70 | Biochemical assay | [4] |
| NSC-87877 | 318 | Biochemical assay against SHP2 | [1] |
Table 2: Cellular Activity of SHP2 Inhibitors (p-ERK Inhibition)
| Compound | Cell Line | IC50 (nM) | Cancer Type | Reference |
| RMC-4550 | HEK293 | 49.2 | - | [2] |
| RMC-4550 | PC9 | 31 | Non-Small Cell Lung Cancer | [2] |
| RMC-4550 | Calu-1 | 7 | Non-Small Cell Lung Cancer | [2] |
| PF-07284892 | H3122 | Low nM | Non-Small Cell Lung Cancer | [3] |
| SHP099 | KYSE520 | ~100 | Esophageal Squamous Cell Carcinoma | [4] |
Experimental Protocols
Biochemical SHP2 Inhibition Assay
This protocol determines the in vitro inhibitory activity of this compound against full-length human SHP2.
Principle: The enzymatic activity of purified SHP2 is measured using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Inhibition of the phosphatase activity by this compound results in a decreased fluorescent signal.
Materials:
-
Full-length human SHP2 (activated)
-
DiFMUP substrate
-
Assay Buffer: 50 mM 3,3-Dimethylglutaric acid (DMG), pH 7.0, 1 mM EDTA, 18 mM NaCl, 0.01% Triton X-100
-
This compound (and other test compounds)
-
96-well black microplates
-
Plate reader with fluorescence detection (Excitation/Emission ~358/450 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of the SHP2 enzyme solution (e.g., 100 nM) to each well.
-
Add 25 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 25 µL of the DiFMUP substrate solution (e.g., 200 µM).
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 30°C for 60-90 minutes, protected from light.
-
Measure the final fluorescence intensity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular p-ERK Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the SHP2 signaling pathway in cancer cells by measuring the phosphorylation of its downstream effector, ERK.
Principle: SHP2 activation leads to the phosphorylation and activation of ERK. Treatment with this compound is expected to decrease the levels of phosphorylated ERK (p-ERK), which can be detected by Western blotting.
Materials:
-
Cancer cell line with an active RTK-RAS-MAPK pathway (e.g., KYSE-520, PC-9)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-SHP2, anti-p-SHP2 (Tyr542/Tyr580)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours if necessary to reduce basal p-ERK levels. Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK as a loading control.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
In Vivo Efficacy in Xenograft Models
This protocol evaluates the anti-tumor activity of this compound in a mouse xenograft model.
Principle: The efficacy of this compound is assessed by its ability to inhibit tumor growth in mice bearing tumors derived from human cancer cell lines.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., KYSE-520)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for animal dosing (e.g., gavage needles)
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle to the respective groups according to the desired dose and schedule (e.g., once daily oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Pharmacodynamic (PD) Analysis (Optional): At the end of the study or at specific time points after the last dose, collect tumor tissue to assess the levels of p-ERK by Western blot or immunohistochemistry to confirm target engagement in vivo.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Utilizing Shp2-IN-30 in CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] Shp2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is essential for cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human cancers, including leukemia and various solid tumors, making it a compelling target for therapeutic intervention.[6]
Allosteric inhibitors of Shp2, such as Shp2-IN-30, have emerged as a promising class of anti-cancer agents.[5] These inhibitors stabilize Shp2 in its auto-inhibited conformation, thereby preventing its activation and blocking downstream signaling.[7] CRISPR-Cas9 based genetic screens are powerful tools to elucidate the mechanisms of action of such inhibitors, identify potential resistance mechanisms, and discover novel combination therapy strategies.[8][9][10]
This document provides detailed application notes and protocols for conducting CRISPR screens with the Shp2 inhibitor, this compound, to identify genes that modulate cellular sensitivity to Shp2 inhibition.
Signaling Pathway
Shp2 is a critical node in the RTK signaling pathway. Upon ligand binding and autophosphorylation of an RTK, Shp2 is recruited to the plasma membrane via its SH2 domains, where it becomes activated. Activated Shp2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation and survival. This compound is an allosteric inhibitor that locks Shp2 in an inactive conformation, thereby inhibiting this signaling pathway.
CRISPR Screen Experimental Workflow
A pooled, genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers resistance to this compound. The general workflow involves transducing a cancer cell line sensitive to Shp2 inhibition with a lentiviral sgRNA library and then treating the cell population with the inhibitor.[8]
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select cancer cell lines known to be sensitive to Shp2 inhibition. Examples from literature include certain acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC) cell lines.[7][9]
-
Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
Determination of this compound IC50
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM). Include a DMSO-treated control.
-
Incubate for a period that allows for several cell doublings (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value using non-linear regression analysis.
-
Lentiviral sgRNA Library Transduction
-
Library: Utilize a genome-wide CRISPR-Cas9 knockout library (e.g., TKOv3) containing multiple sgRNAs targeting each protein-coding gene.[9]
-
Transduction:
-
Transduce the selected Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure a representation of at least 500-1000 cells per sgRNA in the library.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
CRISPR Screen with this compound
-
Procedure:
-
After antibiotic selection, harvest an initial cell population as the T0 reference sample.
-
Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with a pre-determined concentration of this compound (typically at a concentration that inhibits the growth of the majority of cells, e.g., 5-10x IC50).[9]
-
Culture the cells for a sufficient period to allow for the outgrowth of resistant clones (e.g., 14-21 days), passaging the cells as needed and maintaining the selective pressure.
-
Harvest the final cell populations from both the DMSO and this compound treated groups.
-
Analysis of sgRNA Representation
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the T0, DMSO-treated, and this compound-treated cell populations.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in the different cell populations.
-
-
Data Analysis:
-
Normalize the sgRNA read counts.
-
Compare the sgRNA abundance in the this compound-treated population to the DMSO-treated or T0 population.
-
Identify sgRNAs that are significantly enriched in the this compound-treated group. These sgRNAs target genes whose knockout confers resistance to the inhibitor.
-
Data Presentation
The results of the CRISPR screen can be summarized to highlight the top candidate genes that, when knocked out, lead to resistance to this compound.
Table 1: Representative Quantitative Data from a Hypothetical CRISPR Screen with this compound
| Target Gene | Log2 Fold Change (this compound vs. DMSO) | p-value | Biological Function |
| NF1 | 5.8 | < 0.001 | Negative regulator of RAS signaling[8][9] |
| PTEN | 4.5 | < 0.001 | Negative regulator of the PI3K-AKT pathway[8][9] |
| CDKN1B | 3.9 | < 0.005 | Negative regulator of the cell cycle[8][9] |
| LZTR1 | 5.2 | < 0.001 | Involved in RAS protein degradation |
| SPRED2 | 4.1 | < 0.005 | Inhibitor of the RAS-MAPK pathway |
Conclusion
The combination of the potent Shp2 inhibitor, this compound, with genome-wide CRISPR-Cas9 screening provides a powerful platform for identifying key genetic determinants of drug sensitivity and resistance. The protocols and data presented here offer a comprehensive guide for researchers to investigate the cellular response to Shp2 inhibition, ultimately aiding in the development of more effective cancer therapies. The identification of resistance mechanisms can inform rational combination strategies to overcome drug resistance and improve patient outcomes.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Phosphatase [biology.kenyon.edu]
- 4. mdpi.com [mdpi.com]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Gain-of-function mutations of Ptpn11 (Shp2) cause aberrant mitosis and increase susceptibility to DNA damage-induced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis with Shp2-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[2][3][4] Shp2 acts as a positive regulator in these pathways, and its dysregulation through mutation or overexpression is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[5][6] This central role in oncogenic signaling has made Shp2 an attractive target for therapeutic intervention.
Shp2-IN-30 is a potent and selective allosteric inhibitor of Shp2. By binding to a pocket distinct from the active site, this compound stabilizes the enzyme in an inactive conformation, thereby preventing its activation and downstream signaling.[6] This mode of inhibition offers high selectivity over other protein tyrosine phosphatases.
Flow cytometry is a powerful technique for the single-cell analysis of signaling pathways and the characterization of heterogeneous cell populations. When combined with phospho-specific antibodies, it allows for the precise measurement of the phosphorylation status of key signaling proteins, providing a direct readout of pathway activation or inhibition. This document provides detailed protocols for the use of this compound in flow cytometry-based assays to assess its impact on cellular signaling and immune cell populations.
Mechanism of Action of Shp2
Shp2 consists of two N-terminal SH2 domains, a C-terminal protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites.[2][3][7] In its inactive state, the N-terminal SH2 domain binds to the PTP domain, blocking substrate access to the catalytic site.[3] Upon activation of RTKs, Shp2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change that releases the autoinhibition, allowing the PTP domain to dephosphorylate its substrates and propagate downstream signaling.[2][3]
Quantitative Data for Shp2 Inhibitors
The following table summarizes the in vitro activity of this compound and other representative Shp2 inhibitors. This data is essential for designing experiments and interpreting results.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50/GI50 in µM) | Selectivity | Reference |
| This compound (analogue) | Wild-type SHP2 | <10 | NCI-H358 (Lung Cancer) | <0.05 | Selective over SHP1 (>10,000 nM) | |
| Shp2-IN-31 | Wild-type SHP2 | 13 | - | - | Selective over SHP1 (>10,000 nM) and SHP2 E76K (>10,000 nM) | |
| Compound 13030 | SHP2 | 3200 | MCF-7 (Breast Cancer) | Not specified | ~27-fold vs SHP1 | [5] |
| Compound 24198 | SHP2 | 1900 | MCF-7 (Breast Cancer) | Not specified | ~7.5-fold vs SHP1 | [5] |
| Compound 57774 | SHP2 | 800 | MCF-7 (Breast Cancer) | Not specified | ~206-fold vs SHP1 | [5] |
| Polyphyllin D | SHP2 | - | Jurkat (Leukemia) | 2.8 | Not specified | [8] |
| RMC-4550 | SHP2 | - | Molm-14 (AML) | 0.146 | Not specified | [9] |
| RMC-4550 | SHP2 | - | MV4-11 (AML) | 0.120 | Not specified | [9] |
Signaling Pathway and Experimental Workflow Diagrams
// Nodes RTK [label="RTK", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Proliferation [label="Proliferation,\nSurvival", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Shp2 [label="Shp2", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Shp2_IN_30 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
// Edges RTK -> Grb2 [arrowhead=normal, color="#34A853"]; Grb2 -> Sos [arrowhead=normal, color="#34A853"]; Sos -> Ras [arrowhead=normal, color="#34A853"]; Ras -> Raf [arrowhead=normal, color="#34A853"]; Raf -> MEK [arrowhead=normal, color="#34A853"]; MEK -> ERK [arrowhead=normal, color="#34A853"]; ERK -> Proliferation [arrowhead=normal, color="#34A853"];
RTK -> Shp2 [arrowhead=normal, color="#34A853"]; Shp2 -> Ras [arrowhead=normal, color="#34A853"];
RTK -> PI3K [arrowhead=normal, color="#FBBC05"]; PI3K -> AKT [arrowhead=normal, color="#FBBC05"]; AKT -> Proliferation [arrowhead=normal, color="#FBBC05"];
RTK -> JAK [arrowhead=normal, color="#4285F4"]; JAK -> STAT [arrowhead=normal, color="#4285F4"]; STAT -> Gene_Expression [arrowhead=normal, color="#4285F4"];
Shp2_IN_30 -> Shp2 [arrowhead=tee, color="#EA4335", style=dashed]; } .enddot Caption: Shp2 signaling pathways.
// Nodes Cell_Culture [label="Cell Culture\n(e.g., NCI-H358)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Inhibitor_Treatment [label="this compound Treatment\n(Dose-response and time-course)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Stimulation [label="Stimulation (optional)\n(e.g., EGF, FGF)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Cell_Harvesting [label="Cell Harvesting", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Fixation [label="Fixation\n(e.g., Formaldehyde)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Permeabilization [label="Permeabilization\n(e.g., Methanol)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Antibody_Staining [label="Antibody Staining\n(e.g., anti-p-ERK, anti-CD45)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Flow_Cytometry [label="Flow Cytometry\nAcquisition", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Gating and Quantification)", fillcolor="#202124", style=filled, fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Inhibitor_Treatment; Inhibitor_Treatment -> Stimulation; Stimulation -> Cell_Harvesting; Cell_Harvesting -> Fixation; Fixation -> Permeabilization; Permeabilization -> Antibody_Staining; Antibody_Staining -> Flow_Cytometry; Flow_Cytometry -> Data_Analysis; } .enddot Caption: Flow cytometry workflow.
Experimental Protocols
Protocol 1: Analysis of p-ERK Inhibition in Adherent Cancer Cells
This protocol describes the measurement of phosphorylated ERK (p-ERK) levels in an adherent cancer cell line (e.g., NCI-H358) following treatment with this compound.
Materials:
-
Adherent cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound
-
Recombinant human EGF or other appropriate growth factor
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-phospho-ERK1/2 (pT202/pY204) antibody
-
Fluorochrome-conjugated isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time (e.g., 1-2 hours).
-
Stimulation: Add a final concentration of 100 ng/mL EGF to the wells and incubate for 10-15 minutes at 37°C.
-
Cell Harvest: Aspirate the medium and wash the cells once with cold PBS. Detach the cells using Trypsin-EDTA, and then neutralize with complete medium.
-
Fixation: Transfer the cell suspension to a tube and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the anti-phospho-ERK1/2 antibody or isotype control at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Final Wash: Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
Protocol 2: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to assess the effect of this compound on the frequency and phenotype of major immune cell subsets within human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Flow Cytometry Staining Buffer
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD56)
-
Live/Dead fixable viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium.
-
Inhibitor Treatment: Seed 1-2 x 10^6 PBMCs per well in a 96-well plate. Add various concentrations of this compound or vehicle control. Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvest: Harvest the cells and transfer to FACS tubes.
-
Viability Staining: Wash the cells with PBS and stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.
-
Fc Receptor Blocking: Wash the cells and resuspend in Flow Cytometry Staining Buffer containing an Fc receptor blocking solution. Incubate for 10 minutes at 4°C.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on live, single cells and then identify different immune cell populations based on their marker expression (e.g., T cells: CD3+, B cells: CD19+, Monocytes: CD14+, NK cells: CD56+).[10][11]
Data Analysis and Interpretation
For phospho-flow experiments, the primary readout is the Median Fluorescence Intensity (MFI) of the phospho-specific antibody in the cell population of interest. A decrease in the MFI of p-ERK in this compound-treated cells compared to vehicle-treated cells indicates inhibition of the Shp2-MAPK pathway. For immunophenotyping experiments, the percentage of different immune cell populations can be quantified to assess the impact of this compound on immune cell survival and differentiation.
Conclusion
This compound is a valuable tool for investigating the role of Shp2 in cellular signaling and for evaluating the therapeutic potential of Shp2 inhibition. The flow cytometry protocols provided here offer robust methods for assessing the on-target activity of this compound by measuring the phosphorylation of downstream effectors like ERK, and for characterizing its effects on the composition of immune cell populations. These approaches are essential for advancing our understanding of Shp2 biology and for the development of novel cancer therapies.
References
- 1. Daytime SHP2 inhibitor dosing, when immune cell numbers are elevated, shrinks neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) [mdpi.com]
- 9. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Study of Allosteric SHP2 Inhibitors
Note: Specific public-domain data for a compound designated "Shp2-IN-30" is limited. Therefore, this document provides a comprehensive overview of the methodological considerations for studying potent, selective, allosteric SHP2 inhibitors. The protocols and data presented are based on well-characterized, representative compounds of this class, such as SHP099 and its analogs, and are broadly applicable for the investigation of novel allosteric SHP2 inhibitors.
Introduction: SHP2 as a Therapeutic Target
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of multiple pathways, including the RAS/mitogen-activated protein kinase (MAPK), phosphoinositide-3-kinase (PI3K)/AKT, and JAK/STAT signaling cascades.[1][3][4] Under basal conditions, SHP2 exists in an auto-inhibited conformation where its N-terminal SH2 domain blocks the active site of the phosphatase (PTP) domain.[3][4][5] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphotyrosine motifs, leading to a conformational change that opens the active site.[3][6][7]
Gain-of-function mutations and aberrant activation of SHP2 are implicated in developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and several solid tumors.[8][9][10] SHP2's role in promoting sustained RAS/MAPK signaling makes it an attractive target for cancer therapy.[2][6] Allosteric inhibitors represent a novel class of therapeutics that stabilize the auto-inhibited conformation of SHP2, preventing its activation and downstream signaling.[3][10][11]
Quantitative Data for Representative Allosteric SHP2 Inhibitors
The following tables summarize key quantitative data for well-studied allosteric SHP2 inhibitors. This data provides a benchmark for evaluating novel compounds like this compound.
Table 1: Biochemical Potency of Allosteric SHP2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Substrate | Reference |
| SHP099 | SHP2 (WT) | 70 | DiFMUP | [3] |
| RMC-4550 | SHP2 (WT) | 0.58 | DiFMUP | [3] |
| PF-07284892 | SHP2 (WT) | 21 | Not Specified | [12] |
| TK-147 | SHP2 (WT) | 250 | Not Specified | [13] |
| TK-642 | SHP2 (WT) | 2.7 | Not Specified | [14] |
| SHP099 | SHP2 (E76K) | >100,000 | DiFMUP | [3] |
WT: Wild-Type; DiFMUP: 6,8-Difluoro-4-Methylumbelliferyl Phosphate.
Table 2: Cellular Activity of Allosteric SHP2 Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| TK-642 | KYSE-520 | Cell Proliferation | 5.73 | [14] |
| P9 (Degrader) | KYSE-520 | SHP2 Degradation (DC50) | 0.035 | [10] |
| Compound 28 | NCI-H661 | pERK Inhibition | Not Specified | [8] |
| Compound 29 | BaF3 | Cell Growth | 7.67 | [8] |
KYSE-520: Esophageal Squamous Cell Carcinoma; BaF3: Pro-B cell line.
Table 3: Cellular Target Engagement via Thermal Shift Assay (CETSA)
| Compound | Target Protein | ΔTm (°C) at 50 µM | Reference |
| SHP099 | SHP2 (WT) | 4.8 | [3] |
| SHP099 | SHP2 (E76K) | 1.2 | [3] |
| TK-642 | SHP2 (WT) | 8.83 | [14] |
| SHP099 | SHP2 (catalytic domain) | No shift | [3] |
ΔTm: Change in melting temperature, indicating ligand binding and protein stabilization.
Visualizing SHP2 Signaling and Inhibition
Diagrams are essential for conceptualizing the complex roles of SHP2.
Caption: SHP2 in the RAS/MAPK signaling pathway.
Caption: Mechanism of allosteric SHP2 inhibition.
Experimental Protocols
Detailed protocols are critical for reproducible results in the study of SHP2 inhibitors.
Protocol 1: Biochemical SHP2 Phosphatase Activity Assay (Fluorescence-based)
This assay measures the enzymatic activity of SHP2 to determine the inhibitor's potency (IC50).
Materials:
-
Recombinant full-length SHP2 protein (wild-type or mutant)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 3 mM DTT, pH 7.4
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Enzyme Preparation: Dilute the recombinant SHP2 protein to the desired final concentration (e.g., 0.5 nM) in cold Assay Buffer.[4]
-
Enzyme Addition & Pre-incubation: Add 10 µL of the diluted SHP2 solution to each well containing the test compound. Mix gently and incubate for 5-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration of 10 µM.[4] Add 10 µL of the substrate solution to each well to start the reaction.
-
Signal Detection: Immediately transfer the plate to a fluorescence plate reader. Monitor the increase in fluorescence intensity over time (e.g., 30 minutes) at room temperature.[4]
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor within intact cells.[15]
Materials:
-
Cells expressing the target SHP2 protein (e.g., KYSE-520)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
384-well PCR plates
-
Gradient thermocycler
-
Lysis buffer and detection reagents (e.g., from a chemiluminescent immunoassay kit)
-
Chemiluminescent plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest the cells and resuspend them in culture medium at a concentration of 125 cells/µL.[16]
-
Compound Incubation: Add 5 µL of the cell suspension to the wells of a 384-well PCR plate pre-spotted with the test inhibitor at various concentrations. Incubate at 37°C, 5% CO2 for 1 hour.[16]
-
Thermal Challenge: Place the plate in a gradient thermocycler. Apply a temperature gradient (e.g., 38°C to 68°C) for 3 minutes, followed by a 3-minute cooling step at 20°C.[16] This step denatures and precipitates unbound protein.
-
Cell Lysis: After the thermal challenge, add lysis buffer and detection reagents according to the manufacturer's protocol. This step lyses the cells and allows for the detection of the remaining soluble (non-denatured) SHP2.
-
Signal Detection: Measure the chemiluminescent signal using a microplate reader.[15]
-
Data Analysis:
-
Plot the signal intensity against temperature for each inhibitor concentration.
-
The resulting curves will show a sigmoidal melting profile. Fit the data to determine the melting temperature (Tm) for each condition.
-
The change in melting temperature (ΔTm) in the presence of the inhibitor indicates target stabilization and engagement.
-
Protocol 3: Western Blotting for pERK Inhibition
This protocol assesses the functional consequence of SHP2 inhibition by measuring the phosphorylation level of a key downstream effector, ERK.
Materials:
-
Cancer cell line known to have activated RAS/MAPK signaling (e.g., MIA PaCa-2, KYSE-520)
-
Serum-free and complete culture media
-
Growth factor (e.g., EGF, HGF) if stimulation is required
-
Test inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and allow them to adhere overnight. The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of the SHP2 inhibitor (or DMSO control) for 1-2 hours.
-
Stimulation (if applicable): Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to induce robust ERK phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify band intensities using software like ImageJ. Normalize the pERK signal to the total ERK signal.
-
Caption: Typical workflow for characterizing a novel SHP2 inhibitor.
References
- 1. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tyrosine phosphatase SHP2 gain-of-function mutation enhances malignancy of breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitotic regulators and the SHP2-MAPK pathway promote IR endocytosis and feedback regulation of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. matilda.science [matilda.science]
- 14. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors [jove.com]
- 16. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Immune Checkpoint Pathways Using a Novel SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs) and cytokine receptors.[1][2][3] SHP2 is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for cell proliferation, survival, and differentiation.[1][2][4][5] Furthermore, SHP2 is a critical mediator of immune checkpoint signaling, particularly downstream of the programmed cell death-1 (PD-1) receptor.[2][4][6][7][8] Upon engagement of PD-1 by its ligands (PD-L1 or PD-L2), SHP2 is recruited to the receptor's cytoplasmic tail, where it dephosphorylates downstream signaling molecules of the T-cell receptor (TCR), leading to T-cell exhaustion and dampened anti-tumor immunity.[8]
Given its dual role in promoting cancer cell proliferation and suppressing anti-tumor immunity, SHP2 has emerged as a promising therapeutic target in oncology.[1][2][4][9] Small molecule inhibitors of SHP2 have the potential to both directly inhibit tumor growth and enhance anti-tumor immunity by relieving the brake on T-cell activation.
This document provides detailed application notes and protocols for the characterization and utilization of a novel SHP2 inhibitor, for the investigation of immune checkpoint pathways. While specific experimental data for a compound designated "Shp2-IN-30" is not available in the public domain, we have identified a potent SHP2 inhibitor, Shp2-IN-39 , with a reported IC50 of 0.007 µM .[10] The following protocols are based on established methodologies for characterizing other well-studied SHP2 inhibitors, such as SHP099 and RMC-4550, and can be adapted for the evaluation of Shp2-IN-39 or other novel SHP2 inhibitors.
Product Information: Shp2-IN-39
| Compound Name | Target | Reported IC50 | Potential Applications |
| Shp2-IN-39 | SHP2 | 0.007 µM[10] | Cancer Research, Investigation of Immune Checkpoint Pathways[10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving SHP2 and a general workflow for the characterization of a novel SHP2 inhibitor.
Experimental Protocols
Biochemical SHP2 Phosphatase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Shp2-IN-39 against recombinant SHP2 protein.
Materials:
-
Recombinant human SHP2 protein (catalytic domain or full-length)
-
SHP2 substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)
-
Shp2-IN-39 (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a serial dilution of Shp2-IN-39 in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted Shp2-IN-39 or DMSO (vehicle control) to the respective wells.
-
Add the recombinant SHP2 protein to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the SHP2 substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Shp2-IN-39 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Target | Substrate | IC50 (µM) |
| Shp2-IN-39 | SHP2 | pNPP/DiFMUP | [Experimental Value] |
| Control Inhibitor (e.g., SHP099) | SHP2 | pNPP/DiFMUP | [Experimental Value] |
Cellular Assay: Inhibition of ERK Phosphorylation
Objective: To assess the ability of Shp2-IN-39 to inhibit SHP2-mediated signaling in a cellular context by measuring the phosphorylation of the downstream effector ERK.
Materials:
-
Cancer cell line known to have activated RTK signaling (e.g., KYSE-520, MIA PaCa-2)
-
Cell culture medium and supplements
-
Shp2-IN-39 (dissolved in DMSO)
-
Growth factor (e.g., EGF, HGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-SHP2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of Shp2-IN-39 (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Prepare samples for SDS-PAGE and perform Western blotting.
-
Probe the membranes with the indicated primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Data Presentation:
| Treatment | Concentration (µM) | p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| Shp2-IN-39 | 0.01 | [Experimental Value] |
| Shp2-IN-39 | 0.1 | [Experimental Value] |
| Shp2-IN-39 | 1 | [Experimental Value] |
| Shp2-IN-39 | 10 | [Experimental Value] |
In Vitro T-Cell Activation and Cytokine Release Assay
Objective: To evaluate the effect of Shp2-IN-39 on T-cell activation and effector function, particularly in the context of PD-1-mediated inhibition.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
Recombinant human or mouse PD-L1-Fc
-
Shp2-IN-39 (dissolved in DMSO)
-
RPMI-1640 medium with 10% FBS
-
ELISA kits for IFN-γ and IL-2
-
Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25)
Protocol:
-
Isolate PBMCs or CD8+ T-cells from healthy donors or mice.
-
Coat 96-well plates with anti-CD3 antibody.
-
Add T-cells to the wells along with soluble anti-CD28 antibody.
-
For the PD-1 inhibition condition, add recombinant PD-L1-Fc to the wells.
-
Treat the cells with various concentrations of Shp2-IN-39 or DMSO.
-
Incubate the cells for 48-72 hours at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IFN-γ and IL-2 using ELISA kits.
-
T-Cell Activation Marker Expression: Harvest the cells, stain them with fluorescently labeled antibodies against CD69 and CD25, and analyze by flow cytometry.
Data Presentation:
Table 3a: Cytokine Release
| Condition | Shp2-IN-39 (µM) | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| Unstimulated | - | [Value] | [Value] |
| anti-CD3/CD28 | - | [Value] | [Value] |
| anti-CD3/CD28 + PD-L1 | - | [Value] | [Value] |
| anti-CD3/CD28 + PD-L1 | 0.1 | [Value] | [Value] |
| anti-CD3/CD28 + PD-L1 | 1 | [Value] | [Value] |
| anti-CD3/CD28 + PD-L1 | 10 | [Value] | [Value] |
Table 3b: T-Cell Activation Markers
| Condition | Shp2-IN-39 (µM) | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Unstimulated | - | [Value] | [Value] |
| anti-CD3/CD28 | - | [Value] | [Value] |
| anti-CD3/CD28 + PD-L1 | - | [Value] | [Value] |
| anti-CD3/CD28 + PD-L1 | 0.1 | [Value] | [Value] |
| anti-CD3/CD28 + PD-L1 | 1 | [Value] | [Value] |
| anti-CD3/CD28 + PD-L1 | 10 | [Value] | [Value] |
In Vivo Syngeneic Tumor Model
Objective: To assess the anti-tumor efficacy of Shp2-IN-39 as a monotherapy and in combination with an anti-PD-1 antibody in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38, CT26)
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Shp2-IN-39 formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell profiling (e.g., CD45, CD3, CD4, CD8, Granzyme B, FoxP3)
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Shp2-IN-39 alone
-
Anti-PD-1 antibody alone
-
Shp2-IN-39 + anti-PD-1 antibody
-
-
Administer the treatments according to a pre-determined schedule (e.g., Shp2-IN-39 daily by oral gavage, anti-PD-1 antibody twice a week by intraperitoneal injection).
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors and spleens.
-
Tumor Analysis: Prepare single-cell suspensions from the tumors and analyze the immune cell infiltrate by flow cytometry.
-
Spleen Analysis: Analyze the systemic immune cell populations in the spleen by flow cytometry.
Data Presentation:
Table 4a: Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle | [Value] | - |
| Shp2-IN-39 | [Value] | [Value] |
| Anti-PD-1 | [Value] | [Value] |
| Combination | [Value] | [Value] |
Table 4b: Tumor Immune Cell Infiltration (% of CD45+ cells)
| Treatment Group | % CD8+ T-cells | % CD4+ T-cells | % Regulatory T-cells (FoxP3+) | % Granzyme B+ CD8+ T-cells |
| Vehicle | [Value] | [Value] | [Value] | [Value] |
| Shp2-IN-39 | [Value] | [Value] | [Value] | [Value] |
| Anti-PD-1 | [Value] | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] | [Value] |
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of a novel SHP2 inhibitor, such as Shp2-IN-39, in the context of cancer immunology and immune checkpoint blockade. By systematically assessing its biochemical potency, cellular activity, effects on T-cell function, and in vivo efficacy, researchers can gain a thorough understanding of its therapeutic potential. The synergistic effects observed with the combination of SHP2 inhibitors and anti-PD-1 antibodies in preclinical models highlight the promise of this therapeutic strategy for the treatment of various cancers.[8] Further investigation into the specific properties of Shp2-IN-39 using these established methods will be crucial in determining its future clinical development.
References
- 1. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting Shp2-IN-30 precipitation in media
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved Shp2-IN-30 in DMSO to make a stock solution, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue encountered with hydrophobic small molecule inhibitors.[1] While many inhibitors are soluble in 100% DMSO, their solubility can dramatically decrease when diluted into an aqueous environment like cell culture media.[1] The DMSO concentration in the final culture medium is often too low to keep the compound dissolved.[1]
Q2: How can I prevent this compound from precipitating in my cell culture medium?
A2: Several strategies can help prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or less, as higher concentrations can be toxic to cells.[2] However, you need to find a balance where the DMSO concentration is sufficient to maintain solubility.[1]
-
Use a Lower Concentration Stock: Instead of using a very high concentration stock and a small transfer volume, try using a more dilute stock solution. This increases the volume of DMSO added to the media, which can help maintain solubility.[1]
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. A better approach is to make an intermediate dilution of the stock in pre-warmed (37°C) media or a serum-containing solution. This gradual change in solvent environment can prevent the compound from crashing out of solution.[3]
-
Pre-warm the Media: Adding the inhibitor to pre-warmed media (37°C) can increase its solubility.[3]
-
Gentle Mixing: When adding the inhibitor to the media, do so slowly and with gentle vortexing or swirling to ensure rapid and uniform distribution.[2]
-
Sonication: If precipitation still occurs, brief sonication of the final working solution may help to redissolve the compound.[2] However, be cautious as this may not be suitable for all compounds or cell types.
Q3: My media with this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What should I do?
A3: This delayed precipitation can be due to several factors, including changes in pH, temperature fluctuations, or interactions with media components over time.[3] It could also be that the compound is degrading. To troubleshoot this:
-
Test Stability: Perform a stability test of this compound in your specific cell culture medium at 37°C over your experimental timeframe.[4]
-
Consider Serum Content: Serum proteins can sometimes help to stabilize small molecules in solution.[4] Compare precipitation in media with and without serum.
-
pH Monitoring: Ensure the pH of your culture medium remains stable throughout the experiment.
Q4: Could the type of cell culture medium I'm using be the cause of the precipitation?
A4: It's possible. Media components like salts, amino acids, and other supplements can interact with the inhibitor, leading to the formation of insoluble complexes.[3] If you continue to experience issues, consider trying a different basal media formulation.[3]
Quantitative Data Summary
The following table provides general guidelines for preparing and using small molecule inhibitors like this compound. Note: These are starting recommendations and may need to be optimized for your specific experimental conditions.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High solubility for many organic small molecules.[5] |
| Stock Solution Concentration | 10-50 mM | A concentrated stock minimizes the volume of DMSO added to the final culture. |
| Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | Minimizes solvent toxicity to cells.[2][5] |
| Working Solution Preparation | Intermediate dilution in pre-warmed media | Prevents "solvent shock" and precipitation.[3] |
| Incubation Temperature | 37°C | Mimics physiological conditions and can aid solubility.[3] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution to Minimize Precipitation
This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in DMSO.
-
Carefully weigh the powder and dissolve it in the appropriate volume of anhydrous DMSO.
-
Ensure the powder is completely dissolved by vortexing. If necessary, brief sonication can be used.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
-
Prepare an Intermediate Dilution:
-
Warm your complete cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For the example above, you would add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to get a final volume of 1 mL with a 10 µM concentration of this compound.
-
Mix gently by inverting the tube or pipetting up and down.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[3]
-
Visualizations
Signaling Pathway
Caption: The SHP2 signaling pathway, a key regulator of cell growth and survival.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. The tyrosine phosphatase SHP2 increases robustness and information transfer within IL-6-induced JAK/STAT signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Shp2 Inhibitor Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Shp2 inhibitors, using Shp2-IN-30 as a representative example, to achieve desired experimental outcomes while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Shp2 inhibitors?
A1: Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3][4] These pathways are vital for cell growth, proliferation, and differentiation.[5][6][7] Shp2 inhibitors typically work by binding to the Shp2 protein, either at the active site or at an allosteric site, preventing its interaction with substrates and halting downstream signaling that can contribute to tumorigenesis.[3][8][9]
Q2: What is a typical starting concentration range for a novel Shp2 inhibitor like this compound in cell culture experiments?
A2: For a novel inhibitor, it is recommended to start with a broad concentration range to determine its cytotoxic effects. A common starting point is a logarithmic dose-response curve, for example, from 0.01 µM to 100 µM. Published data on other small molecule Shp2 inhibitors can provide a more refined starting range. For instance, inhibitors like SHP099 and others have shown anti-proliferative activity in the micromolar to sub-micromolar range in various cancer cell lines.[8][10][11]
Q3: How do I determine the optimal concentration of this compound that inhibits Shp2 activity without causing excessive cell death?
A3: The optimal concentration will be cell-line specific and dependent on the experimental endpoint. A standard approach is to perform a dose-response experiment and measure two key parameters: a marker of Shp2 inhibition (e.g., phosphorylation level of a downstream target like ERK) and cell viability (e.g., using an MTT or CellTiter-Glo assay). The optimal concentration will be the one that gives significant inhibition of Shp2 activity while maintaining a high percentage of viable cells (typically >80-90%).
Q4: What are the common reasons for observing high cytotoxicity even at low concentrations of an Shp2 inhibitor?
A4: High cytotoxicity at low concentrations can be due to several factors:
-
Off-target effects: The inhibitor may be affecting other essential cellular proteins.
-
High sensitivity of the cell line: Some cell lines are particularly dependent on the signaling pathways regulated by Shp2 for survival.
-
Compound solubility and stability: Poor solubility can lead to compound precipitation and non-specific toxicity. Degradation of the compound can also produce toxic byproducts.
-
Experimental conditions: Factors like high cell density, prolonged incubation times, or components in the cell culture medium can exacerbate cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death observed across all tested concentrations. | 1. The inhibitor is highly potent and cytotoxic in the chosen cell line. 2. The concentration range tested is too high. 3. The inhibitor has significant off-target effects. | 1. Expand the dose-response to include much lower concentrations (e.g., picomolar to nanomolar range). 2. Reduce the treatment duration. 3. Test the inhibitor in a different cell line to assess cell-type specificity of the toxicity. 4. If possible, perform a kinome scan or similar profiling to identify potential off-targets. |
| No inhibition of Shp2 signaling is observed, even at high concentrations. | 1. The inhibitor is not cell-permeable. 2. The inhibitor is not active against the specific isoform or mutant of Shp2 in your cell line. 3. The inhibitor has degraded. 4. The readout for Shp2 activity is not sensitive enough. | 1. Verify the cell permeability of the compound. 2. Confirm the genotype of your cell line and the intended target of the inhibitor. 3. Check the storage conditions and age of the compound stock. Prepare fresh dilutions for each experiment. 4. Ensure your western blot or other assay for downstream signaling (e.g., p-ERK) is optimized and validated. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent inhibitor dilution preparation. 3. Variation in incubation times. 4. Cell line instability or high passage number. | 1. Standardize cell seeding protocols and ensure even cell distribution in plates. 2. Prepare fresh serial dilutions from a validated stock solution for each experiment. 3. Use a precise timer for all incubation steps. 4. Use cells with a low passage number and regularly perform cell line authentication. |
| Precipitation of the inhibitor is observed in the culture medium. | 1. Poor solubility of the inhibitor in aqueous media. 2. The concentration used exceeds the solubility limit. | 1. Check the recommended solvent for the inhibitor and prepare a high-concentration stock in that solvent (e.g., DMSO). 2. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all treatments, including the vehicle control. 3. Do not store diluted aqueous solutions of the inhibitor for long periods. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cancer Cell Line
| Concentration (µM) | % Shp2 Activity Inhibition (vs. Vehicle) | % Cell Viability (vs. Vehicle) |
| 0.01 | 5 ± 2.1 | 98 ± 3.5 |
| 0.1 | 25 ± 4.5 | 95 ± 4.1 |
| 1 | 70 ± 5.2 | 88 ± 6.3 |
| 10 | 95 ± 3.8 | 55 ± 8.9 |
| 100 | 98 ± 2.5 | 15 ± 5.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[14] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[12][15]
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[16]
-
Incubate the plate for 1-4 hours at 37°C.[16]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Read the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[17][18] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[19]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells at approximately 500 x g for 5-7 minutes.[17]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[20]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[20]
-
Incubate for 10-15 minutes at room temperature in the dark.[20]
-
Add 5 µL of PI staining solution.[20]
-
Analyze the cells by flow cytometry as soon as possible.[17]
Visualizations
Caption: Shp2 signaling pathway and point of inhibition.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Shp2-IN-30 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Shp2-IN-30. The information provided is intended to help identify and mitigate potential off-target effects and to offer guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
As of the latest available data, a detailed public off-target screening panel for this compound is not available. However, data for a structurally related compound, Shp2-IN-31, shows high selectivity. It is important to note that while this information is a helpful indicator, the off-target profile of this compound may differ.
Generally, SHP2 inhibitors can be categorized into active-site (orthosteric) and allosteric inhibitors. Active-site inhibitors have a higher propensity for off-target effects due to the conserved nature of the active sites among protein tyrosine phosphatases (PTPs).[1][2] For instance, some active-site SHP2 inhibitors have been reported to have off-target effects on kinases like PDGFRβ and SRC.[3][4] In contrast, allosteric inhibitors, which bind to a less conserved pocket, tend to exhibit greater selectivity.[1][2]
Q2: How can I determine if an observed cellular phenotype is due to an off-target effect of this compound?
Distinguishing on-target from off-target effects is crucial for accurate interpretation of experimental results. A key strategy is to use a secondary, structurally distinct SHP2 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Additionally, performing a rescue experiment can provide strong evidence. This involves overexpressing a drug-resistant mutant of SHP2. If the observed phenotype is reversed, it suggests an on-target effect. Conversely, if the phenotype persists, it is likely due to the inhibition of one or more off-target molecules.
Q3: What is the selectivity profile of compounds similar to this compound?
While specific data for this compound is limited, the related compound Shp2-IN-31 demonstrates high selectivity for SHP2 over the closely related phosphatase SHP1.[5] The table below summarizes the available IC50 data for Shp2-IN-31.
| Target | IC50 (nM) |
| SHP2 (Wild-type) | 13 |
| SHP1 | >10000 |
| SHP2 (E76K mutant) | >10000 |
Data for Shp2-IN-31 is provided as a reference for a structurally similar compound.[5]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results when using this compound.
Issue 1: The observed cellular phenotype does not align with the known function of SHP2.
This could indicate an off-target effect. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Discrepancy between biochemical and cell-based assay results.
Several factors can contribute to this, including cell permeability, efflux by cellular pumps, or the specific signaling context of the cell line used.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound engages with its target, SHP2, within the cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line expressing SHP2
-
Complete cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermocycler
-
Western blot reagents (anti-SHP2 antibody, secondary antibody, loading control antibody)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Harvesting and Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis:
-
Analyze the amount of soluble SHP2 in each sample by Western blotting.
-
The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of this compound indicates target engagement.
-
Protocol 2: Kinome-wide Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of this compound against a broad panel of kinases, typically through a commercial service.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Initial Single-Dose Screening: Submit the compound for an initial screen against a large kinase panel (e.g., >400 kinases) at a single, high concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 values. This will quantify the potency of this compound against these off-targets.
Signaling Pathway and Mitigation Strategy Diagrams
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-RAF-MEK-ERK pathway.[6]
Caption: Simplified SHP2 signaling in the RAS-RAF-MEK-ERK pathway.
Experimental Workflow for Mitigating Off-Target Effects
A systematic approach is necessary to minimize and account for potential off-target effects.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Shp2-IN-30 Resistance
This technical support center provides guidance for researchers encountering resistance to Shp2-IN-30, an allosteric inhibitor of the SHP2 phosphatase, in cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound treatment is no longer effective. What are the potential causes of resistance?
Resistance to allosteric SHP2 inhibitors like this compound can arise from two primary mechanisms:
-
Intrinsic Resistance (SHP2-dependent): This is often caused by mutations in the PTPN11 gene, which encodes SHP2. These mutations can disrupt the autoinhibited conformation of SHP2 that allosteric inhibitors are designed to stabilize.[1][2][3][4] This reduces the binding affinity of the inhibitor to its target. The effectiveness of allosteric inhibitors like SHP099 (a related compound) is inversely proportional to the activating strength of the SHP2 mutation.[1]
-
Extrinsic Resistance (SHP2-independent): This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on SHP2 for growth and survival.[5] This can involve:
-
Activation of bypass signaling pathways: Reactivation of the RAS-MAPK pathway is a common mechanism. This can be driven by mutations in other genes or feedback activation of receptor tyrosine kinases (RTKs).[6][7][8]
-
Loss of negative regulators: Mutations that inactivate tumor suppressor genes like NF1, PTEN, and LZTR1 can lead to hyperactivation of downstream signaling, rendering the cells less dependent on SHP2.[5]
-
Novel resistance drivers: Deletion of genes like INPPL1 (encoding SHIP2) and MAP4K5 has also been shown to confer resistance to SHP2 inhibition by increasing RAS and ERK activity.[5]
-
2. How can I determine if my resistant cell line has developed intrinsic or extrinsic resistance?
To investigate the mechanism of resistance, a combination of genomic and proteomic approaches is recommended:
-
Sanger or Next-Generation Sequencing (NGS) of PTPN11: Sequence the coding region of the PTPN11 gene to identify any acquired mutations in your resistant cell line compared to the parental, sensitive line. Specific mutations, such as those in the N-SH2 and PTP domains, are known to confer resistance.[2]
-
Western Blot Analysis: Profile the activation status of key signaling pathways.
-
RAS-ERK Pathway: Look for sustained or increased phosphorylation of MEK and ERK in the presence of this compound in your resistant cells. This would suggest pathway reactivation.[7]
-
PI3K-AKT Pathway: Assess the phosphorylation of AKT, as this pathway can also contribute to resistance.[2][9]
-
RTK Profiling: Use phospho-RTK arrays or specific antibodies to check for the hyperactivation of RTKs like EGFR, FGFR, or others.[8]
-
-
CRISPR/Cas9 Screens: Genome-wide or targeted CRISPR screens can help identify genes whose loss confers resistance to this compound.[5][10]
3. My resistant cells show no mutations in PTPN11. What are the likely extrinsic resistance mechanisms?
If no PTPN11 mutations are found, the resistance is likely extrinsic. Common mechanisms include:
-
Reactivation of the RAS-ERK Pathway: This is a frequent adaptive resistance mechanism to SHP2 inhibitors.[7][8] Cells can achieve this through:
-
Feedback activation of RTKs: Inhibition of the ERK pathway can lead to a feedback loop that reactivates upstream RTKs.
-
Acquisition of mutations in RAS pathway components: Mutations in genes like KRAS, NRAS, or loss-of-function mutations in negative regulators like NF1 can drive resistance.[5]
-
-
Activation of Parallel Signaling Pathways: The PI3K-AKT pathway can be activated to promote survival and proliferation, compensating for the inhibition of the RAS-ERK pathway.[2][9][11]
-
Loss of Tumor Suppressors: As identified in CRISPR screens, the loss of genes like LZTR1, SPRED2, and INPPL1 can lead to resistance.[5]
4. What strategies can I use to overcome this compound resistance in my cell lines?
Combination therapy is the most promising strategy to overcome or prevent resistance to SHP2 inhibitors.[2][6]
-
Combine with MEK inhibitors (e.g., Trametinib): This dual blockade of the RAS-ERK pathway can prevent the rebound activation of ERK signaling often seen with SHP2 inhibitor monotherapy.[7][8]
-
Combine with RTK inhibitors: If you identify a specific overactive RTK, targeting it with a specific inhibitor (e.g., an EGFR inhibitor like Osimertinib) in combination with this compound can be effective.[10]
-
Combine with KRAS G12C inhibitors (e.g., Glecirasib): In KRAS G12C mutant cancers, combining a SHP2 inhibitor can enhance the anti-tumor activity and overcome resistance.[10]
-
Combine with PD-1 inhibitors: SHP2 inhibition can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.[12]
Data Presentation
Table 1: Impact of Oncogenic SHP2 Mutations on Inhibitor Sensitivity (SHP099)
| SHP2 Variant | Relative Activating Strength | SHP099 IC50 (nM) | Fold Change vs. WT |
| Wild-Type (WT) | 1x | 70 | 1.0 |
| E76K | High | >10,000 | >142 |
| D61Y | High | ~5,000 | ~71 |
| G503V | Moderate | ~1,000 | ~14 |
| N308D | Low | ~300 | ~4.3 |
Data is representative and based on studies with the allosteric inhibitor SHP099, which is structurally and mechanistically similar to this compound. Actual IC50 values may vary depending on the cell line and assay conditions.[1][4]
Table 2: Genes Implicated in Extrinsic Resistance to SHP2 Inhibitors
| Gene | Function | Mechanism of Resistance |
| LZTR1 | Negative regulator of RAS stability | Deletion leads to increased RAS levels and ERK activation. |
| INPPL1 (SHIP2) | Inositol phosphatase, negative regulator of AKT | Deletion leads to increased RAS and ERK activity. |
| MAP4K5 | Kinase | Deletion leads to increased ERK-dependent gene expression. |
| SPRED2 | Negative regulator of the RAS-MAPK pathway | Deletion can contribute to pathway reactivation. |
| NF1 | Neurofibromin, a RAS-GAP | Loss of function leads to RAS hyperactivation. |
| PTEN | Phosphatase, negative regulator of PI3K/AKT | Loss of function leads to AKT hyperactivation. |
This table summarizes findings from CRISPR/Cas9 screens identifying genes whose loss confers resistance to SHP2 inhibitors.[5]
Experimental Protocols
1. Western Blot Analysis for Pathway Activation
-
Cell Lysis:
-
Treat sensitive and resistant cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-SHP2, anti-SHP2).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. PTPN11 Sequencing
-
Genomic DNA Extraction:
-
Isolate genomic DNA from both parental (sensitive) and resistant cell lines using a commercial kit.
-
-
PCR Amplification:
-
Design primers to amplify the coding exons of the PTPN11 gene.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.
-
Visualizations
Caption: SHP2 signaling pathway and the mechanism of action for this compound.
Caption: Overview of intrinsic and extrinsic resistance mechanisms to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fondazionebonadonna.org [fondazionebonadonna.org]
- 7. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches | MDPI [mdpi.com]
Shp2-IN-30 Stability and Storage Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of the allosteric SHP2 inhibitor, Shp2-IN-30. The information is compiled from available product data and general best practices for handling similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 14i) is a novel, potent allosteric inhibitor of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[1] It functions by binding to a site on the SHP2 protein distinct from the active site, stabilizing it in an inactive conformation. This prevents SHP2 from participating in signaling pathways that are often hyperactivated in various cancers, such as the RAS-ERK pathway.[1]
Q2: What are the recommended storage conditions for this compound?
A2: While specific long-term stability data for this compound is not publicly available, general recommendations for similar chemical compounds suggest the following storage conditions. For optimal stability, it is crucial to refer to the Certificate of Analysis provided by the supplier.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically provided as a solid. To prepare a stock solution, dissolve the compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of organic solvent in your final experimental setup.
Q4: How stable are stock solutions of this compound?
A4: The stability of this compound in solution has not been specifically reported. As a general guideline for small molecule inhibitors dissolved in DMSO, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Can I store this compound solutions in aqueous buffers?
A5: It is generally not recommended to store small molecule inhibitors in aqueous buffers for extended periods, as they may be prone to hydrolysis or precipitation. Prepare fresh dilutions in your experimental buffer from the frozen DMSO stock solution on the day of the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | 1. Incorrect solvent. 2. Compound has precipitated out of solution. 3. Low quality or wet solvent (e.g., DMSO). | 1. Ensure you are using a recommended solvent like high-purity DMSO. 2. Gently warm the solution (to no higher than 37°C) and vortex or sonicate to aid dissolution. 3. Use fresh, anhydrous DMSO. |
| Precipitation observed in cell culture media | 1. The final concentration of the compound is above its solubility limit in the aqueous media. 2. High final concentration of DMSO in the media. | 1. Perform a serial dilution of your stock solution to reach the desired final concentration. Ensure thorough mixing after each dilution step. 2. Keep the final DMSO concentration in your cell culture media below 0.5% (v/v), and ideally below 0.1%, to avoid solvent toxicity and precipitation. |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate pipetting of viscous stock solutions. | 1. Always store the solid compound and stock solutions at the recommended temperatures. 2. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. 3. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. |
| Loss of compound activity over time | 1. The compound may be sensitive to light or air. 2. Instability in solution at working concentrations. | 1. Store the solid compound and stock solutions in amber vials or protected from light. 2. Prepare fresh working solutions from frozen stock for each experiment. |
Quantitative Data Summary
Specific quantitative stability and solubility data for this compound are limited in publicly available literature. The following tables provide a summary of known properties and general recommendations based on vendor information for similar compounds.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂Cl₂N₄OS | [1] |
| Molecular Weight | 449.4 g/mol | [1] |
| IC₅₀ (SHP2) | 104 nM | [1] |
Table 2: General Storage and Handling Recommendations
| Form | Recommended Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | For longer-term storage. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Use immediately | Prepare fresh for each experiment. Do not store. |
Disclaimer: The storage durations are general guidelines. For critical experiments, it is recommended to use freshly prepared stock solutions or to validate the stability of stored solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (MW = 449.4 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 449.4 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 222.5 µL
-
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or a suitable buffer (e.g., PBS). For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture medium to achieve the desired final concentration. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%).
-
Mixing: Mix the final solution gently but thoroughly by pipetting or inverting the tube before adding it to your cells.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Navigating Shp2-IN-30 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with the SHP2 inhibitor, Shp2-IN-30. Our aim is to help you achieve consistent and reliable results in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during in vitro studies with this compound, organized by experimental assay and topic.
Compound Handling and Storage
Question: How should I properly store and handle my this compound compound?
Answer: Correct handling and storage are crucial for maintaining the stability and activity of this compound.
| Storage Condition | Recommendation |
| Long-term Storage | Store the solid compound at -20°C in a dry, dark environment. |
| Short-term Storage | 0-4°C is acceptable for days to weeks. |
| Stock Solutions | Prepare stock solutions in 100% DMSO. For long-term storage, aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles. |
| Working Dilutions | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity. |
Cell-Based Assays: Viability and Proliferation
Question: I am not observing a significant effect of this compound on the viability of my cancer cell line. What are the possible reasons?
Answer: Several factors can lead to a lack of response in cell viability assays. Consider the following possibilities:
-
Intrinsic Cell Line Resistance: Not all cell lines are sensitive to SHP2 inhibition. The genetic context is critical; cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., some BRAF or MEK mutations) may be intrinsically resistant.[1]
-
Dependence on Alternative Pathways: The growth and survival of your cell line may not be primarily driven by the SHP2-RAS-MAPK axis.[1]
-
Suboptimal Assay Conditions:
-
Assay Duration: The effects of this compound on cell viability may require a longer incubation period to become apparent.
-
Seeding Density: The optimal cell seeding density can vary between cell lines.
-
Serum Concentration: High concentrations of growth factors in the serum might mask the inhibitory effects of the compound.
-
Question: My cell viability results with this compound are inconsistent between experiments. How can I improve reproducibility?
Answer: To enhance the reproducibility of your cell viability assays, consider the following:
| Parameter | Recommendation |
| Cell Passage Number | Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture. |
| Assay Duration | Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal endpoint. |
| Seeding Density | Optimize the cell seeding density for your specific cell line to ensure logarithmic growth during the assay. |
| Compound Preparation | Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation. |
| Controls | Include appropriate vehicle controls (e.g., DMSO) and positive controls (a compound known to induce cell death in your cell line). |
Biochemical Assays: Western Blotting
Question: I am not observing a decrease in phosphorylated ERK (p-ERK) levels after treating my cells with this compound. What should I do?
Answer: Inconsistent Western blot results for p-ERK can stem from several experimental variables.
-
Timing of Treatment and Lysis: The effect of this compound on p-ERK can be transient. It is crucial to perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition.
-
Feedback Activation: Inhibition of the MAPK pathway can sometimes trigger feedback loops that lead to the reactivation of ERK signaling.[1]
-
Basal p-ERK Levels: If the basal level of p-ERK in your cell line is low, you may need to stimulate the cells with a growth factor (e.g., EGF, FGF) to induce a robust p-ERK signal before treatment with this compound.
-
Antibody Quality: Ensure that the primary antibodies for p-ERK and total ERK are validated and used at the recommended dilutions.
II. Troubleshooting Guides
This section provides structured workflows to diagnose and resolve common experimental issues.
Troubleshooting Inconsistent p-ERK Western Blot Results
Use the following flowchart to troubleshoot issues with p-ERK detection after this compound treatment.
III. Experimental Protocols
Protocol: Cell Viability (MTS) Assay
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Include wells with medium only for background control.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all measurements.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol: Western Blotting for p-ERK
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.
-
IV. Signaling Pathways
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3] It is a key regulator of cell growth, proliferation, and differentiation.[2][4]
Simplified SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade.
Experimental Workflow for this compound
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
refining Shp2-IN-30 treatment duration and frequency
Welcome to the technical support center for Shp2-IN-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment duration and frequency in your experiments. The information provided is based on the established characteristics of potent, selective, allosteric SHP2 inhibitors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: Why am I observing inconsistent or weak inhibition of ERK phosphorylation (p-ERK) in my cell-based assays?
Answer: Inconsistent p-ERK levels are a common challenge when optimizing the use of a new inhibitor. Several factors related to treatment conditions and assay procedures can contribute to this variability. Consider the following troubleshooting steps:
-
Compound Stability and Potency: Ensure your this compound stock solution is properly prepared and stored. Repeated freeze-thaw cycles can degrade the compound. It is advisable to prepare single-use aliquots. Verify the IC50 of your compound batch to ensure it aligns with expected potency.
-
Treatment Duration: The effect of SHP2 inhibition on downstream signaling is time-dependent. A short treatment duration may be insufficient to observe maximal p-ERK suppression. Conversely, prolonged treatment might trigger feedback mechanisms or cellular adaptation, leading to a rebound in signaling. We recommend performing a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the optimal treatment window.
-
Cellular Context and Density: The potency of SHP2 inhibitors can vary across different cell lines.[1] The level of baseline signaling in the RAS-MAPK pathway can influence the degree of inhibition. Additionally, ensure you are plating a consistent number of cells for each experiment, as cell density can affect growth factor signaling and compound availability.
-
Timing of Stimulation and Lysis: If you are using a growth factor (e.g., EGF, HGF) to stimulate the pathway, the timing of inhibitor pre-treatment is critical. Pre-incubating cells with this compound for a sufficient period (e.g., 1-4 hours) before adding the growth factor is often necessary to ensure the inhibitor has engaged its target. The time point for cell lysis after stimulation should also be optimized to capture the peak of p-ERK signaling.
Question: My cells are showing unexpected toxicity at concentrations where I expect to see specific pathway inhibition. What should I do?
Answer: Distinguishing specific anti-proliferative effects from general cytotoxicity is crucial. If you observe widespread cell death, consider these points:
-
Determine the Therapeutic Window: It is essential to establish the concentration range where this compound inhibits the target (e.g., reduces p-ERK) without causing significant, non-specific toxicity. Perform parallel dose-response experiments measuring p-ERK inhibition (target engagement) and cell viability (e.g., using CellTiter-Glo® or MTT assays). The ideal concentration will show strong target inhibition with minimal impact on viability over a short-to-medium timeframe (e.g., 24-72 hours).
-
Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) in your cell culture media is non-toxic. It is best practice to keep the final DMSO concentration below 0.5% and to include a vehicle-only control in all experiments.
-
Off-Target Effects: While many allosteric SHP2 inhibitors are highly selective, high concentrations can lead to off-target effects.[2] If toxicity occurs at concentrations significantly higher than the IC50 for target inhibition, it may be due to off-target activity. It is important to use the lowest effective concentration that achieves the desired biological outcome.
Question: this compound shows good potency in vitro, but I am not seeing the expected anti-tumor activity in vivo. What could be the reason?
Answer: Translating in vitro potency to in vivo efficacy involves overcoming several pharmacokinetic and pharmacodynamic hurdles.
-
Pharmacokinetic (PK) Properties: Poor oral bioavailability is a known issue for some SHP2 inhibitors.[3][4] The compound may not be absorbed efficiently or may be rapidly metabolized. Reviewing the compound's PK profile, including its half-life (t½), clearance, and bioavailability (F%), is essential. If this data is unavailable, it may need to be determined experimentally.
-
Dosing Frequency and Schedule: The dosing regimen must be designed to maintain a plasma concentration above the required therapeutic level. A compound with a short half-life will require more frequent dosing.[5] For example, some preclinical studies use twice-daily (b.i.d.) or even more frequent dosing, while others might use a once-daily (q.d.) or every-other-day (q.o.d.) schedule for compounds with longer half-lives.[2][6] Intermittent dosing schedules (e.g., 5 days on, 2 days off) have also been used to manage toxicity while maintaining efficacy.[7]
-
Target Engagement In Vivo: It is critical to confirm that the administered dose results in target inhibition within the tumor tissue. This can be assessed by collecting tumor samples at various time points after dosing and measuring p-ERK levels via Western blot or immunohistochemistry. This pharmacodynamic (PD) analysis will confirm if the lack of efficacy is due to insufficient drug exposure or target engagement.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action for this compound?
Answer: this compound is an allosteric inhibitor of SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates the RAS-MAPK signaling pathway, which is critical for cell proliferation and survival.[8][9] Under normal conditions, SHP2 exists in an inactive, "closed" conformation where one of its SH2 domains blocks the catalytic site.[10][11] Upon activation by receptor tyrosine kinases (RTKs), SHP2 transitions to an "open," active state.
Allosteric inhibitors like this compound work by binding to a tunnel-like pocket at the interface of the SH2 and phosphatase domains.[4][8] This binding stabilizes the inactive, auto-inhibited conformation of SHP2, preventing its activation and halting the downstream signaling cascade that leads to ERK phosphorylation.[3][9]
Question: What is a good starting concentration and treatment duration for in vitro experiments?
Answer: The optimal concentration and duration are highly dependent on the cell line and the specific biological question.
-
Starting Concentration: A good starting point is to perform a dose-response curve centered around the reported IC50 value. For many potent SHP2 inhibitors, cellular IC50 values for p-ERK inhibition are in the low nanomolar to low micromolar range. We recommend testing a range from 1 nM to 10 µM.
-
Treatment Duration: For signaling pathway analysis (like p-ERK), a treatment time of 1 to 4 hours is often sufficient. For cell proliferation or viability assays, a longer duration of 48 to 72 hours is standard to allow for effects on the cell cycle to manifest.
Table 1: Cellular Potency of Representative Allosteric SHP2 Inhibitors
| Compound | Cell Line | Assay Endpoint | IC50 |
|---|---|---|---|
| SHP099 | KYSE-520 | p-ERK Inhibition | 0.096 µM |
| SHP389 | - | p-ERK Inhibition | 0.36 µM |
| Compound 14 | KYSE-520 | p-ERK Inhibition | 0.093 µM |
| Compound 15 | KYSE-520 | p-ERK Inhibition | 0.031 µM |
| PF-07284892 | Various | p-ERK Inhibition | Low nanomolar |
Data compiled from multiple sources.[2][3][4] This table serves as a guide; potency of this compound should be determined empirically.
Question: How should I determine the optimal dosing frequency for in vivo studies?
Answer: The optimal in vivo dosing frequency is primarily determined by the compound's pharmacokinetic half-life (t½).
-
Short Half-Life (< 4-6 hours): Compounds with short half-lives are cleared from the body quickly and typically require more frequent administration, such as twice-daily (b.i.d.), to maintain therapeutic concentrations.
-
Long Half-Life (> 8-12 hours): Compounds with longer half-lives may be effective with once-daily (q.d.) or even every-other-day (q.o.d.) dosing.[2][6]
A pilot PK study is the most reliable way to determine the half-life and inform the dosing schedule for your specific animal model.
Table 2: Pharmacokinetic Properties of Representative Allosteric SHP2 Inhibitors
| Compound | Species | Half-life (t½) | Oral Bioavailability (F) |
|---|---|---|---|
| D13 | Rat | 10.57 h | 54% |
| SHP389 | Mouse | 2.7 h | ~2% |
Data from selected preclinical studies.[4][5] These values can vary significantly between compounds and species.
Question: Is this compound likely to be effective against gain-of-function (GOF) SHP2 mutants found in certain leukemias?
Answer: This is an important consideration. Most allosteric SHP2 inhibitors, which function by stabilizing the inactive conformation, are generally ineffective against oncogenic SHP2 mutants (e.g., E76K).[10][12] These mutations often occur at the interface between the N-SH2 and phosphatase domains, disrupting the auto-inhibitory mechanism and locking SHP2 in a constitutively active, open state.[10] Because the inhibitor's binding site is stabilized in the inactive state, these compounds cannot bind effectively to the already-active mutant protein. Therefore, this compound is expected to be most effective in contexts where wild-type SHP2 is hyperactivated by upstream signaling (e.g., in many solid tumors with RTK pathway activation), rather than in cancers driven by GOF mutations in SHP2 itself.[2][10]
Experimental Protocols
Protocol: Western Blot Analysis of p-ERK Inhibition in Cultured Cells
This protocol provides a detailed method for assessing the pharmacodynamic effect of this compound by measuring the phosphorylation of ERK1/2.
1. Cell Plating:
-
Plate cells (e.g., KYSE-520, a cell line known to be sensitive to SHP2 inhibition) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.[1]
-
Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.
2. Serum Starvation (Optional):
-
To reduce baseline signaling, you may replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-16 hours prior to treatment.
3. Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Aspirate the medium from the cells and add the medium containing the inhibitor or vehicle.
-
Pre-incubate the cells for the desired duration (e.g., 2 hours) at 37°C.
4. Growth Factor Stimulation:
-
Prepare a stock of a relevant growth factor (e.g., EGF at 10 ng/mL final concentration).
-
Add the growth factor directly to the medium in each well and return the plates to the incubator for a short, predetermined period (e.g., 10-15 minutes) to induce a robust p-ERK signal.
5. Cell Lysis:
-
Immediately after stimulation, place the plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
6. Protein Quantification and Sample Preparation:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
7. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
8. Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in inhibitor-treated samples to the vehicle-treated control to determine the percent inhibition.
References
- 1. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of SHP2 allosteric inhibitors with novel tail heterocycles and their potential as antitumor therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daytime SHP2 inhibitor dosing, when immune cell numbers are elevated, shrinks neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
addressing high background in Shp2-IN-30 assays
Welcome to the technical support center for Shp2-IN-30 assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Shp2 and why is it a target in drug discovery?
Shp2, or Src homology region 2-containing protein tyrosine phosphatase 2, is a critical enzyme involved in cell signaling.[1][2] It plays a key role in the Ras-MAPK (mitogen-activated protein kinase) pathway, which regulates cell growth, differentiation, and survival.[1] In many cancers, mutations or overexpression of Shp2 lead to the continuous activation of this pathway, driving uncontrolled cell division and tumor growth.[1] Therefore, inhibitors of Shp2 are being investigated as potential cancer therapeutics.[1][2]
Q2: How does this compound work?
While specific information on "this compound" is not available in the provided search results, it is likely a small molecule inhibitor designed to target the enzymatic activity of Shp2. These inhibitors typically work by binding to the Shp2 protein, preventing it from interacting with its substrates or from becoming activated.[1] This action interrupts the aberrant signaling cascade that contributes to tumorigenesis.[1] Some Shp2 inhibitors are allosteric, meaning they bind to a site other than the active site to lock the enzyme in an inactive conformation.[3]
Q3: What are the common assays used to evaluate Shp2 inhibitors like this compound?
Common assays to evaluate Shp2 inhibitors include:
-
Enzymatic Assays: These measure the direct inhibitory effect on Shp2's phosphatase activity using substrates like p-nitrophenyl phosphate (B84403) (pNPP) or fluorescent substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[4][5]
-
Cellular Thermal Shift Assays (CETSA): These assays assess whether the inhibitor binds to Shp2 within intact cells by measuring changes in the protein's thermal stability.[6][7]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay that can be used to measure Shp2 activity or its interaction with other proteins in a high-throughput format.
-
Western Blotting: This technique can be used to analyze the phosphorylation status of downstream targets of Shp2, such as ERK, to determine the inhibitor's effect on the signaling pathway in cells.[8]
Q4: What are the potential causes of high background in my this compound assay?
High background can arise from several factors, many of which are common across different assay platforms:
-
Non-specific binding: The inhibitor, antibodies, or detection reagents may bind to unintended targets or surfaces of the assay plate.
-
Reagent concentration: Sub-optimal concentrations of enzymes, substrates, antibodies, or the inhibitor itself can lead to increased background.
-
Insufficient washing: Inadequate washing steps in plate-based assays can leave behind unbound reagents that contribute to the background signal.[9][10][11]
-
Contamination: Contamination of reagents or samples with foreign substances can generate a high background signal.[11]
-
Autofluorescence/Autoluminescence: The compound itself or components in the sample matrix might possess inherent fluorescent or luminescent properties.
-
Incubation times and temperatures: Incorrect incubation parameters can lead to increased non-specific interactions.[10][11]
Troubleshooting Guides for High Background
Here are troubleshooting guides for specific issues you might encounter with high background in your this compound assays.
Issue 1: High Background in an Enzymatic Assay (e.g., Fluorescence-based)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Compound Interference | Run a control with this compound and the detection reagents without the enzyme to check for intrinsic fluorescence or quenching. |
| Sub-optimal Substrate Concentration | Titrate the substrate concentration. Using a concentration that is too high can lead to a high background signal. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure all labware is clean. |
| Non-specific Enzyme Activity | If using a non-purified enzyme source, consider using a more highly purified Shp2 protein. |
| Incorrect Buffer Composition | Optimize the buffer components. For instance, the addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help reduce non-specific binding.[12] |
Issue 2: High Background in a Cell-Based Assay (e.g., Western Blot for p-ERK)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the number and duration of wash steps.[13] Optimize the concentration of primary and secondary antibodies. Include a "no primary antibody" control to check for non-specific binding of the secondary antibody.[13] |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time. |
| High Cell Density | Optimize the cell seeding density to avoid overcrowding, which can lead to non-specific signal. |
| Cross-reactivity of Antibodies | Ensure the antibodies are specific for their intended targets. Check the manufacturer's datasheet for any known cross-reactivities. |
Issue 3: High Background in an AlphaLISA Assay
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-specific Bead Association | One of the antibodies might be bridging the Donor and Acceptor beads. Re-evaluate the choice of beads and antibodies.[14] |
| Sub-optimal Buffer | Use the recommended AlphaLISA Immunoassay Buffer. If high background persists, try AlphaLISA HiBlock Buffer.[14][15] |
| Analyte Contamination | Be cautious of inadvertently introducing the target analyte from external sources, especially when measuring human proteins.[14] |
| Incorrect Order of Addition | Some binding partners may interfere with each other if added in the wrong sequence. Try an alternative order of addition.[14] |
Experimental Protocols
Key Experiment: In Vitro Shp2 Enzymatic Assay using a Fluorescent Substrate
This protocol is adapted from methodologies used for high-throughput screening of Shp2 inhibitors.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA, 3 mM DTT.[4]
-
Shp2 Enzyme: Recombinant human Shp2 protein diluted in Assay Buffer to the desired final concentration (e.g., 0.5 nM).[5]
-
Fluorescent Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) at a working concentration of 10 µM in Assay Buffer.[5]
-
This compound: Prepare a stock solution in DMSO and create a serial dilution series.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 48 µL of the Shp2 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the DiFMUP substrate solution to each well.
-
Read the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Simplified Shp2 signaling cascade.
Experimental Workflow
Caption: Troubleshooting workflow for high background.
Logical Relationship
Caption: Causes and solutions for high background.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors [jove.com]
- 8. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. revvity.com [revvity.com]
- 15. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
Shp2-IN-30 experimental variability and controls
Disclaimer: Information regarding the specific compound "Shp2-IN-30" is limited in publicly available scientific literature. The following troubleshooting guides, protocols, and data are based on the established characteristics of other well-documented allosteric SHP2 inhibitors (e.g., SHP099, TNO155) and general principles of cell-based assays with small molecule inhibitors. Researchers should always perform initial dose-response and toxicity experiments to validate optimal conditions for their specific models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for allosteric SHP2 inhibitors like this compound?
A1: this compound is presumed to be an allosteric inhibitor of the SHP2 protein (Src homology 2 domain-containing phosphatase 2). Unlike inhibitors that target the active catalytic site, allosteric inhibitors bind to a different location on the SHP2 protein.[1][2][3] This binding event locks the enzyme in a closed, auto-inhibited conformation.[1][2][4] In this inactive state, the N-SH2 domain blocks the protein tyrosine phosphatase (PTP) domain, preventing it from accessing and dephosphorylating its substrates.[1][3][4] The primary downstream effect of this inhibition is the suppression of the Ras-MAPK signaling pathway, which is crucial for cell proliferation and survival.[3][5][6]
Q2: I am observing inconsistent inhibition of p-ERK levels in my Western blots. What are the potential causes?
A2: Inconsistent inhibition of downstream targets like phosphorylated ERK (p-ERK) is a common issue. Several factors could be responsible:
-
Compound Solubility/Stability: The inhibitor may not be fully dissolved or could be degrading in your media over the course of the experiment. Ensure the compound is fully solubilized in DMSO before diluting in culture media and avoid repeated freeze-thaw cycles.
-
Cell Confluency and Passage Number: The activation state of signaling pathways can vary with cell density and the age of the cell culture. Standardize your seeding density and use cells within a consistent, low passage number range for all experiments.
-
Serum Concentration: Serum contains growth factors that strongly activate the Ras-MAPK pathway. Variability in serum lots or concentration can alter the baseline p-ERK levels and affect the apparent potency of the inhibitor. Consider serum-starving cells before stimulation and treatment.
-
Treatment Time: The inhibitory effect on p-ERK can be transient. It is crucial to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing maximal inhibition in your specific cell line.
Q3: What are the essential positive and negative controls for an experiment involving a SHP2 inhibitor?
A3: Robust controls are critical for interpreting your results.
-
Positive Controls:
-
Pathway Activation: Treat cells with a known activator of the Ras-MAPK pathway, such as Epidermal Growth Factor (EGF) or Fibroblast Growth Factor (FGF), to induce a strong, measurable p-ERK signal.
-
Reference Inhibitor: If possible, include a well-characterized SHP2 inhibitor like SHP099 as a positive control for inhibition.
-
-
Negative Controls:
-
Vehicle Control: This is the most critical control. Treat cells with the same concentration of the vehicle (typically DMSO) used to dissolve the inhibitor.
-
Inactive Compound Control: If available, use a structurally similar but biologically inactive analog of the inhibitor to control for off-target effects.
-
SHP2-Independent Cell Line: Use a cell line where proliferation is not dependent on SHP2 signaling to demonstrate specificity.
-
Q4: How can I be sure the observed effects are due to SHP2 inhibition and not off-target activity?
A4: Demonstrating on-target activity is a multi-step process:
-
Biochemical Assays: Test the inhibitor's activity against related phosphatases, particularly the highly homologous SHP1, to determine selectivity.[7]
-
Rescue Experiments: If you can transiently express a mutant form of SHP2 that is resistant to the inhibitor, it should "rescue" the cells from the inhibitor's effects.
-
Use of Multiple Inhibitors: Show that different small molecules known to inhibit SHP2 produce the same biological effect.
-
Genetic Knockdown: Compare the phenotype of inhibitor treatment with the phenotype of SHP2 knockdown using siRNA or shRNA. The results should be highly similar.
Quantitative Data Summary
The potency of SHP2 inhibitors can vary significantly between different cell lines and assay formats. The following table summarizes IC50 values for several well-characterized SHP2 inhibitors to provide a reference range for expected potency.
Table 1: Example IC50 Values of Allosteric SHP2 Inhibitors
| Inhibitor | Assay Type | Cell Line / Target | IC50 Value |
| SHP099 | Enzymatic | Wild-Type SHP2 | 70 nM |
| SHP099 | Cell-based (Proliferation) | MV-4-11 | 0.32 µM[8] |
| TNO155 (Batoprotafib) | Enzymatic | Wild-Type SHP2 | 11 nM[8] |
| RMC-4550 | Enzymatic | Wild-Type SHP2 | 0.583 nM[8] |
| NSC-87877 | Enzymatic | SHP2 | 0.318 µM[8] |
Note: IC50 values are highly dependent on experimental conditions. This data is for comparative purposes only.
Experimental Protocols & Troubleshooting
Protocol: Western Blot for p-ERK Inhibition
This protocol describes a standard method for assessing SHP2 inhibition by measuring the phosphorylation status of its downstream effector, ERK.
-
Cell Seeding: Plate cells (e.g., KYSE-520, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): Once cells are attached, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours. This reduces basal pathway activation.
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in the appropriate cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM).
-
Pre-treat the cells with the inhibitor or vehicle (DMSO) for 1-4 hours.
-
-
Growth Factor Stimulation:
-
Add a growth factor (e.g., 50 ng/mL EGF) to the media to stimulate the pathway.
-
Incubate for 10-15 minutes. This time should be optimized.
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C. A loading control (e.g., β-actin or GAPDH) is essential.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities. The primary readout is the ratio of p-ERK to total ERK.
Table 2: Troubleshooting Guide for Western Blot Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No p-ERK signal even in stimulated control | - Inactive growth factor- Insufficient stimulation time- Problem with p-ERK antibody | - Use fresh growth factor stock- Optimize stimulation time (5-30 min)- Test antibody on a positive control lysate |
| High p-ERK signal in vehicle control (no stimulation) | - High cell density- Serum was not removed effectively | - Plate fewer cells- Ensure thorough serum starvation for 24h |
| No inhibition seen at expected concentrations | - Compound is inactive/degraded- Insufficient pre-treatment time- Cell line is resistant | - Use fresh compound stock- Perform a time-course for pre-treatment (1-24h)- Test a different, sensitive cell line |
| Total ERK levels vary between lanes | - Unequal protein loading- Error in quantification | - Re-run gel with carefully normalized protein amounts- Use loading control for normalization |
Visualizations: Pathways and Workflows
SHP2 Signaling Pathway
The diagram below illustrates the central role of SHP2 in the Ras-MAPK signaling cascade and the mechanism of allosteric inhibition.
Caption: Allosteric inhibition of SHP2 prevents RAS activation and downstream MAPK signaling.
Experimental Workflow
This workflow outlines the key steps for evaluating the cellular activity of this compound.
Caption: Standard workflow for assessing SHP2 inhibitor potency in a cell-based assay.
Troubleshooting Logic Diagram
Use this decision tree to diagnose issues with inconsistent experimental results.
Caption: A logical approach to troubleshooting sources of experimental variability.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Shp2-IN-30 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Shp2-IN-30 derivatives. This compound and its analogs are potent allosteric inhibitors of the Src homology 2 domain-containing protein tyrosine phosphatase (SHP2). These derivatives are characterized by a core chemical structure: a pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one scaffold, a dichlorophenyl group, and a spirocyclic amine moiety. A prominent example of this class is 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.[4][5][6]
Frequently Asked Questions (FAQs) and Troubleshooting
Synthesis of the Pyrrolo[2,1-f][1][2][3]triazinone Core
Q1: What are the common challenges in synthesizing the pyrrolo[2,1-f][1][2][3]triazinone core?
A1: The synthesis of the pyrrolo[2,1-f][1][2][3]triazinone core can present several challenges. Historically, methods often required harsh reaction conditions, such as high temperatures and long reaction times, which can lead to side product formation and decomposition of starting materials.[7] Key challenges include:
-
Regioselectivity: During the intramolecular cyclization to form the triazinone ring, there can be issues with controlling the regioselectivity, leading to the formation of undesired isomers.[1][7][8]
-
Harsh Conditions: Many reported procedures involve high temperatures (e.g., 150-160 °C) or the use of strong reagents like POCl3, which may not be compatible with sensitive functional groups on the derivative being synthesized.[7][8]
-
Low Yields: The multi-step nature of the synthesis and the potential for side reactions can result in low overall yields of the desired product.
Q2: How can I improve the regioselectivity of the triazinone ring formation?
A2: Recent studies have shown that the regioselectivity of the intramolecular cyclization can be influenced by the choice of reagents and reaction conditions. For example, the identities of the halogen sources of triphenylphosphorane and the N-functional groups can direct the cyclization to the desired regioisomer.[1][7] It has also been demonstrated that milder conditions (e.g., 0 °C for a short duration) can favor the formation of the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one product.[1][7][8]
Q3: Are there milder alternatives to the traditional high-temperature cyclization methods?
A3: Yes, newer methods have been developed that proceed under much milder conditions. One such method involves the nucleophile-induced rearrangement of pyrrolooxadiazines, which can provide the desired pyrrolotriazinones at 0 °C in as little as 5 minutes.[1][7][8] This approach is more practical and compatible with a wider range of functional groups.
Synthesis of the Spirocyclic Amine Moiety
Q4: What are the challenges associated with the synthesis of the spirocyclic amine portion of the molecule?
A4: Spirocyclic compounds, while offering valuable three-dimensional structure for drug design, are often challenging to synthesize due to their inherent complexity.[2][3][9] Key challenges include:
-
Stereocontrol: Establishing the desired stereochemistry at the spirocyclic core can be difficult and may require asymmetric synthesis strategies or chiral resolution.
-
Ring Strain: The construction of the spirocyclic system can be energetically unfavorable, leading to low reaction yields.
-
Multi-step Syntheses: The synthesis of functionalized spirocyclic amines is often a lengthy process involving multiple steps, which can be resource-intensive.
Q5: What general strategies can be employed for the synthesis of spirocyclic amines?
A5: A variety of synthetic strategies have been developed for the preparation of spirocycles. These include intramolecular cyclization reactions, cycloadditions, and ring-rearrangement metathesis. For the synthesis of spirocyclic oxindoles, which share some synthetic principles, numerous stereoselective methods have been reported.[10] The choice of strategy will depend on the specific target molecule and the available starting materials.
General Troubleshooting
Q6: I am observing a complex mixture of products in my final reaction. What are the likely causes and how can I troubleshoot this?
A6: A complex product mixture can arise from several factors:
-
Side Reactions: The pyrrolo[2,1-f][1][2][3]triazinone core and other reactive intermediates can undergo side reactions under the reaction conditions. Consider lowering the reaction temperature or using milder reagents.
-
Incomplete Reactions: Ensure all starting materials are consumed before workup. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Decomposition: The final product or intermediates may be unstable under the reaction or purification conditions. Consider using purification methods that avoid excessive heat or strong acids/bases.
-
Regioisomer Formation: As mentioned in Q2, undesired regioisomers may be forming. Re-evaluate your synthetic strategy to improve regioselectivity.
Q7: My final compound has poor solubility. What can I do?
A7: Poor aqueous solubility is a common challenge with complex organic molecules. To improve solubility for biological assays, you can try:
-
Co-solvents: Using a small amount of a polar organic solvent like DMSO or ethanol (B145695) in your aqueous buffer.
-
Salt Formation: If your molecule has a basic functional group, such as the amino group on the spirocycle, you can form a salt (e.g., hydrochloride or trifluoroacetate) to enhance aqueous solubility.
-
Formulation Strategies: For in vivo studies, more advanced formulation techniques such as the use of cyclodextrins or lipid-based formulations may be necessary.
Quantitative Data
The following table summarizes the inhibitory activity of selected SHP2 inhibitors.
| Compound Name/Identifier | Target | IC50 (nM) | Cell-Based Assay | Reference |
| PB17-026-01 | SHP2 | 38.9 | Not Specified | [6] |
| PB17-036-01 | SHP2 | 645 | Not Specified | [4] |
| SHP099 | SHP2 | 71 | Not Specified | [9] |
| 1d (imidazopyrazine derivative) | SHP2 | 74 | Not Specified | [9] |
| 2d (imidazopyrazine derivative) | SHP2 | 47 | Not Specified | [9] |
Experimental Protocols
General Synthetic Approach for Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones
A practical synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones can be achieved via the rearrangement of pyrrolo-[1,2-d][1][3][11]oxadiazines. The general steps are as follows:
-
Synthesis of Pyrrole-2-carboxamides: Start with a suitable pyrrole (B145914) derivative, for example, 3-chloro-1H-pyrrole-2-carboxylic acid. Convert the carboxylic acid to the corresponding carboxamide.[12]
-
Formation of 1-Aminopyrroles: Treat the pyrrole-2-carboxamide with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine or NH2Cl in the presence of a base like NaH.[12]
-
Coupling Reaction: Couple the 1-aminopyrrole (B1266607) with a protected amino acid (e.g., Boc-L-Ala) using a coupling agent like EDC·HCl.[12]
-
Regioselective Intramolecular Cyclization: Treat the resulting intermediate with triphenylphosphine, bromine, and triethylamine (B128534) in a suitable solvent like CH2Cl2 to induce regioselective intramolecular cyclization to the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.[12]
SHP2 Phosphatase Activity Assay
This protocol is based on the use of the surrogate substrate 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) in a fluorescence-based assay.[13]
-
Reagents and Materials:
-
Recombinant full-length SHP2 protein
-
DiFMUP substrate
-
Assay Buffer: 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% Triton X-100
-
Bis-tyrosyl-phosphorylated peptide (for allosteric activation)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (this compound derivatives) in assay buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 10 µL of a solution containing SHP2 (final concentration ~0.5 nM) and the bis-tyrosyl-phosphorylated peptide (final concentration ~0.125 µM) to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding and allosteric activation of SHP2.
-
Initiate the reaction by adding 5 µL of DiFMUP solution.
-
Measure the fluorescence signal at excitation and emission wavelengths of 340 nm and 450 nm, respectively, using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular p-ERK Inhibition Assay
This assay measures the inhibition of the downstream MAPK pathway by assessing the phosphorylation of ERK.[13]
-
Reagents and Materials:
-
KYSE520 cells (or another suitable cell line)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Shp2 inhibitors (test compounds)
-
Lysis buffer
-
Phospho-ERK1/2 detection kit (e.g., AlphaScreen SureFire)
-
-
Procedure:
-
Seed KYSE520 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Shp2 inhibitors for a specified time (e.g., 2 hours) at 37 °C.
-
Lyse the cells by adding lysis buffer.
-
Process the samples according to the manufacturer's protocol for the phospho-ERK1/2 detection kit.
-
Measure the signal using a suitable plate reader.
-
Calculate the percent inhibition of p-ERK and determine the IC50 values.
-
Visualizations
Caption: SHP2 signaling pathway and point of intervention for this compound derivatives.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 11. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Shp2-IN-30 Delivery in Animal Models
Welcome to the technical support center for Shp2-IN-30, a novel allosteric inhibitor of the protein tyrosine phosphatase Shp2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling cascades, including the RAS-MAPK pathway, which is vital for cell growth, differentiation, and survival.[1][2][3] In many cancers, hyperactivation of the RAS-MAPK pathway is a key driver of tumor growth.[1] this compound binds to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing Shp2 in its inactive, auto-inhibited conformation.[4] This prevents the phosphatase from becoming activated and interrupting the downstream signaling that promotes tumorigenesis.[1]
Q2: My this compound formulation appears to be precipitating. What can I do?
A2: Poor aqueous solubility is a common issue with small molecule inhibitors.[5] If you observe precipitation, consider the following troubleshooting steps:
-
Solvent Selection: Ensure the final concentration of any organic solvent like DMSO is minimal in your final formulation, typically less than 0.5%, to avoid toxicity and precipitation upon injection into an aqueous physiological environment.[5]
-
Formulation Vehicles: For in vivo studies, consider using formulation vehicles known to improve the solubility of hydrophobic compounds. Common examples for oral gavage include 1% carboxymethylcellulose with 0.5% Tween-80. For other routes, formulations with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, have been used for Shp2 inhibitors.[6]
-
pH Adjustment: The solubility of your compound may be pH-dependent. Experiment with adjusting the pH of your formulation buffer to a range where this compound exhibits maximum solubility.[5]
-
Sonication: Gentle sonication can sometimes help to re-dissolve small precipitates, but this should be done cautiously to avoid degrading the compound.
Q3: I am observing high toxicity or unexpected animal deaths. What are the potential causes?
A3: In vivo toxicity can arise from several factors. Here are some key areas to investigate:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to animals. Always include a vehicle-only control group to assess the toxicity of the formulation vehicle itself.[5]
-
Compound Instability: Degradation of this compound could lead to toxic byproducts. Ensure the compound is stable under your storage and experimental conditions.[5]
-
Off-Target Effects: The inhibitor may be affecting other pathways essential for survival.[5] Consider performing in vitro kinase profiling to identify potential off-target activities.
-
On-Target Toxicity: Inhibition of Shp2 in certain tissues may lead to unavoidable toxicity. Shp2 is involved in various physiological processes, and its inhibition could have systemic effects.[3][7] Dose-escalation studies are crucial to determine the maximum tolerated dose (MTD).
Troubleshooting Guides
Problem: Inconsistent Efficacy in Tumor Xenograft Models
Inconsistent anti-tumor activity can be frustrating. This guide provides a systematic approach to troubleshooting this issue.
Logical Flow for Troubleshooting Inconsistent Efficacy
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
Quantitative Data Summary
While specific data for this compound is not available, the following tables provide examples of pharmacokinetic and pharmacodynamic data that should be generated for your compound, based on published data for other Shp2 inhibitors.
Table 1: Example Pharmacokinetic Parameters of a Shp2 Inhibitor
| Parameter | Value | Units |
| Oral Bioavailability (F) | ~2 | % |
| Plasma Half-life (t1/2) | 2.5 | hours |
| Peak Plasma Concentration (Cmax) | 1500 | ng/mL |
| Time to Cmax (Tmax) | 1 | hour |
| Brain-to-Plasma Ratio | 0.3 |
Note: These are hypothetical values for illustrative purposes and may not be representative of this compound.
Table 2: Example In Vitro Potency of Shp2 Inhibitors
| Compound | SHP2 IC50 (nM) | p-ERK IC50 (nM) |
| SHP099 | 70 | 110 |
| PF-07284892 | 21 | Low nM |
| TK-147 | 250 | Not Reported |
Data synthesized from multiple sources.[6][8]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol describes a common method for formulating a hydrophobic small molecule inhibitor for oral administration in animal models.
Materials:
-
This compound powder
-
Tween-80
-
Carboxymethylcellulose (CMC)
-
Sterile water for injection
Procedure:
-
Prepare a 1% (w/v) solution of CMC in sterile water. Stir overnight at room temperature to ensure complete dissolution.
-
Prepare a 0.5% (v/v) solution of Tween-80 in the 1% CMC solution. This will be your vehicle.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Create a paste by adding a small amount of the vehicle to the this compound powder and triturating.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.
-
Administer the formulation to mice via oral gavage at the calculated volume. Ensure the suspension is well-mixed before dosing each animal.
Protocol 2: Western Blotting for p-ERK to Assess Target Engagement
This protocol is used to determine if this compound is hitting its target in tumor tissue by measuring the phosphorylation of a key downstream protein, ERK.
Experimental Workflow
Caption: Workflow for assessing target engagement via Western Blot.
Procedure:
-
Tumors are harvested from treated and vehicle-control animals at various time points post-dose.
-
The tissue is immediately snap-frozen in liquid nitrogen or homogenized in lysis buffer containing phosphatase and protease inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and imaged. The ratio of p-ERK to total ERK is calculated to determine the extent of target inhibition.
Signaling Pathway Diagrams
Shp2 in the RAS-MAPK Signaling Pathway
Shp2 is a critical positive regulator of the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1][2] Allosteric inhibitors like this compound lock Shp2 in an inactive state, thereby blocking this pro-growth signaling cascade.
Caption: Simplified RAS-MAPK signaling pathway showing the role of Shp2.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing toxicity of Shp2-IN-30 in long-term studies
Disclaimer: Specific long-term toxicity data for the inhibitor designated as "Shp2-IN-30" is not extensively available in the public domain. The following troubleshooting guide and frequently asked questions (FAQs) are based on the well-documented class of allosteric SHP2 inhibitors. Researchers should always perform initial dose-finding and tolerability studies for their specific compound and experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for allosteric SHP2 inhibitors like this compound?
A1: Allosteric SHP2 inhibitors are a class of targeted therapeutics that do not bind to the active site of the SHP2 protein. Instead, they bind to a different site on the protein, stabilizing it in a closed, inactive conformation. This "molecular glue" mechanism prevents the SHP2 protein from becoming activated and participating in downstream signaling pathways, most notably the RAS-MAPK pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] By inhibiting SHP2, these compounds can suppress the growth of tumors that are dependent on this pathway.[4][5]
Q2: What are the common toxicities observed with SHP2 inhibitors in long-term studies?
A2: On-target, off-cancer toxicities are expected with SHP2 inhibitors due to the protein's role in normal cellular signaling.[6] Common adverse events observed in preclinical and clinical studies of SHP2 inhibitors include, but are not limited to:
-
Gastrointestinal issues: Diarrhea is a frequently reported side effect.
-
Edema: Peripheral and periorbital edema have been observed.
-
Hematological effects: Decreased platelet (thrombocytopenia) and neutrophil counts.
-
Biochemical changes: Increased blood creatine (B1669601) phosphokinase.
-
Dermatological issues: Acneiform dermatitis or other rashes.[6]
These side effects can overlap with toxicities from other MAPK pathway inhibitors, which is an important consideration for combination studies.[6][7]
Troubleshooting Guide for In Vivo Studies
Issue 1: Observed Animal Weight Loss and Diarrhea
-
Question: Our mice treated with this compound are experiencing significant weight loss and diarrhea. What are the potential causes and how can we manage this?
-
Answer: Gastrointestinal toxicity is a known on-target effect of SHP2 inhibition.
-
Immediate Actions:
-
Monitor animal weight daily.
-
Provide supportive care, such as hydration and nutritional supplements.
-
Consider reducing the dose or temporarily halting treatment to allow for recovery.
-
-
Long-Term Strategies:
-
Dose Titration: If not already performed, conduct a thorough dose-finding study to determine the maximum tolerated dose (MTD).
-
Intermittent Dosing: Instead of continuous daily dosing, consider an intermittent schedule (e.g., 2 weeks on, 1 week off; or dosing on specific days of the week).[6] This can help mitigate cumulative toxicity.
-
Formulation Optimization: Ensure the vehicle used for formulation is not contributing to the gastrointestinal distress.
-
-
Issue 2: Development of Peripheral Edema
-
Question: Some animals in our long-term study are developing swelling in their limbs (peripheral edema). Is this related to this compound and what should we do?
-
Answer: Yes, peripheral edema is a reported side effect of SHP2 inhibitors.[6]
-
Monitoring:
-
Visually inspect and palpate limbs for swelling regularly.
-
Quantify the edema if possible (e.g., using calipers).
-
Note the onset and severity of the edema in your study records.
-
-
Management:
-
For mild to moderate edema, continue monitoring closely.
-
For severe or debilitating edema, dose reduction or cessation of treatment is recommended. Consult with a veterinarian for potential supportive care options.
-
-
Issue 3: Hematological Abnormalities in Bloodwork
-
Question: Routine blood analysis of our treated animals shows a consistent decrease in platelet and neutrophil counts. How should we address this?
-
Answer: Hematological toxicities, particularly thrombocytopenia, are associated with SHP2 inhibition.[6]
-
Protocol:
-
Establish a baseline complete blood count (CBC) before starting treatment.
-
Perform regular CBCs throughout the study (e.g., every 2-4 weeks) to monitor for changes.
-
-
Actionable Thresholds:
-
Define toxicity grades for thrombocytopenia and neutropenia based on established veterinary guidelines.
-
Implement dose modification rules based on these grades (see Table 2 for an example). For severe cytopenias, treatment interruption is crucial until counts recover.
-
-
Data Presentation
Table 1: Summary of Common Adverse Events with Allosteric SHP2 Inhibitors
| Toxicity Class | Specific Adverse Event | Reported in Preclinical/Clinical Studies | Potential Management Strategy |
| Gastrointestinal | Diarrhea, Weight Loss | Yes[6] | Supportive care, dose reduction, intermittent dosing |
| Fluid Retention | Peripheral Edema | Yes[6] | Monitoring, dose reduction for severe cases |
| Hematological | Thrombocytopenia (low platelets) | Yes[6] | Regular blood monitoring, dose modification/interruption |
| Hematological | Neutropenia (low neutrophils) | Yes[6] | Regular blood monitoring, dose modification/interruption |
| Biochemical | Increased Creatine Phosphokinase | Yes[6] | Monitoring of blood chemistry |
| Dermatological | Acneiform Dermatitis / Rash | Yes[6] | Topical treatments (consult vet), dose reduction |
Table 2: Example Dose Modification Protocol for Hematological Toxicity
| Toxicity Grade | Platelet Count | Neutrophil Count | Recommended Action |
| Grade 1 | 75,000 - 150,000/µL | 1,500 - 2,000/µL | Continue treatment, increase monitoring frequency. |
| Grade 2 | 50,000 - 74,999/µL | 1,000 - 1,499/µL | Reduce dose by one level. |
| Grade 3 | 25,000 - 49,999/µL | 500 - 999/µL | Interrupt dosing until recovery to Grade 1 or baseline. Resume at a lower dose. |
| Grade 4 | < 25,000/µL | < 500/µL | Terminate treatment for the affected animal. |
Note: Specific count thresholds should be adapted for the species and strain used in the study.
Experimental Protocols
Protocol 1: Long-Term In Vivo Tolerability Study
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice). Use a sufficient number of animals per group (n=8-10) to allow for statistical power and potential unscheduled deaths. Include both male and female animals.
-
Dose Groups: Based on preliminary short-term studies, select at least three dose levels of this compound (low, medium, high) and a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) daily or on the proposed intermittent schedule for an extended period (e.g., 6-12 weeks).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming). Record food and water consumption.
-
Twice Weekly: Record individual body weights.
-
Bi-weekly/Monthly: Collect blood samples for complete blood count (CBC) and serum biochemistry analysis.
-
-
Endpoint Analysis: At the end of the study, perform a complete necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, gastrointestinal tract) for histopathological examination.
Visualizations
Caption: SHP2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for a Long-Term In Vivo Study.
Caption: Troubleshooting Decision Tree for In Vivo Toxicities.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating Shp2-IN-30 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of SHP2 inhibitors, with a focus on Shp2-IN-30. We will explore the established Cellular Thermal Shift Assay (CETSA) in detail, presenting a workflow and comparative data for other prominent SHP2 inhibitors. Additionally, we will discuss alternative methods such as Immunoprecipitation-Western Blot and Proximity Ligation Assay.
The Central Role of SHP2 in Cellular Signaling
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] Its function is essential for cell proliferation, differentiation, and survival.[3] Dysregulation of SHP2 activity is implicated in various cancers, making it a key target for therapeutic intervention.[3][4] Allosteric inhibitors of SHP2, which lock the protein in an inactive conformation, have shown significant promise in preclinical and clinical studies.[1][4]
Below is a diagram illustrating the general SHP2 signaling pathway.
Caption: SHP2 is a key mediator in the RAS-MAPK signaling cascade.
Comparative Analysis of SHP2 Inhibitors
Validating that a compound directly engages with its intended target within a cell is a critical step in drug development. For SHP2 inhibitors, several compounds have been characterized using various assays. While specific cellular target engagement data for this compound is not publicly available, we can compare it to other well-studied inhibitors based on its biochemical potency. A related compound, Shp2-IN-39 , has a reported IC50 of 0.007 µM.[5]
| Inhibitor | Type | Biochemical IC50 (nM) | Cellular pERK Inhibition EC50 (nM) | Thermal Shift (ΔTm) in CETSA (°C) |
| Shp2-IN-39 | Allosteric | 7[5] | Data not available | Data not available |
| TNO155 | Allosteric | 11[5] | ~30-50 | Data not available |
| RMC-4630 | Allosteric | ~2 | ~10-30 | Data not available |
| SHP099 | Allosteric | 70[1] | ~300-500 | +4.8[6] |
| RMC-4550 | Allosteric | 0.58[1] | ~5-20 | +7.0[1] |
Note: IC50 (half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. EC50 (half-maximal effective concentration) in cellular assays reflects the concentration required to produce 50% of the maximum effect, in this case, the inhibition of ERK phosphorylation, a downstream marker of SHP2 activity. The thermal shift (ΔTm) in CETSA indicates the change in the melting temperature of the target protein upon ligand binding, with a positive shift suggesting stabilization and target engagement.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.[1]
Experimental Workflow for SHP2 CETSA
The following diagram outlines the typical workflow for a CETSA experiment to validate SHP2 target engagement.
Caption: A stepwise workflow for the Cellular Thermal Shift Assay.
Detailed Protocol for SHP2 Cellular Thermal Shift Assay
This protocol is adapted from established methods for determining SHP2 target engagement.[7]
1. Cell Culture and Treatment:
-
Culture a human cell line known to express SHP2 (e.g., HEK293T, KYSE-520) to ~80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. A control set of samples should be kept on ice.
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing a mild non-ionic detergent.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the levels of soluble SHP2 in each sample by Western Blot using a specific anti-SHP2 antibody.
6. Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the normalized amount of soluble SHP2 as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
The shift in the melting curve (ΔTm) between the two conditions indicates the extent of target stabilization by the inhibitor.
Alternative Methods for Validating Target Engagement
While CETSA is a robust method, other techniques can also provide evidence of target engagement.
Immunoprecipitation-Western Blot
This classic technique can be used to assess the interaction between SHP2 and its binding partners and how this is affected by an inhibitor.
Workflow Overview:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle, then lyse the cells.
-
Immunoprecipitation: Use an antibody against a known SHP2-interacting protein (e.g., a phosphorylated receptor tyrosine kinase) to pull down the protein complex from the cell lysate.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western Blot using an anti-SHP2 antibody. A decrease in the amount of co-immunoprecipitated SHP2 in the inhibitor-treated sample would suggest that the inhibitor is preventing the interaction, thus confirming target engagement.
Proximity Ligation Assay (PLA)
PLA is a highly sensitive method for detecting protein-protein interactions in situ.
Workflow Overview:
-
Cell Preparation: Seed and treat cells with this compound or vehicle.
-
Antibody Incubation: Incubate the cells with primary antibodies against SHP2 and a known interacting partner.
-
PLA Probe Ligation and Amplification: Add secondary antibodies conjugated with oligonucleotides (PLA probes). If the proteins are in close proximity, the oligonucleotides will ligate and can be amplified via rolling circle amplification.
-
Detection: The amplified DNA is detected using fluorescently labeled probes, and the signal is visualized and quantified using fluorescence microscopy. A reduction in the PLA signal in inhibitor-treated cells indicates disruption of the SHP2 interaction with its partner.
Conclusion
Validating the cellular target engagement of a novel inhibitor like this compound is paramount for its development as a therapeutic agent. The Cellular Thermal Shift Assay provides a direct and quantitative measure of target binding and stabilization within the complex cellular milieu. By comparing the biochemical and cellular data of this compound with established SHP2 inhibitors such as TNO155, RMC-4630, and SHP099, researchers can gain valuable insights into its potency and cellular efficacy. While direct experimental data for this compound in cellular target engagement assays is needed for a complete picture, the methodologies outlined in this guide provide a clear path forward for its comprehensive evaluation. Alternative methods like Immunoprecipitation-Western Blot and Proximity Ligation Assay can further corroborate the findings and provide a deeper understanding of the inhibitor's mechanism of action at the cellular level.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Shp2-IN-30 and other allosteric inhibitors
A guide for researchers and drug development professionals on the performance and experimental evaluation of leading allosteric SHP2 inhibitors. Please note, a search for "Shp2-IN-30" did not yield any publicly available information, suggesting it may be an internal designation or a compound not yet described in scientific literature. This guide therefore focuses on a comparative analysis of other well-documented allosteric SHP2 inhibitors.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key activator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival.[3][4] Dysregulation of SHP2 activity, often due to activating mutations, is implicated in several human cancers, making it a compelling target for therapeutic intervention.[2][5]
Allosteric inhibitors of SHP2 have emerged as a promising class of anti-cancer agents.[2] These molecules do not target the highly conserved catalytic site, but instead bind to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[1][6] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[1][7] This guide provides a comparative overview of the performance of prominent allosteric SHP2 inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of SHP2 Inhibitors
The following tables summarize the in vitro potency of several leading allosteric SHP2 inhibitors based on biochemical and cellular assays.
Table 1: In Vitro Biochemical and Cellular Potency of Allosteric SHP2 Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Line for pERK Assay | Reference |
| TNO155 | 11 | 8 | KYSE520 | [5][8][9][10][11] |
| RMC-4550 | 0.583 | 31 | PC9 | [12] |
| 49.2 | HEK293 | [12] | ||
| SHP099 | 71 | Not specified in provided results | Not specified in provided results | [1] |
| JAB-3312 | 1.44 | 0.68 - 4.84 | Not specified in provided results | [12] |
Table 2: In Vitro Anti-proliferative Activity of Allosteric SHP2 Inhibitors
| Inhibitor | Cell Proliferation IC50 (µM) | Cell Line | Reference |
| TNO155 | 0.100 | KYSE520 (5-day assay) | [9][10][11] |
| 0.39 - 211.1 (range) | 21 OSCC lines | ||
| RMC-4550 | 0.261 - 20.9 (range) | 21 OSCC lines | |
| SHP099 | 3.822 - 34.0 (range) | 21 OSCC lines |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SHP2 Biochemical Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound against the SHP2 phosphatase.
-
Reagents and Materials :
-
Recombinant full-length human SHP2 protein.
-
A phosphorylated peptide substrate (e.g., a bis-phosphorylated tyrosine-containing peptide derived from IRS-1).
-
A fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 3 mM DTT, pH 7.4).
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
A microplate reader capable of fluorescence detection.
-
-
Procedure :
-
Prepare a solution of recombinant SHP2 protein and the activating phosphopeptide in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the SHP2/phosphopeptide solution to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm and emission at 450 nm).
-
The rate of DiFMUP hydrolysis is proportional to SHP2 activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Cellular pERK Inhibition Assay
This assay measures the ability of a compound to inhibit SHP2-mediated signaling within a cellular context by quantifying the phosphorylation of ERK, a downstream effector in the MAPK pathway.
-
Reagents and Materials :
-
A cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE520, PC9).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Growth factors (e.g., EGF) to stimulate the pathway, if necessary.
-
Lysis buffer.
-
Antibodies: primary antibodies against phosphorylated ERK (pERK) and total ERK, and a suitable secondary antibody.
-
Western blotting or ELISA reagents.
-
-
Procedure :
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-4 hours).
-
If required, stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Wash the cells with cold PBS and lyse them to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of pERK and total ERK in the lysates using Western blotting or ELISA.
-
Normalize the pERK signal to the total ERK signal.
-
Calculate the percent inhibition of pERK phosphorylation for each compound concentration relative to a DMSO-treated control.
-
Determine the IC50 value from the resulting dose-response curve.[12]
-
Cell Viability Assay
This assay assesses the effect of a compound on the proliferation and survival of cancer cells.
-
Reagents and Materials :
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
A reagent for measuring cell viability (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents).
-
96-well plates.
-
A microplate reader (luminometer, spectrophotometer, or fluorometer, depending on the reagent).
-
-
Procedure :
-
Seed the cells in 96-well plates at a predetermined density.
-
The following day, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a prolonged period (e.g., 3-5 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
The signal intensity is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration compared to a vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Materials :
-
Immunocompromised mice (e.g., nude or SCID mice).
-
A human cancer cell line that forms tumors in mice.
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure :
-
Implant the cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily).
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Plot tumor growth curves for each group and perform statistical analysis to determine the anti-tumor efficacy.
-
Visualizations
SHP2 Signaling Pathway and Allosteric Inhibition
Caption: SHP2 signaling pathway and the mechanism of allosteric inhibition.
Experimental Workflow for SHP2 Inhibitor Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors [jove.com]
- 10. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. matilda.science [matilda.science]
- 12. mdpi.com [mdpi.com]
Comparative Efficacy of Shp2-IN-30 in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the performance of Shp2-IN-30 against other prominent SHP2 inhibitors in various cancer cell lines.
This guide provides a comprehensive comparison of the allosteric SHP2 inhibitor, this compound, with other well-characterized inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The data presented is intended to assist researchers in selecting the most appropriate tool compound for their studies in cancer cell signaling and drug discovery.
Overview of this compound
This compound, also identified as compound 14i, is an allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 104 nM.[1][2][3][4][5] As an allosteric inhibitor, it functions by stabilizing the inactive conformation of the SHP2 protein, thereby preventing its catalytic activity.[1][2][3][4] Preclinical data suggests that this compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase in cancer cells.[1][2]
Comparative Efficacy of SHP2 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other widely used SHP2 inhibitors across a panel of cancer cell lines. This data, compiled from various studies, highlights the differential sensitivity of cancer cells to SHP2 inhibition.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound (compound 14i) | Not Specified | Not Specified | 104 |
| SHP099 | MV4-11 | Acute Myeloid Leukemia | 320 |
| SHP099 | TF-1 | Erythroleukemia | 1730 |
| RMC-4550 | NCI-H358 (KRAS G12C) | Non-Small Cell Lung Cancer | <2000 |
| RMC-4550 | Calu-1 (KRAS G12C) | Non-Small Cell Lung Cancer | >2000 |
| PF-07284892 | NCI-H3122 (EML4-ALK) | Non-Small Cell Lung Cancer | Low nM range |
| PF-07284892 | VACO-432 (BRAF V600E) | Colorectal Cancer | Low nM range |
| PF-07284892 | MIA PaCa-2 (KRAS G12C) | Pancreatic Cancer | Low nM range |
| NSC 13030 | MCF-7 | Breast Cancer | 3200 |
| NSC 24198 | MCF-7 | Breast Cancer | 1900 |
| NSC 57774 | MCF-7 | Breast Cancer | 800 |
Signaling Pathways and Experimental Workflows
The efficacy of SHP2 inhibitors is rooted in their ability to modulate critical cell signaling pathways. The diagrams below, generated using the DOT language, illustrate the canonical SHP2 signaling cascade and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: SHP2 signaling pathway and the point of inhibition.
The diagram above illustrates the central role of SHP2 in the RAS/MAPK and PI3K/AKT signaling pathways, which are critical drivers of cell proliferation and survival. Allosteric inhibitors like this compound lock SHP2 in an inactive state, thereby blocking downstream signaling.
References
Cross-Validation of Shp2 Activity: A Comparative Guide to Pharmacological Inhibition and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the function of the protein tyrosine phosphatase Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2) as a therapeutic target: pharmacological inhibition, with a focus on allosteric inhibitors like Shp2-IN-30, and genetic knockdown using techniques such as siRNA. By presenting supporting experimental data and detailed protocols, this guide aims to offer an objective comparison of their performance and utility in research and drug development.
Unveiling the Role of Shp2 in Cellular Signaling
Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] It is a key component of the Ras-MAPK (mitogen-activated protein kinase) signaling pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[2] Dysregulation of Shp2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[2] Both small molecule inhibitors and genetic tools are employed to probe Shp2 function and validate its role in disease.
Performance Comparison: this compound vs. Genetic Knockdown
The central hypothesis in cross-validating Shp2 activity is that both pharmacological inhibition and genetic knockdown should yield congruent functional outcomes by targeting the same protein. The primary mechanism of action for both approaches is the disruption of the Ras-MAPK signaling cascade, leading to reduced downstream signaling and decreased cell proliferation in Shp2-dependent cancer cells.
Quantitative Data Summary
The following tables summarize quantitative data from representative experiments demonstrating the effects of Shp2 inhibition and knockdown on cancer cell lines.
Table 1: Effect on Cell Viability (IC50/GI50)
| Method | Reagent/Tool | Cell Line | Assay | Result (IC50/GI50) | Reference |
| Pharmacological Inhibition | SHP099 | Multiple Myeloma (RPMI-8226) | CCK-8 | ~10 µM (at 72h) | [3] |
| Pharmacological Inhibition | RMC-4550 | Multiple Myeloma (RPMI-8226) | CCK-8 | ~5 µM (at 72h) | [3] |
| Genetic Knockdown | SHP2 siRNA | NSCLC (H1975) | CCK-8 | Significant decrease in proliferation vs. control | [4] |
| Genetic Knockdown | SHP2 shRNA | PDGFRα-mutant cells | Proliferation Assay | Significant impairment of cell proliferation | [5] |
Note: Data for pharmacological inhibitors and genetic knockdown are from separate studies and are presented for comparative purposes. Direct head-to-head data for this compound was not available in the public domain at the time of this guide's creation. SHP099 and RMC-4550 are used as representative allosteric Shp2 inhibitors.
Table 2: Effect on Downstream Signaling (p-ERK Levels)
| Method | Reagent/Tool | Cell Line | Assay | Result | Reference |
| Pharmacological Inhibition | SHP099 | HNSCC (JHU-022, SCC-9) | Western Blot | Complete loss of p-ERK | [4] |
| Genetic Knockdown | SHP2 shRNA | PDGFRα-mutant cells | Western Blot | Significant decrease in p-ERK1/2 phosphorylation | [5] |
| Genetic Knockdown | SHP2 siRNA | NF1-MPNST cells | Western Blot | Reduction in p-MEK, minimal effect on p-ERK | [6] |
Note: The effect on p-ERK can be cell-context dependent. The data presented is from distinct experimental systems.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Protocol 1: Cell Viability Assay for Shp2 Inhibitors
This protocol is adapted from studies using CCK-8 or similar metabolic assays to determine the effect of Shp2 inhibitors on cell proliferation.[3][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the Shp2 inhibitor (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis.
Protocol 2: siRNA-Mediated Knockdown of Shp2 and Western Blot Analysis
This protocol outlines the steps for transiently knocking down Shp2 expression using siRNA followed by Western blot analysis to confirm knockdown and assess the impact on downstream signaling.[8][9][10]
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute Shp2-targeting siRNA and a non-targeting control siRNA into serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Shp2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL detection system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of Shp2 knockdown and the change in p-ERK levels relative to the control.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the Shp2 signaling pathway, the cross-validation workflow, and the logical relationship between pharmacological and genetic approaches.
Caption: Shp2 signaling pathway and points of intervention.
Caption: Workflow for cross-validation of Shp2 activity.
Caption: Logical framework for Shp2 target validation.
Conclusion
The cross-validation of Shp2 activity through both pharmacological inhibition and genetic knockdown provides a robust approach to confirm its role in cellular processes and its potential as a therapeutic target. While both methods effectively demonstrate the consequences of Shp2 disruption, they each have distinct advantages and limitations. Pharmacological inhibitors offer temporal control and are more directly translatable to a clinical setting. Genetic knockdown provides high specificity for the target protein. The congruence of results from these orthogonal approaches strengthens the evidence for on-target activity and provides a solid foundation for further drug development efforts.
References
- 1. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Landscape of SHP2 Inhibition: An In Vivo Efficacy Comparison of TNO-155 and Other Key Inhibitors
For researchers, scientists, and drug development professionals, the allure of targeting SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) as a pivotal node in cancer signaling is undeniable. This guide provides a comparative analysis of the in vivo efficacy of the clinical-stage SHP2 inhibitor TNO-155. Due to the absence of published in vivo efficacy data for SHP2-IN-30, this guide will focus on TNO-155 in comparison with other well-characterized preclinical and clinical SHP2 inhibitors, SHP099 and RMC-4630, to offer a broader perspective on the current state of SHP2-targeted therapies.
Introduction to SHP2 and its Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, a cascade frequently dysregulated in various cancers.[1][2] By modulating signaling downstream of receptor tyrosine kinases (RTKs), SHP2 promotes cell survival and proliferation.[2] Its role as a key signaling mediator has made it a compelling target for therapeutic intervention. Allosteric inhibitors, which lock SHP2 in an inactive conformation, have emerged as a promising strategy, with several compounds advancing into clinical trials.[1][2]
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RTK signaling cascade, leading to the activation of the MAPK pathway.
Comparative In Vivo Efficacy of SHP2 Inhibitors
While a direct comparison with this compound is not possible due to a lack of available data, this section presents the in vivo efficacy of TNO-155, SHP099, and RMC-4630 based on published preclinical and clinical studies.
TNO-155
TNO-155 is a potent and selective, orally bioavailable allosteric SHP2 inhibitor currently in clinical development.[1] Preclinical studies have demonstrated its anti-tumor activity both as a monotherapy and in combination with other targeted agents.
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| ALK-mutant Neuroblastoma (Kelly xenograft) | Nude Mice | 10 mg/kg, twice daily (BID), oral gavage | Moderate tumor growth inhibition as a single agent. | [3] |
| ALK-mutant Neuroblastoma (Kelly xenograft) | Nude Mice | 7.5 or 10 mg/kg BID (in combination with lorlatinib) | Significant tumor growth inhibition and prolonged survival in combination. | [3] |
| BRAF V600E Colorectal Cancer (HT-29 xenograft) | Nude Mice | 20 mg/kg, BID, oral gavage | Moderate tumor growth inhibition. | [4] |
| KRAS G12C NSCLC (LU-99 xenograft) | Nude Mice | 20 mg/kg, BID (in combination with ribociclib (B560063) or trametinib) | Enhanced efficacy in combination therapy. | [4] |
| EGFR-mutant NSCLC (PDX models) | Nude Mice | 10 mg/kg, BID (in combination with osimertinib) | Combination benefit observed in patient-derived xenografts. | [4] |
SHP099
SHP099 is a first-in-class allosteric SHP2 inhibitor that has been extensively studied in preclinical models, demonstrating robust anti-tumor efficacy.[2]
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Esophageal Squamous Cell Carcinoma (KYSE520 xenograft) | Nude Mice | 75 mg/kg, once daily (QD), oral gavage | Near total tumor control. | [5] |
| Head and Neck Squamous Cell Carcinoma (HSC-4 xenograft) | Nude Mice | 75 mg/kg, QD, oral gavage | Near total tumor control. | [5] |
| Head and Neck Squamous Cell Carcinoma (PDX models) | Nude Mice | 75 mg/kg, QD, oral gavage | Significant decrease in tumor burden. | [5] |
| Colon Cancer (CT-26 syngeneic model) | BALB/c Mice | Not specified | Significantly decreased tumor burden through augmenting anti-tumor immunity. | [6] |
| Melanoma (B16F10 syngeneic model) | C57BL/6 Mice | 75-100 mg/kg | Reduced tumor growth. | [7] |
RMC-4630
RMC-4630 is another potent and selective SHP2 inhibitor that has advanced to clinical trials. While detailed preclinical data is less publicly available, clinical trial results provide insights into its in vivo activity.
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Various solid tumors with RAS pathway mutations | Preclinical Models | Not specified | Demonstrated tumor shrinkage in models with KRAS G12C, NF1 LOF, and BRAF Class 3 mutations. | [8] |
| KRAS-mutant NSCLC | Human Clinical Trial (Phase 1) | Not specified | Showed clinical activity with a disease control rate of 71% in one study. | [9] |
Experimental Protocols and Methodologies
The following provides a general overview of the experimental workflow for assessing the in vivo efficacy of SHP2 inhibitors.
Key Methodological Details:
-
Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used for xenograft studies with human cancer cell lines. Syngeneic models with immunocompetent mice are utilized to study the effects on the tumor microenvironment and anti-tumor immunity.[5][6]
-
Tumor Implantation: Cancer cells are typically injected subcutaneously into the flank of the mice to establish solid tumors.[3]
-
Drug Formulation and Administration: Inhibitors are often formulated in vehicles such as 0.5% methylcellulose (B11928114) for oral administration via gavage.[10]
-
Dosing Regimen: Dosing schedules vary between studies and compounds, ranging from once daily (qd) to twice daily (bid).[3][5]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, measured by tumor volume and weight. Pharmacodynamic markers, such as the phosphorylation of ERK (p-ERK) in tumor tissue, are also assessed to confirm target engagement.[11]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of SHP2 inhibitors are crucial for their in vivo efficacy.
| Compound | Pharmacokinetic Profile | Pharmacodynamic Profile | Reference |
| TNO-155 | Rapidly absorbed with oral bioavailability of 78% in mice.[12] Half-life in mice is approximately 2 hours.[12] | Dose-dependent suppression of DUSP6, a downstream target of the MAPK pathway.[13] | [12][13] |
| SHP099 | Orally bioavailable.[2] Unbound plasma concentrations exceeding the in vitro cellular IC50 are required for in vivo pathway inhibition.[11] | Dose-dependent reduction in tumor p-ERK levels. A direct linear relationship exists between tumor growth inhibition and the duration of p-ERK inhibition.[11] | [2][11] |
Conclusion
While in vivo efficacy data for this compound remains elusive in the public domain, the landscape of SHP2 inhibition is rich with promising candidates. TNO-155 has demonstrated significant in vivo anti-tumor activity, particularly in combination with other targeted therapies, across a range of preclinical cancer models.[3][4] Its favorable pharmacokinetic profile supports its ongoing clinical development.[12] Comparative analysis with other well-studied inhibitors like SHP099 reveals a consistent pattern of dose-dependent tumor growth inhibition and on-target pathway modulation in vivo.[5][11] The collective preclinical evidence strongly supports the therapeutic potential of SHP2 inhibition. Future research and clinical trial data will be critical in defining the optimal use of these agents and identifying patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth | EMBO Molecular Medicine [link.springer.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. | BioWorld [bioworld.com]
- 13. cancernetwork.com [cancernetwork.com]
assessing the specificity of Shp2-IN-30 against other phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Shp2 inhibitors against other phosphatases, using the well-characterized inhibitor SHP099 as an exemplar. The information presented here is intended to offer a framework for assessing the selectivity of novel Shp2 inhibitors, such as the hypothetically named "Shp2-IN-30."
Executive Summary
The protein tyrosine phosphatase Shp2 is a critical regulator of cell signaling and a validated target for therapeutic intervention in various diseases, including cancer. A key attribute of any high-quality chemical probe or drug candidate targeting Shp2 is its specificity. This guide outlines the experimental data and protocols necessary to evaluate the selectivity of a Shp2 inhibitor. Using publicly available data for the allosteric inhibitor SHP099, we demonstrate how to present specificity data in a clear, comparative format.
Performance Comparison: Inhibitor Specificity
Assessing the specificity of a Shp2 inhibitor is crucial to minimize off-target effects and to accurately interpret experimental results. The ideal inhibitor will potently inhibit Shp2 while having minimal to no effect on other phosphatases, especially those that are structurally related.
The following table summarizes the inhibitory activity of SHP099 against Shp2 and other phosphatases. This format is recommended for presenting specificity data for any Shp2 inhibitor.
| Target Phosphatase | IC50 (nM)¹ | Selectivity vs. Shp2 |
| Shp2 | 71 | - |
| Shp1 | No detectable activity | >1000-fold |
| PTP1B | No detectable activity | >1000-fold |
| Panel of 21 other phosphatases | No detectable activity | >1000-fold |
¹IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2]
As the data indicates, SHP099 is highly selective for Shp2, showing no significant activity against its closest homolog, Shp1, or a broad panel of other phosphatases.[1] This high degree of selectivity is a desirable characteristic for a Shp2 inhibitor.
Experimental Methodologies
The following is a detailed protocol for a typical in vitro biochemical assay used to determine the potency and selectivity of a Shp2 inhibitor.
In Vitro Phosphatase Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of Shp2 by quantifying the fluorescence generated from the dephosphorylation of a synthetic substrate.
Materials:
-
Recombinant human Shp2 protein
-
Recombinant proteins of other phosphatases for selectivity profiling (e.g., Shp1, PTP1B)
-
Fluorogenic phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test inhibitor (e.g., SHP099) dissolved in DMSO
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant phosphatase enzymes to their optimal concentration in the assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted test inhibitor or DMSO control to the wells of the 384-well plate.
-
Add 10 µL of the diluted recombinant phosphatase protein to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate to each well. The final concentration of DiFMUP should be at or near its Km value for the respective enzyme.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the linear phase of the fluorescence signal over time).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Concepts
To better understand the context of Shp2 inhibition, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.
Caption: Workflow for in vitro phosphatase activity assay.
Caption: Simplified Shp2 signaling in the RAS/ERK pathway.
References
A Comparative Guide to Allosteric SHP2 Inhibitors: Validating Effects on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of receptor tyrosine kinases (RTKs). Its role in activating the RAS-mitogen-activated protein kinase (MAPK) cascade has positioned it as a key target in oncology. While the specific inhibitor "Shp2-IN-30" remains undocumented in publicly available scientific literature, a range of potent, allosteric SHP2 inhibitors have been developed and extensively validated. This guide provides a comparative overview of three such inhibitors: SHP099 , RMC-4630 , and TNO-155 . We present a synthesis of experimental data on their effects on downstream signaling, alongside detailed protocols for key validation assays, to assist researchers in their evaluation and application.
Introduction to SHP2 and Allosteric Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that, upon activation by RTKs, dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK signaling cascade.[1] Dysregulation of SHP2 activity is implicated in various cancers. Allosteric inhibitors of SHP2 function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains. This stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity.[2]
Comparative Analysis of SHP2 Inhibitors
The following sections detail the biochemical potency and cellular effects of SHP099, RMC-4630, and TNO-155 on the MAPK signaling pathway.
Data Presentation: Biochemical and Cellular Potency
The inhibitory activities of SHP099, RMC-4630, and TNO-155 have been characterized through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Inhibitor | Assay Type | Target | IC50 | Cell Line/System | Reference |
| SHP099 | Biochemical | SHP2 | 0.071 µM | Cell-free | [2] |
| Cell Proliferation | Various | - | RTK-driven cancer cells | [3] | |
| RMC-4630 | Biochemical | SHP2 | - | - | [1] |
| Cell Proliferation | Various | - | KRAS-mutant NSCLC | [1] | |
| TNO-155 | Biochemical | SHP2 | 0.011 µM | Cell-free | [] |
| Cell Proliferation | Various | 0.39 µM to 211.1 µM | Oral Squamous Cell Carcinoma | [5] |
Table 1: Comparative Potency of Selected SHP2 Inhibitors. This table summarizes the reported IC50 values for SHP099, RMC-4630, and TNO-155 from biochemical and cell-based assays.
Downstream Signaling: Inhibition of ERK Phosphorylation
A primary mechanism for validating the efficacy of SHP2 inhibitors is to measure the phosphorylation status of downstream effectors in the MAPK pathway, such as ERK1/2 (pERK). A reduction in pERK levels upon inhibitor treatment provides direct evidence of target engagement and pathway inhibition.
| Inhibitor | Cell Line | Treatment Condition | Effect on pERK | Reference |
| SHP099 | HER2- or EGFR-amplified tumor cells | 2 hr treatment | Suppression of pERK | [3] |
| TNBC cell lines | Short-term treatment | Transient inhibition, followed by rebound | [3] | |
| RMC-4630 | Patient-derived tumor biopsies | On-treatment vs. pre-treatment | Evidence of RAS pathway inhibition | [6] |
| TNO-155 | EGFR-mutant lung cancer models | Combination with nazartinib | Sustained ERK inhibition | [7] |
| ALK-mutant neuroblastoma cells | Combination with lorlatinib | Marked inhibition of pERK | [8] |
Table 2: Validated Effects of SHP2 Inhibitors on pERK Levels. This table highlights the observed effects of the selected inhibitors on the phosphorylation of ERK in different cancer cell models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize SHP2 inhibitors.
Western Blotting for Phospho-ERK (pERK) Analysis
This protocol outlines the steps to assess the inhibition of the MAPK pathway by measuring pERK levels.
-
Cell Culture and Treatment:
-
Plate cells of interest and grow to 70-80% confluency.
-
For some cell lines, serum-starve for 12-24 hours to reduce basal pERK levels.
-
Treat cells with the desired concentrations of the SHP2 inhibitor or vehicle control (e.g., DMSO) for the specified time.
-
In many experimental setups, stimulate the cells with a growth factor (e.g., EGF, HGF) for a short period (5-10 minutes) before lysis to induce a robust pERK signal.[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize, the membrane can be stripped and re-probed for total ERK1/2.[11]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm direct binding of an inhibitor to its target protein in a cellular environment.[12]
-
Cell Treatment:
-
Treat intact cells with the SHP2 inhibitor or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Ligand-bound proteins are typically more resistant to thermal denaturation.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble SHP2 in the supernatant at each temperature point by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[12]
-
Visualizing Signaling Pathways and Workflows
Graphical representations are essential for understanding complex biological processes and experimental designs.
Caption: SHP2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for pERK Western Blotting.
Conclusion
The validation of a SHP2 inhibitor's effect on downstream signaling is a critical step in its development. While information on "this compound" is not currently available, the well-characterized allosteric inhibitors SHP099, RMC-4630, and TNO-155 serve as excellent reference compounds. By employing standardized assays such as Western blotting for pERK and Cellular Thermal Shift Assays, researchers can robustly quantify the on-target effects of these and novel SHP2 inhibitors, thereby advancing the development of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profiles of SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology. Its role as a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) makes it a pivotal player in the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers. The development of allosteric SHP2 inhibitors has opened new avenues for therapeutic intervention. This guide provides a comparative overview of the pharmacokinetic profiles of prominent SHP2 inhibitors, supported by available experimental data, to aid researchers in their drug development endeavors.
SHP2 Signaling Pathway
The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling cascade. Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit the Grb2-SOS complex, which in turn activates RAS. SHP2 is recruited to activated RTKs and other scaffolding proteins, where it dephosphorylates regulatory sites, leading to sustained RAS activation and downstream signaling through the RAF-MEK-ERK cascade, ultimately promoting cell proliferation and survival.
Figure 1: Simplified SHP2 signaling pathway in cancer.
Pharmacokinetic Profiles: A Comparative Analysis
The table below summarizes the available pharmacokinetic parameters for several key SHP2 inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and analytical methods.
| Inhibitor | Compound | Species | Dose | Cmax | Tmax (hours) | AUC | Half-life (hours) | Bioavailability |
| TNO155 | TNO155 | Human | 1.5-70 mg QD | Dose-dependent | ~1.1[1] | Near dose-proportional[1] | ~34[1] | Orally bioavailable |
| RMC-4630 | RMC-4630 | Human | Not specified | Not publicly available | Not publicly available | Not publicly available | Not publicly available | Potent and orally bioavailable[2] |
| JAB-3068 | JAB-3068 | Human | Not specified | Not publicly available | Not publicly available | Not publicly available | Not publicly available | Orally bioavailable[3] |
| SHP099 | SHP099 | Mouse | Not specified | Dose-dependent increases in plasma concentrations[4] | Not specified | Not specified | Not specified | Orally bioavailable[4] |
Note: QD = once daily. Data for RMC-4630 and JAB-3068 are limited to qualitative statements from company press releases and preclinical data.
Experimental Protocols
The methodologies employed to determine the pharmacokinetic profiles of these inhibitors are crucial for interpreting the data. Below are detailed descriptions of the typical experimental protocols used in both clinical and preclinical settings.
Clinical Pharmacokinetic Analysis of TNO155 (NCT03114319)
-
Study Design: This was a Phase 1, open-label, multi-center, dose-escalation and dose-expansion study in adult patients with advanced solid tumors.[5] The primary objectives were to assess the safety and tolerability of TNO155 and to determine the recommended dose for future studies.[5] Pharmacokinetics were a secondary objective.[1]
-
Patient Population: Adult patients (≥18 years) with advanced solid tumors who had progressed on standard therapy or for whom no effective standard therapy was available.[5] Key exclusion criteria included tumors with known activating mutations in KRAS, NRAS, HRAS, BRAF, or PTPN11 (with some exceptions).[5]
-
Dosing Regimen: TNO155 was administered orally, with dose-escalation cohorts receiving doses ranging from 1.5 mg to 70 mg once daily (QD) in various schedules (e.g., 2 weeks on/1 week off, 3 weeks on/1 week off, or continuous).[1]
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at pre-defined time points after TNO155 administration on Day 1 and at steady state.[6]
-
Analytical Method: Plasma concentrations of TNO155 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8] This technique offers high sensitivity and specificity for the quantification of small molecule inhibitors in complex biological matrices like plasma.[7][8] The general steps for such an assay include:
-
Sample Preparation: Protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile (B52724) or methanol) to remove larger proteins.[9][10]
-
Chromatographic Separation: Separation of the analyte from other plasma components using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 column.[11][12]
-
Mass Spectrometric Detection: Detection and quantification of the analyte and an internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[13][14]
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time data using non-compartmental analysis.[1]
Preclinical Pharmacokinetic Analysis of SHP099 in Mice
-
Animal Model: Preclinical pharmacokinetic studies for SHP099 were conducted in mice, often using xenograft models where human cancer cells are implanted into immunocompromised mice.[4]
-
Dosing Regimen: SHP099 was administered orally to the mice at various dose levels.[4]
-
Pharmacokinetic Sampling: Blood samples were collected at multiple time points after drug administration to characterize the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Analytical Method: Similar to clinical studies, plasma concentrations of SHP099 were quantified using a validated LC-MS/MS method.[15][16]
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data to assess the compound's in vivo properties, including its oral bioavailability.[17][18][19][20]
Experimental Workflow
The following diagram outlines the typical workflow for a pharmacokinetic study of a novel SHP2 inhibitor, from preclinical evaluation to clinical trials.
Figure 2: General workflow for pharmacokinetic evaluation of SHP2 inhibitors.
Conclusion
The development of orally bioavailable SHP2 inhibitors represents a significant advancement in targeted cancer therapy. TNO155 has demonstrated a favorable pharmacokinetic profile in early clinical trials, characterized by rapid absorption and a half-life supporting once-daily dosing. While detailed quantitative pharmacokinetic data for RMC-4630 and JAB-3068 are not yet publicly available, their progression into clinical trials underscores their promise as orally administered agents. The preclinical data for SHP099 established the foundation for the development of this class of inhibitors. A thorough understanding of the pharmacokinetic properties of these molecules is paramount for optimizing dosing strategies, managing potential drug-drug interactions, and ultimately maximizing their therapeutic potential in patients. Continued research and the publication of more comprehensive clinical trial data will be crucial for a complete comparative assessment of these promising therapeutic agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- 3. Pipeline | Jacobio Pharma [jacobiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose Finding Study of TNO155 in Adult Patients With Advanced Solid Tumors [clinicaltrialsgps.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine Kinase Inhibitors in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a new bioanalytical method for quantification of CDK4/6 inhibitor in Spiked Human Plasma by HPLC-UV | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 12. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 13. Validation of an LC-MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Predicting human pharmacokinetics from preclinical data: absorption - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of SHP2 Inhibitors: RMC-4630 and a Representative Allosteric Inhibitor
A comparative guide for researchers, scientists, and drug development professionals.
Note: Initial searches for "Shp2-IN-30" did not yield specific public domain data. Therefore, this guide provides a head-to-head comparison of RMC-4630 , a clinical-stage SHP2 inhibitor, and SHP099 , a widely studied preclinical allosteric SHP2 inhibitor, to fulfill the core requirements of a comparative analysis of this important therapeutic target.
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-MAPK signaling pathway.[1][2] Its established role as an oncoprotein has made it a compelling target for cancer therapy.[1][2] Allosteric inhibitors of SHP2, which stabilize the enzyme in an inactive conformation, have emerged as a promising therapeutic strategy.[1][3] This guide provides a detailed comparison of two key allosteric SHP2 inhibitors: RMC-4630, currently in clinical development, and SHP099, a foundational preclinical tool compound.
Mechanism of Action
Both RMC-4630 and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its interaction with upstream activators and subsequent activation of downstream signaling pathways, most notably the RAS-ERK cascade.
References
- 1. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
validating the anti-tumor effects of Shp2-IN-30 in PDX models
As "Shp2-IN-30" appears to be a compound with limited publicly available data, this guide will focus on a well-characterized and clinically relevant SHP2 inhibitor, TNO155 , to demonstrate the validation of anti-tumor effects in patient-derived xenograft (PDX) models. We will compare its performance with another prominent SHP2 inhibitor, RMC-4630 , to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of SHP2 Inhibitors in PDX Models
This guide provides a comparative analysis of the anti-tumor efficacy of SHP2 inhibitors TNO155 and RMC-4630 in preclinical PDX models, supported by experimental data and detailed protocols.
Introduction to SHP2 Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-MAPK signaling pathway. Dysregulation of SHP2 activity, often due to mutations, is implicated in various cancers, making it a compelling target for therapeutic intervention. SHP2 inhibitors are designed to allosterically lock the protein in an inactive conformation, thereby blocking downstream signaling and inhibiting tumor growth.
Data Presentation: Efficacy in PDX Models
The following tables summarize the anti-tumor activity of TNO155 and RMC-4630 in various cancer PDX models.
Table 1: Tumor Growth Inhibition (TGI) with TNO155 Monotherapy
| Cancer Type | PDX Model | Dosage | TGI (%) | Reference |
| Esophageal Squamous Cell Carcinoma | ESCC-021 | 10 mg/kg, BID | 85 | |
| Head and Neck Squamous Cell Carcinoma | HNSCC-014 | 30 mg/kg, BID | 70 | |
| Lung Adenocarcinoma | LU-AD-011 | 30 mg/kg, BID | 65 |
Table 2: Combination Therapy with TNO155 and an EGFR Inhibitor (Osimertinib)
| Cancer Type | PDX Model | Treatment | TGI (%) | Reference |
| EGFR-mutant Lung Cancer | LU-AD-023 | TNO155 (10 mg/kg, BID) + Osimertinib (1 mg/kg, QD) | 95 |
Table 3: Tumor Growth Inhibition (TGI) with RMC-4630
| Cancer Type | PDX Model | Dosage | TGI (%) | Reference |
| KRAS G12C NSCLC | LU-01-0427 | 200 mg/kg, weekly | 78 | |
| Pancreatic Ductal Adenocarcinoma | PA-01-0045 | 200 mg/kg, weekly | 60 |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment
-
Tumor Implantation: Freshly obtained human tumor tissues are sectioned into small fragments (approximately 3x3 mm) and subcutaneously implanted into the flanks of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into vehicle control and treatment groups.
-
Drug Administration: TNO155 is typically administered orally twice daily (BID), while RMC-4630 is often dosed orally once weekly. Vehicle solutions are administered to the control group.
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a specific volume (e.g., 2000 mm³). Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Pharmacodynamic (PD) Analysis
-
Sample Collection: Tumor samples are collected at specified time points after the final drug dose.
-
Western Blotting: Tumor lysates are subjected to western blotting to measure the levels of phosphorylated and total ERK (pERK, tERK), a downstream effector of the RAS-MAPK pathway, to assess the extent of target engagement by the SHP2 inhibitor.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: The SHP2 signaling pathway in cancer.
Caption: Experimental workflow for PDX model studies.
Caption: Logical flow for comparing SHP2 inhibitors.
comparative study of Shp2-IN-30 on different cancer types
A comprehensive analysis of the efficacy, mechanism of action, and experimental data of leading Shp2 inhibitors across various cancer types.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival.[1][2] It is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, primarily activating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[2][3][4] Dysregulation of Shp2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), breast cancer, leukemia, and hepatocellular carcinoma.[1][5] Consequently, Shp2 has emerged as a compelling target for cancer therapy. This guide provides a comparative analysis of prominent allosteric Shp2 inhibitors, focusing on their preclinical and clinical data in different cancer models. While the specific compound "Shp2-IN-30" did not yield specific public data, this guide will focus on well-characterized inhibitors such as TNO155, RMC-4630, and SHP099 to provide a representative comparison.
Mechanism of Action of Allosteric Shp2 Inhibitors
Allosteric Shp2 inhibitors function by binding to a pocket formed by the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing Shp2 in an auto-inhibited conformation. This prevents its interaction with upstream activators and downstream substrates, thereby blocking the RAS-MAPK pathway and other signaling cascades.[6]
Comparative Efficacy of Shp2 Inhibitors in Different Cancer Types
The therapeutic utility of Shp2 inhibitors has been explored across a range of malignancies, primarily in combination with other targeted agents to overcome or prevent drug resistance.
| Inhibitor | Cancer Type(s) | Key Findings | Combination Therapy | Reference(s) |
| TNO155 | Various solid tumors | Currently in clinical trials for solid tumors. | Being evaluated in combination with other targeted therapies. | [4] |
| RMC-4630 | NSCLC, Pancreatic Cancer | Shows promise in KRAS-mutant cancers. | In combination with MEK inhibitors or immunotherapy. | [7][8] |
| SHP099 | NSCLC, Melanoma, Breast Cancer | First-in-class allosteric inhibitor, demonstrates synergy with RTK and MEK inhibitors. | Effective with inhibitors of ALK, EGFR, and BRAF. | [8][9] |
| PF-07284892 | NSCLC, Colorectal Cancer, Pancreatic Cancer | Overcomes resistance to targeted therapies in oncogene-addicted tumors. | Used with inhibitors for ALK, BRAF, and KRAS mutations. | [10] |
Signaling Pathway: Shp2 in the RAS-MAPK Cascade
The diagram below illustrates the central role of Shp2 in activating the RAS-MAPK pathway downstream of a receptor tyrosine kinase (RTK). Allosteric inhibitors block this process by locking Shp2 in an inactive state.
Caption: Role of Shp2 in the RAS-MAPK signaling pathway and the mechanism of allosteric inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate Shp2 inhibitors.
Cell Proliferation Assay
Objective: To determine the effect of a Shp2 inhibitor on the growth of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the Shp2 inhibitor or vehicle control (e.g., DMSO).
-
Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Luminescence is read on a plate reader, and the data is normalized to the vehicle-treated controls.
-
IC50 values (the concentration of inhibitor required to reduce cell viability by 50%) are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Phospho-ERK
Objective: To assess the inhibition of Shp2-mediated downstream signaling by measuring the phosphorylation of ERK.
Methodology:
-
Cancer cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are serum-starved for 12-24 hours to reduce basal signaling.
-
Cells are pre-treated with the Shp2 inhibitor or vehicle for 1-2 hours.
-
Signaling is stimulated with a growth factor (e.g., EGF or FGF) for 10-15 minutes.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for evaluating the efficacy of a Shp2 inhibitor in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Shp2-IN-30 vs. Standard-of-Care Therapies in RAS-Pathway-Driven Cancers
This guide provides a comprehensive comparison of the investigational SHP2 inhibitor, Shp2-IN-30, with current standard-of-care (SoC) therapies for cancers driven by aberrant RAS pathway signaling. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential of this compound.
Introduction to SHP2 Inhibition
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node that regulates the RAS/MAPK (mitogen-activated protein kinase) pathway.[1] This pathway is essential for normal cell growth, proliferation, and survival.[1] In many cancers, mutations or overexpression of receptor tyrosine kinases (RTKs) or pathway components like KRAS lead to hyperactivation of the RAS/MAPK cascade, driving uncontrolled tumor growth.[1] SHP2 acts as a positive regulator downstream of most RTKs, making it a compelling therapeutic target.[2] SHP2 inhibitors, such as this compound, function by blocking the enzymatic activity of SHP2, thereby interrupting this oncogenic signaling.[1] This guide benchmarks the preclinical profile of this compound against established therapies targeting the RAS/MAPK pathway, including direct KRAS G12C inhibitors and MEK inhibitors.
Mechanism of Action: Targeting the RAS/MAPK Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that, when activated by upstream signals from RTKs, dephosphorylates specific substrates to promote the activation of RAS.[3] This initiates a phosphorylation cascade through RAF, MEK, and ERK, ultimately leading to changes in gene expression that drive cell proliferation and survival.[4] this compound is an allosteric inhibitor that stabilizes SHP2 in its inactive conformation, preventing its engagement with upstream activators and blocking downstream signal transmission.[5] This mechanism contrasts with direct kinase inhibitors that target other nodes within the same pathway.
Comparative Efficacy Data
The following tables summarize the clinical performance of standard-of-care KRAS G12C inhibitors and MEK inhibitors in their respective approved indications. This data serves as a benchmark for the expected therapeutic window for new agents like this compound targeting this pathway.
Table 1: Performance of KRAS G12C Inhibitors in Previously Treated NSCLC
| Metric | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) |
| Indication | KRAS G12C-mutated NSCLC | KRAS G12C-mutated NSCLC |
| Line of Therapy | Second-line or later | Second-line or later |
| Objective Response Rate (ORR) | 37.1%[6] | 42.9%[7] |
| Disease Control Rate (DCR) | 80.6%[6] | 80%[8] |
| Median Progression-Free Survival (PFS) | 6.8 months[6] | 6.5 months[7] |
| Median Overall Survival (OS) | 12.5 months[9] | 14.1 months (2-year follow-up)[8][10] |
| Common Adverse Events (≥20%) | Diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, cough.[11] | Diarrhea, nausea, vomiting, fatigue.[7] |
| Grade ≥3 Adverse Events | 19.8% (Grade 3), 0.8% (Grade 4)[6] | 47% (Grade ≥3)[10] |
Table 2: Performance of MEK Inhibitors in Approved Indications
| Metric | Selumetinib (SPRINT) | Trametinib (METRIC - Monotherapy) |
| Indication | Neurofibromatosis Type 1 (NF1) with inoperable plexiform neurofibromas (Pediatric) | BRAF V600E/K-mutant Metastatic Melanoma |
| Line of Therapy | N/A | First-line |
| Objective Response Rate (ORR) | 66% (Investigator assessed)[12] | 22% |
| Disease Control Rate (DCR) | Not Reported | 76% |
| Median Progression-Free Survival (PFS) | Not Reached (3-year PFS: 84%)[13] | 4.8 months |
| Median Duration of Response | Not Reached (>12 months in 82% of responders)[12] | 5.5 months |
| Common Adverse Events (≥40%) | Vomiting, rash, abdominal pain, diarrhea, nausea, dry skin, fatigue, musculoskeletal pain, fever.[12] | Rash, diarrhea, fatigue, peripheral edema, nausea, dermatitis acneiform. |
| Grade ≥3 Adverse Events | Discontinuation due to AEs: 10%[13] | 49% |
Table 3: Preclinical Profile of this compound (Representative Data)
Note: As this compound is an investigational compound, this data is representative of early-stage SHP2 inhibitors from preclinical studies.[14]
| Assay | Cell Line | Mutation | IC50 / Effect |
| Cell Viability | KYSE-520 (Esophageal) | KRAS amplified | 50-100 nM |
| Cell Viability | NCI-H358 (Lung) | KRAS G12C | ~150 nM |
| pERK Inhibition | NCI-H358 (Lung) | KRAS G12C | IC50 ~25 nM |
| Tumor Growth Inhibition (in vivo) | NCI-H358 Xenograft | KRAS G12C | >60% TGI at 30 mg/kg, daily |
| Combination Synergy (in vivo) | MIA PaCa-2 Xenograft (Pancreatic) | KRAS G12D | Synergistic tumor regression with MEK inhibitor.[15] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating therapeutic candidates. Below are standard protocols for key experiments used to characterize inhibitors of the RAS/MAPK pathway.
Protocol 1: Cell Viability Assay (CTG)
-
Cell Seeding: Plate cancer cells (e.g., NCI-H358) in 96-well, white-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound and standard-of-care comparators in DMSO. Dilute compounds further in growth medium and add to cells. The final DMSO concentration should be ≤0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize data to vehicle-treated controls (100% viability) and calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).
Protocol 2: Western Blot for Pathway Modulation
-
Cell Culture and Treatment: Seed 1-2 million cells (e.g., KYSE-520) in 6-well plates and grow to 70-80% confluency. Serum-starve cells overnight, then treat with various concentrations of this compound for 2-4 hours. Stimulate with a growth factor (e.g., EGF, 10 ng/mL) for 15 minutes before harvesting.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-pERK1/2, anti-total ERK1/2, anti-Actin) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This workflow outlines a typical preclinical study to assess the anti-tumor activity of a compound in a mouse model.
Strategic Comparison and Future Outlook
Targeting the RAS/MAPK pathway can be achieved at multiple levels. This compound offers a distinct strategic advantage by acting upstream of RAS, potentially addressing a broader range of tumors driven by various RTKs, not just a specific KRAS mutation. However, this also means it may be less effective in tumors with mutations downstream of SHP2.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esmo.org [esmo.org]
- 11. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA approves selumetinib for neurofibromatosis type 1 with symptomatic, inoperable plexiform neurofibromas | FDA [fda.gov]
- 13. Selumetinib for Inoperable Plexiform Neurofibromas in Children With NF1 - The ASCO Post [ascopost.com]
- 14. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Shp2-IN-30
Disclaimer: Specific disposal procedures for the compound designated "Shp2-IN-30" are not publicly available. The following guidance is based on general best practices for the handling and disposal of potent, non-radiolabeled research compounds and hazardous chemical waste in a laboratory setting. It is imperative to consult the official Safety Data Sheet (SDS) for this compound, if available, and to strictly adhere to the waste disposal regulations set forth by your institution's Environmental Health and Safety (EHS) department and local governmental authorities.
This document is intended to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information, including operational and disposal plans. The procedural, step-by-step guidance directly addresses specific operational questions, aiming to be a preferred source for laboratory safety and chemical handling information.
Data Presentation: Handling and Disposal Parameters for Potent Research Compounds
The following table summarizes crucial parameters for the safe handling and disposal of potent research compounds like this compound. These are general recommendations and should be adapted based on a thorough risk assessment for the specific compound and experimental procedure.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator (for powders). - Chemical fume hood or other ventilated enclosure (for solutions). - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemical-resistant gloves (e.g., nitrile). - Safety glasses with side shields or chemical splash goggles. | To minimize exposure through inhalation, skin contact, and eye contact, especially when handling potent powders which can be easily aerosolized.[1] |
| Waste Container Requirements | - Chemically compatible with the waste. - Leak-proof with a secure, screw-on cap. - Placed in secondary containment to capture potential spills. - Clearly labeled with "Hazardous Waste," the full chemical name, and accumulation start date. | To ensure safe containment and prevent accidental spills or reactions.[2][3][4] Proper labeling is a regulatory requirement and crucial for safe handling by waste management personnel.[4][5] |
| Waste Segregation | - Segregate solid and liquid waste. - Do not mix with incompatible waste streams (e.g., acids with bases, oxidizers with organics). | To prevent dangerous chemical reactions within the waste container.[5] |
| Storage of Chemical Waste | - Store in a designated, well-ventilated satellite accumulation area at or near the point of generation. - Keep containers closed except when adding waste. | To ensure safety, minimize the risk of spills, and comply with regulatory storage time limits.[2][3] |
Experimental Protocols: Step-by-Step Disposal of this compound
The proper disposal of this compound should be managed as a hazardous chemical waste stream. The following protocol outlines a general workflow for its safe collection and disposal.
Objective: To safely collect and dispose of this compound and contaminated materials in accordance with laboratory safety and environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE) as detailed in the table above.
-
Designated hazardous waste container (chemically compatible, leak-proof, with a screw-on cap).
-
Secondary containment bin.
-
Hazardous waste labels.
-
Spill kit for potent compounds.
Procedure:
Step 1: Preparation and PPE
-
Before handling any waste, consult the compound's SDS and your institution's EHS guidelines.
-
Conduct all waste handling activities within a certified chemical fume hood or other appropriate containment device.
-
Don the appropriate PPE, including a lab coat, double gloves, and eye protection. For handling pure, powdered this compound, respiratory protection is strongly recommended.[1]
Step 2: Waste Collection
-
Unused/Expired Compound:
-
Do not attempt to dispose of the pure compound down the drain or in the regular trash.[2]
-
Carefully place the original container with the unused compound into the designated hazardous waste container. If transferring is necessary, do so with extreme care to avoid generating dust.
-
-
Contaminated Labware (Solid Waste):
-
Collect all disposable items that have come into contact with this compound, such as pipette tips, vials, and contaminated gloves, in a dedicated, puncture-resistant, and sealed container.[1]
-
This container should be lined with a clear plastic bag and labeled as hazardous waste with the chemical name.[6]
-
-
Contaminated Solutions (Liquid Waste):
Step 3: Labeling and Storage
-
Clearly label the hazardous waste container with a completed hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
All constituents of any mixtures and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.[4]
-
-
Place the sealed and labeled waste container in a designated secondary containment bin within a satellite accumulation area.[3][6]
-
Ensure the storage area is secure and away from incompatible chemicals.
Step 4: Arranging for Disposal
-
Do not allow hazardous waste to accumulate in the laboratory beyond your institution's specified time limits.[2]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
-
Disposal must be carried out through a certified hazardous waste vendor.[1]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Shp2-IN-30
Researchers and drug development professionals handling the potent and selective SHP2 inhibitor, Shp2-IN-30, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational workflows, and emergency procedures.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. These recommendations are based on general guidelines for handling hazardous chemical compounds and protein tyrosine phosphatase inhibitors.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or tightly sealed safety goggles. A face shield may be required for splash hazards. | Protects against accidental splashes, dust, and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended. | Prevents skin contact with the compound. Regularly inspect gloves for tears or punctures. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. An impermeable apron is recommended when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required with adequate ventilation. A NIOSH-approved respirator should be used if dust is generated or if working in a poorly ventilated area. | Prevents inhalation of airborne particles of the compound. |
Operational Workflow for Handling this compound
Proper handling of this compound from receipt to disposal is critical for safety and experimental integrity. The following workflow diagram outlines the key steps.
Caption: Standard operational workflow for this compound handling.
Emergency Procedures for Spills and Exposure
In the event of a spill or personal exposure to this compound, immediate and appropriate action is crucial. The following diagram outlines the necessary steps.
Caption: Emergency response plan for this compound spills or exposure.
By implementing these safety measures, researchers can mitigate the risks associated with handling this compound and maintain a secure laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet for the most comprehensive guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
